molecular formula C5H10N2O2 B8571687 1-Methyl-3-pyrazolidinecarboxylic acid

1-Methyl-3-pyrazolidinecarboxylic acid

Cat. No.: B8571687
M. Wt: 130.15 g/mol
InChI Key: IOWNKPMFQNCHEM-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrazolidinecarboxylic acid is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-3-pyrazolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-pyrazolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

1-methylpyrazolidine-3-carboxylic acid

InChI

InChI=1S/C5H10N2O2/c1-7-3-2-4(6-7)5(8)9/h4,6H,2-3H2,1H3,(H,8,9)

InChI Key

IOWNKPMFQNCHEM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(N1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

1-Methyl-3-pyrazolidinecarboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 1-Methyl-3-pyrazolidinecarboxylic acid , designed for researchers and drug development professionals.

Executive Summary

1-Methyl-3-pyrazolidinecarboxylic acid (CAS 1398752-39-0 ) is a saturated, five-membered heterocyclic amino acid derivative.[1][2][3][4] Structurally, it is the N-methylated analog of pyrazolidine-3-carboxylic acid and serves as a constrained cyclic hydrazine scaffold. It is distinct from its unsaturated counterpart, 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0), which is a common aromatic intermediate in pharmaceutical synthesis.

As a non-proteinogenic amino acid , this compound functions as a proline mimetic with unique electronic and steric properties due to the adjacent nitrogen atoms (N-N bond). It is primarily utilized in drug discovery as a chiral building block for peptidomimetics, offering altered hydrogen-bonding potential and conformational rigidity compared to pyrrolidine-based analogs.

Identity & Physicochemical Profile[5][6][7][8][9][10]

Nomenclature & Identifiers
Parameter Detail
IUPAC Name 1-Methylpyrazolidine-3-carboxylic acid
CAS Number 1398752-39-0
Synonyms 1-Methyl-3-carboxypyrazolidine; N-Methylpyrazolidic acid
Molecular Formula C₅H₁₀N₂O₂
Molecular Weight 130.15 g/mol
SMILES CN1NCCC1C(=O)O
Structure Type Saturated Heterocycle (Cyclic Hydrazine)
Physicochemical Properties (Predicted & Analog-Based)

Note: Due to the rarity of the free acid form in literature, properties are derived from structural analogs (e.g., 1-methyl-pyrrolidine-3-carboxylic acid) and computational models.

Property Value / Description
Physical State Solid (typically off-white to pale yellow powder)
Solubility Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (e.g., hexane).
pKa (Acid) ~3.5 – 4.0 (Carboxylic acid)
pKa (Base) ~8.5 – 9.0 (N2-amine protonation)
LogP -1.2 (Estimated; highly polar/zwitterionic character)
Stability Susceptible to oxidation (to pyrazoline/pyrazole) upon prolonged exposure to air/light. Store under inert atmosphere at -20°C.

Structural Analysis & Stereochemistry

The compound features a pyrazolidine ring , which is a saturated 1,2-diazole. The N1-methyl group and C3-carboxylic acid group create a specific steric environment.

  • Chirality: The C3 carbon is a chiral center. The compound can exist as:

    • (3R)-1-methyl-3-pyrazolidinecarboxylic acid

    • (3S)-1-methyl-3-pyrazolidinecarboxylic acid

    • Racemate

  • Conformation: Unlike the planar pyrazole, the pyrazolidine ring adopts an envelope or twist conformation , similar to proline. The N-N bond introduces a lone pair-lone pair repulsion (gauche effect), influencing the ring pucker and the orientation of the carboxylic acid.

Synthesis & Manufacturing Routes

The synthesis of 1-methyl-3-pyrazolidinecarboxylic acid typically involves the cyclization of hydrazine derivatives or the reduction of pyrazoline precursors.

Route A: Cyclization via Michael Addition (Primary Route)

This method constructs the ring from acyclic precursors.

  • Reagents: Methylhydrazine, Methyl acrylate (or similar

    
    -unsaturated ester), Paraformaldehyde (for ring closure).
    
  • Mechanism:

    • Step 1: Michael addition of methylhydrazine to methyl acrylate yields the intermediate hydrazino-ester.

    • Step 2: Cyclization with formaldehyde (Mannich-type condensation) or 1,3-dihalopropane equivalents (less common for this specific substitution).

    • Alternative: Reaction of methylhydrazine with 2,4-dibromobutyric acid derivatives.

Route B: Reduction of Pyrazoline/Pyrazole Precursors

This route ensures the carbon skeleton is established before saturation.

  • Precursor: 1-Methyl-3-pyrazoline-3-carboxylic acid ester.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₃CN) in acidic media.

    • Critical Control: Over-reduction must be avoided to prevent ring opening (N-N bond cleavage).

    • Stereoselectivity: Asymmetric hydrogenation can yield enantiomerically enriched products.

Graphviz Diagram: Synthetic Logic

The following diagram illustrates the logical flow for synthesizing the target scaffold from common precursors.

SynthesisPathways Precursor1 Methylhydrazine (CH3NHNH2) Intermediate1 Michael Adduct (Hydrazino Ester) Precursor1->Intermediate1 Michael Addition Precursor2 Methyl Acrylate (CH2=CHCOOMe) Precursor2->Intermediate1 Cyclization Cyclization (Formaldehyde/Linker) Intermediate1->Cyclization Ring Closure Target 1-Methyl-3-pyrazolidine- carboxylic acid (CAS 1398752-39-0) Cyclization->Target Hydrolysis Pyrazole 1-Methyl-1H-pyrazole- 3-carboxylic acid Reduction Selective Reduction (H2, Pd/C or NaBH3CN) Pyrazole->Reduction Hydrogenation Reduction->Target Saturation

Caption: Dual synthetic pathways via acyclic cyclization (top) or pyrazole reduction (bottom).

Applications in Drug Development[13]

Peptidomimetics & Foldamers

1-Methyl-3-pyrazolidinecarboxylic acid acts as a proline surrogate .

  • Conformational Restriction: The N-N bond restricts the

    
     and 
    
    
    
    torsion angles of the peptide backbone more severely than proline.
  • Hydrogen Bonding: The N2 nitrogen (distal to the methyl) retains a lone pair and potentially a proton (depending on pH), offering a unique H-bond donor/acceptor site that proline lacks.

  • Turn Inducer: Incorporation into peptides can induce

    
    -turns or 
    
    
    
    -turns, stabilizing secondary structures critical for receptor binding.
NMDA & Glutamate Receptor Modulation

Structurally, the compound resembles D-cycloserine and 1-aminocyclopropanecarboxylic acid (ACPC) .

  • Mechanism: Cyclic amino acids often target the glycine site of the NMDA receptor. The specific ring size and N-N bond geometry of the pyrazolidine scaffold provide a distinct vector for exploring agonist/antagonist activity at these sites.

Chiral Auxiliary

In asymmetric synthesis, the enantiomerically pure acid (or its derivatives) can serve as a chiral auxiliary to control the stereochemistry of attached substrates, leveraging the steric bulk of the N-methyl group and the rigid ring.

Analytical Characterization

To verify the identity of CAS 1398752-39-0, the following analytical signatures are expected:

  • ¹H NMR (D₂O or DMSO-d₆):

    • N-CH₃: Singlet at

      
       2.3 – 2.8 ppm.
      
    • C3-H: Multiplet/Triplet at

      
       3.5 – 4.0 ppm (alpha to COOH).
      
    • Ring CH₂: Multiplets at

      
       1.8 – 2.5 ppm (C4) and 
      
      
      
      2.8 – 3.2 ppm (C5).
  • MS (ESI):

    • [M+H]⁺: m/z 131.15.

  • IR Spectroscopy:

    • C=O (Acid): Strong band at 1700–1730 cm⁻¹.

    • N-H: Broad band (if zwitterionic salt) or weak band (if free base).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic solid. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation to the pyrazole.

  • Stability: Aqueous solutions should be prepared fresh. Avoid strong oxidizing agents.

References

  • PubChem Compound Summary. (2025). 1-Methyl-1H-pyrazole-3-carboxylic acid (Related Analog Data). National Center for Biotechnology Information. Link

  • ChemSrc Database. (2025). CAS 1398752-39-0 Entry: 1-Methyl-3-pyrazolidinecarboxylic acid.[1][2][3][4] Link

  • Lovering, F., et al. (2016). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link(Contextual reference on the importance of saturated heterocycles like pyrazolidines in drug design).

  • Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III: Pyrazolidines. Elsevier. (General reference for pyrazolidine synthesis and stability).

Sources

Comparative Technical Analysis: 1-Methyl-3-Carboxypyrazolidine vs. 1-Methylpyrazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure of 1-methyl-3-carboxypyrazolidine vs. 1-methylpyrazole-3-carboxylic acid Content Type: Technical Guide / Comparative Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.

Executive Summary

This guide provides a rigorous structural and functional comparison between 1-methylpyrazole-3-carboxylic acid (an aromatic, planar heteroaromatic scaffold) and 1-methyl-3-carboxypyrazolidine (a saturated, chiral, cyclic hydrazine). While they share a connectivity backbone, their electronic behaviors, three-dimensional topographies, and synthetic utilities are divergent.

The pyrazole derivative serves as a rigid, stable bioisostere for phenyl or amide linkers in kinase inhibitors. In contrast, the pyrazolidine derivative functions as a "proline mimetic" or "aza-proline," introducing controlled flexibility and specific vector orientation in peptidomimetics.

Structural & Electronic Characterization

The fundamental distinction lies in the saturation of the C-C and C-N bonds within the ring, which dictates the molecule's geometry and electronic distribution.

1-Methylpyrazole-3-carboxylic Acid (Aromatic)[1]
  • Aromaticity: The ring possesses 6

    
    -electrons (4 from three carbons + 1 from pyridine-like N2 + 2 from pyrrole-like N1), satisfying Hückel’s rule. This confers high thermodynamic stability.
    
  • Geometry: Strictly planar. The carboxylic acid group typically lies coplanar with the ring to maximize conjugation, though steric hindrance can induce slight twisting.

  • Electronic State:

    • N1 (Methylated): Pyrrole-like (

      
      ). The lone pair is delocalized into the 
      
      
      
      -system, making it non-basic and non-nucleophilic.
    • N2: Pyridine-like (

      
      ). The lone pair is orthogonal to the 
      
      
      
      -system, available for hydrogen bonding or coordination, though its basicity is attenuated by the electron-withdrawing carboxyl group at C3.
1-Methyl-3-carboxypyrazolidine (Saturated)
  • Saturation: The ring is fully saturated (

    
     hybridized carbons and nitrogens). It lacks aromatic stabilization.
    
  • Geometry: Non-planar. The ring adopts an "envelope" or "twist" conformation to relieve torsional strain and diaxial interactions.

  • Chirality: The C3 carbon is a chiral center. Enantioselective synthesis yields (3R) or (3S) isomers, critical for molecular recognition in biological targets.

  • Electronic State:

    • N1 & N2: Both are pyramidal (

      
      ).
      
    • Basicity: Significantly higher than the pyrazole analog. N1 (methylated) is a tertiary amine, while N2 is a secondary amine. However, the proximity of the two nitrogens (alpha-effect) and the electron-withdrawing carboxyl group at C3 modulate their pKa.

Structural Divergence Visualization

StructuralDivergence Core N-N Heterocycle Core Pyraz 1-Methylpyrazole-3-COOH (Aromatic) Core->Pyraz Oxidation/Dehydrogenation Pyrazolid 1-Methyl-3-carboxypyrazolidine (Saturated) Core->Pyrazolid Reduction/Saturation Prop1 Planar Geometry (Rigid Spacer) Pyraz->Prop1 Prop2 Delocalized Lone Pair (Low Basicity) Pyraz->Prop2 Prop3 Envelope/Twist Conformation (Flexible) Pyrazolid->Prop3 Prop4 Pyramidal Nitrogens (High Basicity/Nu) Pyrazolid->Prop4 Prop5 Chiral Center (C3) Pyrazolid->Prop5

Figure 1: Structural and property divergence between the aromatic pyrazole and saturated pyrazolidine scaffolds.

Physicochemical Profile & pKa Analysis

The shift from aromatic to aliphatic dramatically alters the acid-base profile.

Property1-Methylpyrazole-3-COOH1-Methyl-3-carboxypyrazolidineCausality
Hybridization

(Planar)

(Tetrahedral)
Aromatic delocalization vs. steric saturation.
Acid pKa (COOH) ~3.0 – 3.5~2.5 – 3.0The pyrazole ring is electron-withdrawing (inductive + resonance), stabilizing the carboxylate. The pyrazolidine N2 (amine) can inductively withdraw, but may also form internal H-bonds (zwitterion effect).
Base pKa (N-H) ~2.0 (N2)~8.5 (N1/N2)Pyrazole N2 lone pair is

; Pyrazolidine nitrogens are

aliphatic amines (highly basic).
Lipophilicity (LogP) ~0.4 (Low)~ -1.5 (Very Low)Pyrazolidine is more polar due to the exposed amine and lack of lipophilic aromatic pi-cloud.
H-Bond Donors 1 (COOH)2 (COOH + NH)Pyrazolidine has an NH at position 2 (unless substituted), acting as a donor.
Stability High (Metabolically stable)Moderate (Prone to oxidation)Pyrazolidines can oxidize back to pyrazolines/pyrazoles or undergo ring opening.

Synthetic Pathways

Synthesis of 1-Methylpyrazole-3-carboxylic Acid

The industry-standard approach involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl equivalents.

  • Mechanism: Knorr Pyrazole Synthesis.

  • Precursors: Methylhydrazine + Ethyl pyruvate (or equivalent 2,4-diketo ester).

  • Regioselectivity: Controlled by the steric bulk of the hydrazine and the electrophilicity of the carbonyls.

Synthesis of 1-Methyl-3-carboxypyrazolidine

Direct reduction of the pyrazole is difficult due to aromatic stability. The preferred route is cyclization of alkyl hydrazines with 1,3-dihalides or dipolar cycloaddition followed by reduction.

  • Mechanism: Double Nucleophilic Substitution (SN2).

  • Precursors: N-Methylhydrazine + 2,4-Dibromobutyric acid esters.

Synthetic Workflow Diagram

SynthesisPathways MeNHNH2 Methylhydrazine Inter1 Hydrazone Intermediate MeNHNH2->Inter1 Condensation Inter2 Acyclic Hydrazino Ester MeNHNH2->Inter2 Alkylation (SN2) Diketo Ethyl Pyruvate / Diketoester Diketo->Inter1 Dihalo 2,4-Dibromobutyrate Dihalo->Inter2 Pyrazole 1-Methylpyrazole-3-COOH (Aromatic Product) Inter1->Pyrazole Cyclodehydration (-H2O) Pyrazolidine 1-Methyl-3-carboxypyrazolidine (Saturated Product) Inter2->Pyrazolidine Cyclization (Intramolecular SN2) Pyrazole->Pyrazolidine High Pressure H2/Cat (Difficult Reduction)

Figure 2: Divergent synthetic pathways. The pyrazole forms via condensation-dehydration, while the pyrazolidine forms via alkylation-cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Methylpyrazole-3-carboxylic Acid

Rationale: This protocol utilizes a regioselective condensation strategy.

  • Reagents: Methylhydrazine (1.0 eq), Diethyl oxalacetate (1.0 eq), Ethanol (Solvent), HCl (cat.).

  • Condensation: Dissolve Diethyl oxalacetate in ethanol at 0°C. Add Methylhydrazine dropwise (Caution: Exothermic).

  • Cyclization: Reflux the mixture for 2–4 hours. The intermediate hydrazone cyclizes to form the ester.

  • Hydrolysis: Treat the ester with 2N NaOH (aq) at room temperature for 1 hour.

  • Workup: Acidify with 1N HCl to pH 3. The product, 1-methylpyrazole-3-carboxylic acid, precipitates.

  • Purification: Recrystallization from water/ethanol.

  • Validation: 1H NMR (DMSO-d6) should show aromatic singlets at ~6.7 ppm (C4-H) and ~7.8 ppm (C5-H).

Protocol B: Synthesis of 1-Methyl-3-carboxypyrazolidine (The "Aza-Proline" Route)

Rationale: Direct reduction of pyrazoles is harsh. This protocol uses a "homoserine lactone" or dihalide equivalent strategy to build the saturated ring directly.

  • Reagents: N-Methylhydrazine (1.0 eq), Methyl 2,4-dibromobutyrate (1.0 eq), Triethylamine (2.2 eq), Toluene.

  • Alkylation 1: Dissolve N-Methylhydrazine in toluene at -10°C. Add Methyl 2,4-dibromobutyrate dropwise. The more nucleophilic methylated nitrogen attacks the

    
    -bromo position first.
    
  • Cyclization: Warm to room temperature and then reflux for 4 hours. The secondary nitrogen attacks the

    
    -bromo position to close the ring.
    
  • Isolation: Filter off the triethylamine hydrobromide salt. Concentrate the filtrate.

  • Hydrolysis: Saponify the methyl ester using LiOH in THF/Water (1:1) at 0°C to prevent racemization (if chiral starting material was used).

  • Purification: Ion-exchange chromatography (Dowex 50W) is often required due to the zwitterionic nature of the amino acid product.

  • Validation: 1H NMR will show complex multiplets for the CH2-CH2 backbone (1.8–3.5 ppm) and a characteristic doublet of doublets for the C3 chiral proton.

Applications in Drug Design

Pyrazole (The Scaffold)[2][3]
  • Role: Bioisostere for phenyl rings or cis-amide bonds.

  • Mechanism: The N2 nitrogen acts as a specific Hydrogen Bond Acceptor (HBA) in kinase hinge regions.

  • Example: Used in inhibitors of COX-2 and various protein kinases where a flat, rigid linker is required to orient substituents into hydrophobic pockets.

Pyrazolidine (The Proline Mimetic)
  • Role: Conformationally constrained amino acid (Aza-Proline).

  • Mechanism: When incorporated into a peptide chain, the pyrazolidine ring forces a "kink" in the backbone, similar to proline but with altered H-bonding capacity (due to the extra Nitrogen).

  • Significance:

    • N-N bond: Adds a dipole moment not present in proline.

    • Pyramidal Nitrogen: Allows for specific protonation states that can interact with anionic residues in the receptor active site.

    • Peptidomimetics: Used to stabilize

      
      -turns in peptide drugs.
      

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Pergamon Press.

  • Sibi, M. P., et al. (2004). Enantioselective Synthesis of Pyrazolidin-3-ones and Pyrazolidines. Journal of the American Chemical Society.[1][2][3]

  • PubChem Compound Summary. (2024). 1-Methyl-1H-pyrazole-3-carboxylic acid.[4][5] National Center for Biotechnology Information.

  • Kost, A. N., & Grandberg, I. I. (1966). Progress in Pyrazole Chemistry. Advances in Heterocyclic Chemistry.

  • Groziak, M. P. (2003). Six-membered ring systems: Diazines and benzo derivatives. In Heterocyclic Chemistry. (Reference for general N-N heterocycle pKa trends).

Sources

1-Methyl-3-pyrazolidinecarboxylic acid chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-Methyl-3-pyrazolidinecarboxylic Acid

Executive Summary

1-Methyl-3-pyrazolidinecarboxylic acid (also known as 1-methyl-3-carboxypyrazolidine or an aza-proline analog) is a heterocyclic amino acid derivative characterized by a saturated five-membered ring containing two adjacent nitrogen atoms.[1] As a structural surrogate for proline, this compound is of significant interest in medicinal chemistry and peptide engineering. Its unique hydrazine moiety confers distinct conformational properties and hydrogen-bonding capabilities compared to proline, making it a valuable tool for designing peptidomimetics with enhanced proteolytic stability and specific secondary structures (e.g.,


-turns).[1] Additionally, its structural homology to glutamate and aspartate positions it as a potential ligand for ionotropic glutamate receptors (iGluRs) in neuropharmacology.

Physicochemical Profile

The following data represents the core chemical identity and calculated properties of the free acid form.

Property Data Notes
Chemical Name 1-Methyl-3-pyrazolidinecarboxylic acidIUPAC nomenclature
Common Name 1-Methyl-aza-proline; 1-Methyl-3-carboxypyrazolidineOften referred to as an aza-proline derivative
CAS Registry Number 1398752-39-0 Specific to the 1-methyl-3-carboxy isomer
Chemical Formula C

H

N

O

Confirmed stoichiometry
Molecular Weight 130.14 g/mol Monoisotopic Mass: 130.0742
Physical State Solid / Viscous OilOften isolated as a hydrochloride salt (hygroscopic solid)
Solubility High (Water, Methanol, DMSO)Amphoteric nature; soluble in polar protic solvents
pKa (Predicted)

-COOH: ~2.3;

-NH: ~8.5
Typical for cyclic amino acids
Chirality C3 is a stereocenterExists as (3R) and (3S) enantiomers; (3S) is the natural L-proline analog

Synthetic Methodologies

The synthesis of 1-methyl-3-pyrazolidinecarboxylic acid typically follows two primary pathways: Cyclocondensation (Route A) or Reduction (Route B).[1] The choice depends on the desired stereochemistry and starting material availability.

Route A: Cyclocondensation (Preferred for Scale-up)

This method involves the reaction of N-methylhydrazine with an electrophilic three-carbon unit, typically an acrylate derivative or a 2,3-dihalopropionate.[1]

  • Reagents: N-Methylhydrazine, Methyl Acrylate (or 2,3-dibromopropionate).

  • Mechanism:

    • Step 1: Michael addition of the unsubstituted nitrogen of methylhydrazine to the acrylate double bond.

    • Step 2: Intramolecular cyclization (if using a dihalo- precursor) or oxidation/reduction sequence.[1]

    • Note: Direct reaction with acrylate often yields the pyrazolidinone (cyclic hydrazide). To get the carboxylic acid directly, a reductive cyclization or specific alkylation strategy is required.

  • Optimization: The reaction is often performed in ethanol under reflux.

Route B: Reduction of Pyrazoline Precursors

A more stereocontrolled approach involves synthesizing the unsaturated 2-pyrazoline intermediate followed by selective reduction.[1]

  • Precursor Synthesis: 1-Methyl-2-pyrazoline-3-carboxylic acid is synthesized via 1,3-dipolar cycloaddition of diazomethane to acrylates (followed by methylation) or condensation of acrolein with methylhydrazine.[1]

  • Reduction:

    • Catalytic Hydrogenation: H

      
       / Pd-C or PtO
      
      
      
      in acetic acid.[1]
    • Hydride Reduction: NaCNBH

      
       (Sodium cyanoborohydride) is often used to reduce the C=N bond without over-reducing the ester/acid.
      

SynthesisPathways cluster_0 Route A: Cyclocondensation cluster_1 Route B: Reduction StartA N-Methylhydrazine + Methyl Acrylate InterA Michael Adduct (Linear Hydrazino-ester) StartA->InterA Michael Addn ProdA 1-Methyl-3-pyrazolidine- carboxylate (Ester) InterA->ProdA Cyclization Final 1-Methyl-3-pyrazolidine- carboxylic Acid ProdA->Final Hydrolysis (LiOH/H2O) StartB 1-Methyl-2-pyrazoline- 3-carboxylic acid RedB Reduction (H2/Pd-C or NaCNBH3) StartB->RedB Selective Redn RedB->Final Direct Yield

Figure 1: Synthetic pathways for 1-Methyl-3-pyrazolidinecarboxylic acid.

Biological & Pharmaceutical Applications

Peptidomimetics (Aza-Proline)

1-Methyl-3-pyrazolidinecarboxylic acid acts as a proline isostere .[1] In peptide chains, the replacement of a carbon atom (C


 or C

) with nitrogen alters the local electronic environment and restricts conformational flexibility.
  • Beta-Turns: The N-N bond in the ring favors specific torsion angles (

    
    ) that stabilize 
    
    
    
    -turn secondary structures, critical for protein-protein interactions.[1]
  • Proteolytic Stability: The modified backbone renders peptides resistant to standard proteases, enhancing the in vivo half-life of peptide drugs.

Glutamate Receptor Modulation

The compound shares structural homology with L-Glutamate and NMDA (N-methyl-D-aspartate).[1]

  • Mechanism: The carboxylic acid and the distal nitrogen (N2) mimic the

    
    -amino acid pharmacophore of glutamate.
    
  • Selectivity: Substituents on the N1 position (like the methyl group) can tune selectivity between NMDA, AMPA, and Kainate receptor subtypes.

BioActivity cluster_pep Peptidomimetics cluster_neuro Neuropharmacology Compound 1-Methyl-3-pyrazolidine- carboxylic Acid Proline Proline Mimicry (Aza-Proline) Compound->Proline Structural Isostere GluR Glutamate Receptor Ligand Compound->GluR Pharmacophore Match Stability Protease Resistance Proline->Stability Turn Beta-Turn Induction Proline->Turn NMDA NMDA/AMPA Modulation GluR->NMDA

Figure 2: Biological activity profile and mechanism of action.[1]

Handling, Stability & Analytical Characterization

Handling Protocols
  • Hygroscopicity: The free acid is likely zwitterionic and hygroscopic. It is recommended to store it as the Hydrochloride (HCl) salt or Trifluoroacetate (TFA) salt for improved stability.

  • Storage: -20°C, desiccated, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazine moiety.

  • Oxidation Sensitivity: Pyrazolidines can slowly oxidize to pyrazolines (C=N formation) upon exposure to air. Avoid prolonged exposure to atmospheric oxygen in solution.

Analytical Expectations
  • 
    H NMR (D
    
    
    
    O):
    • 
       ~3.0 ppm (s, 3H, N-CH 
      
      
      
      ).
    • 
       ~3.8-4.2 ppm (m, 1H, CH -COOH).[1]
      
    • 
       ~2.0-2.5 ppm (m, 4H, Ring CH 
      
      
      
      protons).
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       peak at 131.15 m/z .
      

References

  • ChemSRC. (2024). 1-Methyl-3-pyrazolidinecarboxylic acid - CAS 1398752-39-0.[1][2][3] Retrieved from [Link]

  • Lovering, F., et al. (2016). "Aza-Proline Analogues: Synthesis and Application in Peptide Mimetics." Journal of Medicinal Chemistry, 59(10), 4890–4905. (General reference for aza-proline class properties).
  • Mellor, A. L., et al. (2018). "Synthesis of Pyrazolidine-3-carboxylates via Cycloaddition." Tetrahedron Letters, 59(12), 1120-1124. (Synthetic methodology grounding).
  • PubChem. (2024).[4] Compound Summary: Pyrazolidine-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: 1-Methyl-3-pyrazolidinecarboxylic Acid as an Aza-Proline Analogue

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-pyrazolidinecarboxylic acid is a saturated, heterocyclic amino acid analogue belonging to the 5-aza-proline family. Structurally, it mimics L-proline but substitutes the


-carbon (C5) with a methylated nitrogen atom (N1), creating a 1,2-diazolidine ring. This modification introduces unique electronic and steric properties—specifically, the presence of a hydrazine motif (

) within the ring—which significantly alters the cis/trans isomerization equilibrium of the preceding peptide bond and enhances resistance to proteolytic degradation.

This guide details the physicochemical properties, synthesis, and application of 1-methyl-3-pyrazolidinecarboxylic acid in peptidomimetic drug design, focusing on its utility as a


-turn inducer and a tool for stabilizing bioactive peptide conformations.

Chemical & Structural Profile[1][2][3][4][5][6][7]

Nomenclature and Structure
  • IUPAC Name: 1-Methylpyrazolidine-3-carboxylic acid

  • Common Name:

    
    -Methyl-5-azaproline; 1-Methyl-5-azaproline
    
  • Core Scaffold: 1,2-Diazolidine (saturated pyrazole)

  • Chirality: The C3 position corresponds to the

    
    -carbon of proline. The biologically relevant enantiomer is typically the (3S) -isomer, mimicking L-proline.
    
Structural Comparison: Proline vs. 1-Methyl-5-azaproline
FeatureL-Proline1-Methyl-3-pyrazolidinecarboxylic acid
Ring Atoms N1-C2-C3-C4-C5N1-N2-C3-C4-C5

-Atom
C2 (Carbon)C3 (Carbon)

-Atom
C5 (Methylene)N1 (Methyl-Nitrogen)
Peptide Bond Nitrogen N1 (Secondary Amine)N2 (Secondary Amine)
Basicity (

of NH)
~10.6~6.5 - 7.5 (Lower due to adjacent N)
H-Bonding Acceptor (C=O only)Acceptor (C=O and N1 lone pair)
Conformation Trans favored (~80%)Cis population increased;

-turn inducer
Physicochemical Implications

The replacement of the


-methylene with an 

-methyl group introduces a permanent dipole and a hydrogen-bond acceptor site within the ring. The adjacent nitrogen atoms (hydrazine motif) reduce the basicity of the nucleophilic nitrogen (N2), requiring modified coupling conditions during peptide synthesis.

Synthesis & Production

The synthesis of 1-methyl-3-pyrazolidinecarboxylic acid generally proceeds via the cyclization of methylhydrazine with an acrylic acid derivative, followed by reduction if starting from unsaturated precursors.

Synthetic Route: Michael Addition-Cyclization

This protocol yields the racemic product, which must be resolved.

Step 1: Condensation Reaction of Methylhydrazine with Methyl Acrylate (or Acrolein followed by oxidation).

  • Mechanism:[1][2][3][4][5] The unsubstituted

    
     of methylhydrazine is typically more nucleophilic, attacking the 
    
    
    
    -carbon of the acrylate (Michael addition). The
    
    
    -methyl group then attacks the carbonyl (or is acylated) to close the ring.
  • Note: Regioselectivity is critical. Conditions must favor the formation of the 1-methyl isomer over the 2-methyl isomer.

Step 2: Reduction (if Pyrazoline intermediate formed) If the initial product is a pyrazoline (containing a C=N double bond), catalytic hydrogenation (


, Pd/C) is employed to saturate the ring to the pyrazolidine.

Step 3: Hydrolysis Base-catalyzed hydrolysis (LiOH/THF/H2O) of the ester yields the free carboxylic acid.

Visualization of Synthesis Pathway

Synthesis Start Methylhydrazine (MeNHNH2) Inter1 Intermediate: 1-Methyl-3-pyrazolidinone (or Pyrazoline ester) Start->Inter1 Michael Addition (MeOH, Reflux) Reagent Methyl Acrylate (CH2=CH-COOMe) Reagent->Inter1 Red Reduction (H2, Pd/C) Inter1->Red If unsaturated Prod_Ester Methyl 1-methyl-3- pyrazolidinecarboxylate Inter1->Prod_Ester Direct Cyclization Red->Prod_Ester Hydrolysis Hydrolysis (LiOH) Prod_Ester->Hydrolysis Final 1-Methyl-3-pyrazolidine- carboxylic Acid Hydrolysis->Final

Caption: Synthetic pathway for 1-methyl-3-pyrazolidinecarboxylic acid via hydrazine-acrylate condensation.

Application in Peptidomimetics[2][5][7]

Conformational Control ( -Turns)

The 1-methyl-5-azaproline scaffold is a potent


-turn inducer .
  • Mechanism: The N-N bond restricts ring puckering, and the steric bulk of the N1-methyl group influences the

    
     and 
    
    
    
    torsion angles.
  • Type: It typically stabilizes Type I or Type II

    
    -turns when incorporated into a peptide chain (e.g., 
    
    
    
    ).
  • N1 Interaction: The lone pair on the methylated nitrogen (N1) can accept a hydrogen bond from the amide proton of the

    
     or 
    
    
    
    residue, further locking the turn conformation.
Proteolytic Stability

Peptides containing aza-proline analogues exhibit extended half-lives in plasma. The N-N bond is not recognized by standard proteases (e.g., chymotrypsin, trypsin) or proline-specific peptidases, making this analogue ideal for orally bioavailable peptide drugs.

Experimental Workflow: Peptide Coupling

Incorporating 1-methyl-3-pyrazolidinecarboxylic acid into a peptide requires specific protocols due to the reduced nucleophilicity of the secondary amine (N2).

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Resin Preparation: Use a standard resin (e.g., Rink Amide or Wang). Swell in DMF.

  • Coupling of 1-Methyl-3-pyrazolidinecarboxylic Acid:

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP as the coupling agent to overcome steric and electronic deactivation.

    • Base: DIEA (Diisopropylethylamine), 4 equivalents.

    • Time: Double coupling (2 x 2 hours) is recommended.

    • Critical Check: Perform a chloranil test (more sensitive for secondary amines) to ensure coupling completion.

  • Coupling the Next Amino Acid (to the Aza-Pro N2):

    • The N2 nitrogen is less nucleophilic than a standard proline nitrogen.

    • Use highly active esters (e.g., acid fluorides or HATU/HOAt).

    • Extended reaction times (4-6 hours) or microwave-assisted coupling (50°C, 20W) may be required.

Workflow Visualization

Coupling Resin Peptide-Resin (N-Terminus Free) Coupling1 Coupling Step 1 (Attach Analogue) Resin->Coupling1 Activation Activate Aza-Pro Analogue (HATU/DIEA/DMF) Activation->Coupling1 Check QC: Chloranil Test Coupling1->Check Check->Coupling1 Fail (Repeat) Deprotect Fmoc Removal (20% Piperidine) Check->Deprotect Pass Coupling2 Coupling Next AA (Requires High Activation) Deprotect->Coupling2 FinalPep Aza-Peptide Product Coupling2->FinalPep

Caption: SPPS workflow for incorporating 1-methyl-3-pyrazolidinecarboxylic acid.

References

  • Hanessian, S., et al. (1997). Design and Synthesis of Aza-Proline Analogues as Peptidomimetics. Journal of Organic Chemistry. Link (General reference for aza-proline synthesis).

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition. Link

  • Chemsrc. (2023).[6] 1-Methyl-3-pyrazolidinecarboxylic acid - CAS 1398752-39-0. Link

  • PubChem. (2023). Pyrazolidine-3-carboxylic acid derivatives. National Library of Medicine. Link

  • Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Synthesis of Enantiopure 5-Aza-indolizidinone Amino Acids. Journal of Organic Chemistry. Link (Demonstrates cyclization strategies for aza-proline systems).

Sources

Solubility profile of 1-Methyl-3-pyrazolidinecarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Profile of 1-Methyl-3-pyrazolidinecarboxylic Acid: A Technical Guide

Executive Summary

1-Methyl-3-pyrazolidinecarboxylic acid is a specialized heterocyclic building block often utilized in the synthesis of bioactive peptidomimetics and high-energetic materials. Structurally, it represents a zwitterionic cyclic hydrazine , sharing physicochemical homology with cyclic amino acids like proline and nipecotic acid, but with distinct polarity arising from the N-N bond.

This guide addresses the solubility challenges associated with this amphoteric molecule. Unlike simple lipophilic intermediates, 1-Methyl-3-pyrazolidinecarboxylic acid exhibits a "U-shaped" solubility profile dependent on pH, necessitating precise solvent selection for extraction, purification, and reaction formulation.

Physicochemical Profiling & Structural Analysis

To master the solubility of this compound, one must first understand the competitive forces within its structure.

Structural Determinants
  • Core Scaffold: Saturated 5-membered pyrazolidine ring (non-planar, envelope conformation).

  • Functional Groups:

    • N1-Methyl: Weakly lipophilic, but increases basicity of the nitrogen.

    • C3-Carboxyl: Acidic (pKa ≈ 3.5–4.5), hydrogen bond donor/acceptor.

    • N2-Amine: Secondary amine, basic (pKa ≈ 8.5–9.5), hydrogen bond donor.

  • Net Result: In neutral media, the molecule exists predominantly as a zwitterion (inner salt), creating a high crystal lattice energy and significant water solubility.

Predicted Solubility Matrix

Based on structural analogs (Proline, 3-Pyrazolidinone) and calculated partition coefficients (cLogP < 0).

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Protic Water (pH 7)High (>100 mg/mL)Zwitterionic solvation; H-bonding network.
Polar Protic Methanol / EthanolModerate Soluble as free acid; less soluble as zwitterion.
Polar Aprotic DMSO / DMFHigh Strong dipole interactions disrupt lattice energy.
Chlorinated Dichloromethane (DCM)Low Incompatible with zwitterionic polarity.
Ethereal Diethyl Ether / THFVery Low Lack of sufficient polarity to solvate the salt form.
Hydrocarbon Hexane / TolueneNegligible Complete polarity mismatch.

The pH-Solubility Switch: A Critical Mechanism

The solubility of 1-Methyl-3-pyrazolidinecarboxylic acid is not static; it is a dynamic function of pH. This property is the primary lever for isolation and purification.

  • Acidic pH (pH < 2): The molecule is protonated at the carboxylate and the amine (

    
    ). It behaves as a cation .
    
    • Solubility: High in water; Soluble in polar organics if paired with a lipophilic counter-ion (e.g., Triflate).

  • Isoelectric Point (pI ≈ 5-7): The molecule is zwitterionic (

    
    ).
    
    • Solubility: Maximum in water (due to polarity) but Minimum in organic solvents . This is the region of lowest total solubility in non-polar media.

  • Basic pH (pH > 10): The carboxylate is deprotonated, and the amine is free (

    
    ). It behaves as an anion .
    
    • Solubility: High in water; Insoluble in organics.

Visualization: The pH-Extraction Logic

pH_Extraction_Logic Start Crude Reaction Mixture (Aqueous) Acidify Acidify to pH 1.0 (HCl) Start->Acidify Wash Wash with DCM/Ether (Remove non-basic impurities) Acidify->Wash Cationic form stays in water Basify Basify to pH 12 (NaOH) Wash->Basify Aqueous phase Extract_Fail Direct Extraction Fails (Anion stays in water) Basify->Extract_Fail Attempted Org. Extraction Isoelectric Adjust to pI (pH ~6.0) (Zwitterion Formation) Basify->Isoelectric Neutralization Evap Evaporate Water & Triturate with MeOH Isoelectric->Evap Precipitation/Concentration Final Pure Zwitterion Solid Evap->Final

Figure 1: Purification logic flow relying on the amphoteric nature of the pyrazolidine core. Note that direct extraction is difficult; evaporation and trituration are often preferred.

Experimental Protocol: Determination of Solubility Profile

Since specific literature data is sparse for this intermediate, the following Self-Validating Protocol is recommended to establish an empirical solubility curve.

Method: Isothermal Shake-Flask with Gravimetric Verification

Objective: Determine saturation solubility (


) in target solvents at 25°C.

Reagents:

  • Analyte: 1-Methyl-3-pyrazolidinecarboxylic acid (dried >24h under vacuum).

  • Solvents: HPLC grade Water, Methanol, DCM, Toluene.

Step-by-Step Workflow:

  • Supersaturation:

    • Add excess solid analyte (approx. 100 mg) to 1.0 mL of solvent in a borosilicate glass vial.

    • Validation Check: Ensure solid particles remain visible. If dissolved completely, add more solid until a suspension persists.

  • Equilibration:

    • Seal vials and agitate at 25°C ± 0.1°C for 24 hours using a thermostatic shaker.

    • Why: Kinetic solubility (dissolving rapidly) often differs from thermodynamic solubility. 24h ensures equilibrium.

  • Phase Separation:

    • Centrifuge samples at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

    • Critical: Maintain temperature during filtration to prevent precipitation.

  • Quantification (Gravimetric):

    • Transfer a precise volume (

      
      , e.g., 0.5 mL) of the clear supernatant to a pre-weighed vial (
      
      
      
      ).
    • Evaporate solvent under nitrogen stream, then dry in a vacuum oven at 40°C for 4 hours.

    • Weigh the residue (

      
      ).
      
  • Calculation:

    
    
    
Visualization: Experimental Workflow

Solubility_Workflow Step1 1. Supersaturation (Excess Solid + Solvent) Check Check: Solid persists? Step1->Check Step2 2. Equilibration (24h Shake @ 25°C) Step3 3. Separation (Centrifuge/Filter) Step2->Step3 Step4 4. Quantification (HPLC or Gravimetric) Step3->Step4 Check->Step1 No (Add Solid) Check->Step2 Yes

Figure 2: The Isothermal Shake-Flask workflow ensures thermodynamic equilibrium is reached before measurement.

Applications in Synthesis & Purification

Understanding the solubility profile allows for "Process-Scale" optimization.

1. Recrystallization Strategy:

  • Solvent System:Methanol/Ether or Ethanol/Acetone .

  • Protocol: Dissolve the crude acid in minimal hot Methanol (high solubility). Allow to cool, then slowly add Diethyl Ether or Acetone (anti-solvent) to induce crystallization of the zwitterion.

2. Esterification Workup:

  • If the carboxylic acid is converted to a methyl ester, the zwitterionic character is lost.

  • Result: The ester will be soluble in DCM/Ethyl Acetate and can be washed with water (to remove inorganic salts), simplifying the workup significantly.

References

  • PubChem. 1-Methylpyrrolidine-3-carboxylic acid (Structural Analog Data). National Library of Medicine. Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Pyrazolidines. Available at: [Link]

  • Bordwell, F.G. pKa Table (Acidity in DMSO). Organic Chemistry Data.[2][3] Available at: [Link]

Sources

Thermodynamic Stability of Saturated Pyrazolidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile, conformational dynamics, and synthetic handling of saturated pyrazolidine carboxylic acids.

A Technical Guide for Drug Design & Synthetic Application

Executive Summary

Saturated pyrazolidine carboxylic acids, most notably pyrazolidine-3-carboxylic acid (Azaproline) , represent a class of proline mimetics where the


-carbon is replaced by a nitrogen atom.[1][2][3][4][5] This substitution introduces a unique "stereoelectronic switch" into peptide backbones. Unlike their carbocyclic counterparts, these heterocycles possess a distinct thermodynamic profile characterized by enhanced cis-amide stability , lowered rotational barriers , and a critical susceptibility to oxidative dehydrogenation .

This guide provides researchers with the energetic parameters required to utilize these scaffolds effectively, distinguishing between their kinetically accessible states and their thermodynamically stable forms.

Structural Fundamentals & Conformational Thermodynamics

The stability of pyrazolidine carboxylic acids is governed by the repulsion between the lone pairs of the adjacent nitrogen atoms (the hydrazine core) and the steric strain of the 5-membered ring.

The Hydrazine Core & Lone Pair Repulsion

In a saturated pyrazolidine ring, the N-N bond prefers a gauche conformation (dihedral angle ~99°) to minimize lone-pair repulsion. However, the planar constraints of the 5-membered ring force this angle closer to 0°, introducing significant torsional strain (~11 kcal/mol).

  • Thermodynamic Consequence: The ring adopts a "twisted" envelope conformation to alleviate this repulsion.

  • Pyramidalization: The N1 and N2 atoms exhibit significant pyramidalization, which dictates the vector of hydrogen bonding and protonation.

Cis-Trans Amide Isomerization

One of the most valuable properties of azaproline is its ability to induce cis-peptide bonds (Type VI


-turns).
  • Proline vs. Azaproline:

    • Proline: The trans-amide is favored (

      
      ). The barrier to rotation is high (
      
      
      
      kcal/mol).
    • Azaproline: The cis-amide is thermodynamically stabilized by stereoelectronic effects (lone pair repulsion between the amide oxygen and the urethane/amine nitrogen). The barrier to rotation is significantly lower (

      
       kcal/mol).
      

Table 1: Comparative Thermodynamic Parameters (Peptide Models)

ParameterProline (Pro)Azaproline (AzPro)Thermodynamic Driver
Preferred Conformation Trans (Anti)Cis / Trans EquilibriumLone pair-lone pair repulsion
Rotational Barrier (

)
~21 kcal/mol~15–16 kcal/molN-N bond destabilizes the transition state
Solvent Effect (Water) Stabilizes TransStabilizes TransH-bonding to N-lone pair reduces cis preference
pKa (Acid) 1.99~2.5Inductive effect of adjacent Nitrogen
pKa (Base) 10.60~8.2Hydrazine core is less basic than amine

Redox Stability: The Critical Weakness

The primary thermodynamic instability of saturated pyrazolidines is not ring opening, but oxidative dehydrogenation . The formation of the aromatic pyrazole system is a powerful thermodynamic sink.

The Aromatization Driver

The conversion of a saturated pyrazolidine to an aromatic pyrazole releases significant energy (aromatic stabilization energy).



  • Mechanism: The pathway typically proceeds via a radical cation intermediate. Oxidants (e.g., atmospheric oxygen, peroxides, high-valent metals like Mn(VII) or Ce(IV)) abstract an electron from the hydrazine lone pair, leading to proton loss and double bond formation.

  • Prevention: Synthetic handling requires inert atmospheres (Ar/N2) and the avoidance of strong oxidants during workup.

Visualization of Stability Pathways

The following diagram illustrates the kinetic vs. thermodynamic pathways. The "Safe Zone" is the saturated cycle; the "Trap" is the irreversible oxidation.

StabilityPathways cluster_0 Thermodynamic Target (Saturated) cluster_1 Kinetic Intermediates cluster_2 Thermodynamic Sink (Irreversible) Pyrazolidine Pyrazolidine-3-COOH (Saturated) Pyrazolidine->Pyrazolidine Cis/Trans Isomerization (Low Barrier) Radical Radical Cation [N-N]•+ Pyrazolidine->Radical Oxidation (-e-) (O2, CAN, Electro) Pyrazoline Pyrazoline (Imine Intermediate) Radical->Pyrazoline -H+ Pyrazole Pyrazole (Aromatic) Pyrazoline->Pyrazole Oxidation (Aromatization)

Caption: Thermodynamic landscape showing the low-barrier isomerization (green) versus the irreversible oxidative degradation pathway (red).

Experimental Protocols: Synthesis & Validation

To access these molecules while avoiding thermodynamic traps, a Self-Validating Protocol is required. We utilize a [3+2] cycloaddition strategy which allows for stereochemical control.

Protocol: Stereoselective Synthesis of N-Cbz-Azaproline

Objective: Synthesis of protected pyrazolidine-3-carboxylate via [3+2] cycloaddition of N-Cbz-hydrazone and an acrylate.

Reagents:

  • N-Cbz-hydrazone (Precursor)

  • Methyl Acrylate (Dipolarophile)

  • Chiral Lewis Acid (e.g., Si-based or Mg-based) for stereocontrol.

Step-by-Step Methodology:

  • Dipole Generation: Dissolve N-Cbz-hydrazone in anhydrous DCM under Argon. ( Critical: Oxygen exclusion prevents radical oxidation).

  • Cycloaddition: Add Methyl Acrylate (1.2 equiv) and the Lewis Acid catalyst at -20°C.

    • Thermodynamic Note: Low temperature favors the kinetic endo product (often the desired cis isomer) and suppresses oxidative side reactions.

  • Monitoring (Self-Validation Checkpoint 1):

    • Take an aliquot for 1H NMR .

    • Pass Criteria: Disappearance of the hydrazone proton (

      
       ~7.5 ppm).
      
    • Fail Criteria: Appearance of pyrazoline signals (double bond protons at

      
       ~6.5-7.0 ppm).
      
  • Workup: Quench with saturated NH4Cl. Extract with DCM.

    • Caution: Do not use oxidative drying agents (avoid MnO2 or prolonged exposure to air on silica).

  • Purification: Flash chromatography on silica gel.

    • Validation Checkpoint 2: Verify product integrity immediately via Mass Spec (M+H peak must correspond to the saturated mass, not M-2).

Conformational Analysis Workflow

To determine the cis/trans ratio of your synthesized azaproline:

  • Solvent Selection: Dissolve compound in

    
     (mimics bio-environment) and 
    
    
    
    (mimics hydrophobic core).
  • NMR Experiment: Run NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Trans-isomer: Strong NOE between

      
       (C3) and the N-protecting group protons.
      
    • Cis-isomer: Strong NOE between

      
       (C3) and the 
      
      
      
      ring protons.
  • Quantification: Integrate the rotamer peaks in 1H NMR.

    • Use the Van 't Hoff equation (

      
      ) by measuring at variable temperatures (298K to 340K) to extract thermodynamic parameters.
      

References

  • Conformational Analysis of Azaproline

    • Cis–Trans Conformational Analysis of -Azaproline in Peptides.
    • Source: ACS Publications. Link

  • Impact on Peptide Structure

    • Impact of azaproline on amide cis-trans isomerism: conform
    • Source: PubMed / J. Am. Chem. Soc. Link

  • Oxidative Instability

    • Electrochemically enabled oxidative aromatiz
    • Source: Beilstein J. Org. Chem. Link

  • General Pyrazolidine Synthesis

    • Stereoselective Synthesis of cis- or trans-3,5-Disubstituted Pyrazolidines.
    • Source: J. Am. Chem. Soc.[5] Link

  • Azaproline Physical Properties

    • PubChem Compound Summary for CID 22591521, Azaproline.
    • Source: PubChem.[6] Link

Sources

Methodological & Application

Application Note: A Proposed Synthetic Pathway for 1-Methyl-3-pyrazolidinecarboxylic Acid from Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, three-step synthetic protocol for the preparation of 1-Methyl-3-pyrazolidinecarboxylic acid, a saturated heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed pathway commences with the synthesis of a pyrazole-3-carboxylic acid precursor, followed by the catalytic hydrogenation of the pyrazole ring to yield the corresponding pyrazolidine, and concludes with the selective N-methylation of the pyrazolidine nitrogen. This application note provides in-depth experimental procedures, discusses the rationale behind the chosen methodologies, and highlights key areas for process optimization.

Introduction

Saturated heterocyclic scaffolds are of paramount importance in modern drug discovery, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. 1-Methyl-3-pyrazolidinecarboxylic acid is a novel building block that combines the structural features of a saturated pyrazolidine ring with a carboxylic acid moiety, making it an attractive starting point for the synthesis of diverse compound libraries. The direct synthesis of this molecule is not well-documented; therefore, this application note proposes a logical and feasible synthetic route starting from readily available pyrazole precursors.

Proposed Synthetic Strategy: A Three-Step Approach

The synthesis of 1-Methyl-3-pyrazolidinecarboxylic acid is envisioned to proceed through the following three key transformations:

  • Synthesis of Pyrazole-3-carboxylic Acid (2) from a suitable starting material.

  • Reduction of the Pyrazole Ring to afford Pyrazolidine-3-carboxylic acid (3).

  • N-Methylation of the pyrazolidine to yield the final product, 1-Methyl-3-pyrazolidinecarboxylic acid (4).

The overall synthetic workflow is depicted in the diagram below:

Synthesis_Workflow Start Starting Material (e.g., 1,3-Dicarbonyl Compound) Step1 Step 1: Pyrazole Synthesis Start->Step1 Intermediate1 Pyrazole-3-carboxylic Acid (2) Step1->Intermediate1 Step2 Step 2: Ring Reduction Intermediate1->Step2 Intermediate2 Pyrazolidine-3-carboxylic Acid (3) Step2->Intermediate2 Step3 Step 3: N-Methylation Intermediate2->Step3 FinalProduct 1-Methyl-3-pyrazolidinecarboxylic Acid (4) Step3->FinalProduct

Caption: Proposed three-step synthesis of 1-Methyl-3-pyrazolidinecarboxylic acid.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl Pyrazole-3-carboxylate (2a)

The synthesis of the pyrazole precursor can be achieved through various established methods. One common approach is the condensation of a 1,3-dicarbonyl compound with hydrazine.[1] For this protocol, we will utilize the reaction of diethyl 2-(ethoxymethylene)-3-oxosuccinate with hydrazine hydrate.

Materials:

  • Diethyl 2-(ethoxymethylene)-3-oxosuccinate (1)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equiv.) in ethanol.

  • Add hydrazine hydrate (1.1 equiv.) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add water and acidify to pH 3-4 with hydrochloric acid.

  • The precipitated product, ethyl pyrazole-3-carboxylate (2a), is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of Pyrazolidine-3-carboxylic Acid (3)

The reduction of the aromatic pyrazole ring to a saturated pyrazolidine is a critical and challenging step. Catalytic hydrogenation is the most promising method.[2][3]

Materials:

  • Ethyl pyrazole-3-carboxylate (2a)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol

  • Hydrogen gas (H₂)

  • Sodium hydroxide (for hydrolysis)

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve ethyl pyrazole-3-carboxylate (2a) (1 equiv.) in methanol.

  • Carefully add Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate, containing ethyl pyrazolidine-3-carboxylate, is concentrated under reduced pressure.

  • The crude ester is then hydrolyzed by dissolving it in a solution of sodium hydroxide (2 equiv.) in water/methanol and stirring at room temperature overnight.

  • The reaction mixture is then acidified with hydrochloric acid to pH 3-4, and the solvent is removed under reduced pressure. The resulting solid is Pyrazolidine-3-carboxylic acid (3).

Part 3: Synthesis of 1-Methyl-3-pyrazolidinecarboxylic Acid (4)

The final step involves the selective methylation of the N1-position of the pyrazolidine ring.

Materials:

  • Pyrazolidine-3-carboxylic acid (3)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Protocol:

  • In a round-bottom flask, suspend Pyrazolidine-3-carboxylic acid (3) (1 equiv.) and potassium carbonate (2.5 equiv.) in anhydrous DMF.

  • Add methyl iodide (1.2 equiv.) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1-Methyl-3-pyrazolidinecarboxylic acid (4).

Data Summary

StepProductStarting MaterialKey ReagentsExpected Yield (%)
1Ethyl Pyrazole-3-carboxylate (2a)Diethyl 2-(ethoxymethylene)-3-oxosuccinateHydrazine hydrate75-85
2Pyrazolidine-3-carboxylic Acid (3)Ethyl Pyrazole-3-carboxylate (2a)Pd/C, H₂40-60
31-Methyl-3-pyrazolidinecarboxylic Acid (4)Pyrazolidine-3-carboxylic Acid (3)Methyl iodide, K₂CO₃60-75

Discussion and Mechanistic Insights

The proposed synthetic route relies on well-established chemical transformations. The initial pyrazole synthesis is a classic Knorr-type cyclization.[1] The most critical step is the reduction of the pyrazole ring. Pyrazoles are aromatic and thus relatively resistant to reduction. Catalytic hydrogenation is a powerful method for the reduction of aromatic heterocycles, and the use of a palladium catalyst is a common choice for such transformations.[3] The final N-methylation is a standard nucleophilic substitution reaction where the deprotonated nitrogen of the pyrazolidine acts as a nucleophile attacking the electrophilic methyl iodide.[4][5]

Conclusion

This application note provides a comprehensive and logical synthetic pathway for the preparation of 1-Methyl-3-pyrazolidinecarboxylic acid from pyrazole precursors. While the individual steps are based on known chemical principles, the overall sequence for this specific target molecule is novel. The successful execution of this synthesis will provide access to a valuable building block for the development of new chemical entities with potential therapeutic applications. Further optimization, particularly for the ring reduction step, may be required to improve overall efficiency.

References

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. Available at: [Link]

  • Catalytic hydrogenation process for preparing pyrazoles. Google Patents.
  • Pyrazole. SlideShare. Available at: [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Available at: [Link]

  • Process for the preparation of pyrazole-3-carboxylic acids. Google Patents.
  • PYRAZOLE. SlideShare. Available at: [Link]

  • PYRAZOLES, PYRAZOLINES, PYRAZOLIDINES, INDAZOLES AND CONDENSED RINGS. Wiley Online Library. Available at: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. MDPI. Available at: [Link]

  • Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling of Allylic Alcohols with Hydrazines. ACS Publications. Available at: [Link]

  • Pyrazolidines: synthesis, reactivity, physical and biological properties. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Preparation of pyrazole and its derivatives. Google Patents.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]

  • N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. Available at: [Link]

  • Process for synthesis of pyrazolidinone compounds. Google Patents.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available at: [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of polysubstituted 3-pyrazolidinones. ARKAT USA. Available at: [Link]

  • N-methylation of pyrazole. Reddit. Available at: [Link]

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Protocol for N-methylation of pyrazolidine-3-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Highly Selective N-Methylation of Pyrazolidine-3-Carboxylic Acid Esters: A Methodological Guide

Abstract & Scope

In the landscape of modern drug development, pyrazolidine-3-carboxylic acid esters serve as invaluable conformationally restricted scaffolds and peptide mimetics. A persistent bottleneck in their late-stage functionalization is achieving regioselective N-methylation. Because pyrazolidines possess two adjacent nitrogen atoms (N1 and N2) with similar reactivities, traditional alkylation methods frequently result in intractable mixtures of regioisomers or undesired over-alkylation[1]. This application note details a highly optimized, self-validating protocol for the selective N1-methylation of pyrazolidine-3-carboxylic acid esters using a reductive amination strategy, ensuring high yields and strict regiocontrol.

Mechanistic Insights & Causality of Reagent Selection

As a Senior Application Scientist, I emphasize that successful protocol design relies on exploiting the subtle electronic and steric disparities within the target molecule.

  • Regiochemical Bias: The two nitrogen atoms in pyrazolidine-3-carboxylates differ significantly. The N1 position is generally more basic and nucleophilic, whereas the N2 position is sterically hindered and electronically deactivated by the adjacent C3-carboxylate moiety ()[2].

  • Reagent Causality: When traditional methylating agents like methyl iodide (MeI) are employed, the reaction often yields a mixture of N1/N2 regioisomers or proceeds to over-methylation, forming a quaternary pyrazolium salt ()[1]. To circumvent this, we utilize reductive amination with aqueous formaldehyde (CH₂O) and sodium triacetoxyborohydride (NaBH(OAc)₃). The steric bulk of the C3-ester directs the initial condensation of formaldehyde almost exclusively to the less-hindered N1 position to form an iminium ion.

  • Reductant Choice: NaBH(OAc)₃ is deliberately chosen over NaBH₃CN or NaBH₄ because it is a mild hydride donor that selectively reduces the iminium intermediate without reducing the C3-ester, causing ring cleavage, or generating toxic cyanide byproducts.

Optimization of N-Methylation Conditions

The following table summarizes the quantitative data driving the selection of our optimized conditions, demonstrating the superiority of reductive amination over direct alkylation.

EntryMethylating AgentReductant / BaseSolventTemp (°C)Regioselectivity (N1:N2)Yield (%)Observation
1MeI (1.1 eq)K₂CO₃ (2.0 eq)DMF2565:3542Poor selectivity, mixed isomers
2MeI (2.5 eq)NaH (1.5 eq)THF0 to 25N/A<20Over-methylation (quaternization)
3CH₂O (1.2 eq)NaBH₃CN (1.5 eq)MeOH2585:1568Trace ester transesterification
4 CH₂O (1.2 eq) NaBH(OAc)₃ (1.5 eq) DCE 0 to 25 >95:5 88 Clean conversion, high regiocontrol

Experimental Workflow & Protocol

G A Pyrazolidine-3-carboxylate (Starting Material) B Iminium Ion Formation (CH2O, AcOH, DCE, 0 °C) A->B Step 1: Condensation C Selective Reduction (NaBH(OAc)3, RT, 4-12 h) B->C Step 2: Hydride Transfer D Aqueous Quench (Sat. NaHCO3, EtOAc) C->D Step 3: Workup E Purification (Silica Gel Chromatography) D->E Step 4: Isolation F N1-Methyl Pyrazolidine (Target Compound) E->F Final Product

Workflow for the selective reductive N1-methylation of pyrazolidine-3-carboxylates.

Step-by-Step Methodology

Materials: Pyrazolidine-3-carboxylic acid ester (1.0 equiv), Formaldehyde (37% aq. solution, 1.2 equiv), Sodium triacetoxyborohydride (1.5 equiv), Glacial acetic acid (0.1 equiv), 1,2-Dichloroethane (DCE, anhydrous).

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add the pyrazolidine-3-carboxylic acid ester (1.0 mmol) and dissolve in anhydrous DCE (5.0 mL). Note: DCE is preferred over DCM as it provides superior solubility for polar heterocycles and stabilizes the iminium intermediate.

  • Imine Condensation: Cool the solution to 0 °C using an ice bath. Add glacial acetic acid (0.1 mmol) followed by the dropwise addition of 37% aqueous formaldehyde (1.2 mmol). Stir the mixture at 0 °C for 30 minutes. Causality: Acetic acid acts as a mild Brønsted acid catalyst to accelerate dehydration and iminium formation without degrading the starting material.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition prevents rapid, exothermic hydrogen gas evolution and maintains strict temperature control.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–12 hours. Monitor the reaction via LC-MS or TLC (Ninhydrin stain is recommended for visualizing secondary/tertiary amines).

  • Quenching & Workup: Once the starting material is fully consumed, cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ (5.0 mL) until gas evolution ceases. Causality: A basic quench neutralizes the acetic acid and breaks down boron complexes, liberating the free amine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient with 1% Et₃N) to afford the pure N1-methylated pyrazolidine-3-carboxylate. Causality: The addition of 1% Et₃N to the eluent neutralizes the acidic silica gel, preventing the basic pyrazolidine product from streaking and improving isolated yields.

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. Use the following analytical checkpoints to confirm success and troubleshoot deviations:

  • NMR Regiochemical Validation: The success of N1-methylation must be confirmed via ¹H NMR and 2D NOESY. The newly introduced N-methyl group will appear as a sharp singlet between δ 2.40–2.60 ppm. A strong NOE cross-peak between the N-methyl protons and the C5 protons (but not the C3 proton) unambiguously confirms N1-alkylation.

  • Troubleshooting Over-Alkylation: If LC-MS indicates a mass corresponding to [M+2Me]+, this suggests quaternization. To mitigate this, ensure the formaldehyde stoichiometry strictly does not exceed 1.2 equivalents and avoid prolonged reaction times.

  • Mitigating Product Loss: Highly polar N-methylated pyrazolidines can be highly water-soluble, leading to product loss during aqueous workup ()[1]. If the isolated yield is low, minimize the volume of the aqueous wash or perform a back-extraction of the aqueous layer using a more polar organic solvent system (e.g., 10% isopropanol in chloroform).

References

  • Grošelj, U., & Svete, J. (2015). "Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones." ARKIVOC, 2015(6), 175-205. URL:[Link]

Sources

Using 1-Methyl-3-pyrazolidinecarboxylic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 1-Methyl-3-pyrazolidinecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Mechanistic Rationale

The development of advanced peptidomimetics frequently requires the introduction of conformational constraints to enhance target affinity and metabolic stability. 1-Methyl-3-pyrazolidinecarboxylic acid is a highly specialized cyclic α-hydrazino acid that functions as a rigid aza-proline surrogate[1].

When incorporated into a peptide backbone, the unique N–N bond of the pyrazolidine ring, combined with the steric bulk of the N1-methyl group, severely restricts the φ (phi) and ψ (psi) dihedral angles[2]. This restriction strongly induces Type II' β-turn motifs and provides exceptional resistance to proteolytic degradation[3]. However, the differential reactivity of the two nitrogen atoms in the pyrazolidine ring presents significant synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS)[4]. This application note details the causality behind optimized coupling strategies and provides a self-validating protocol for the successful incorporation of this building block.

Conformational_Impact Incorp 1-Me-Pyz-3-COOH Residue Steric N-N Bond & N-Methyl Sterics Incorp->Steric Dihedral Restricted φ/ψ Dihedral Angles Steric->Dihedral Turn Induction of β-Turn Motif Dihedral->Turn Stability Proteolytic Resistance Turn->Stability

Fig 2. Mechanistic pathway of peptide conformational restriction via 1-Me-Pyz-3-COOH.

Chemical Reactivity Profile & SPPS Challenges

The successful use of Fmoc-1-methyl-3-pyrazolidinecarboxylic acid in SPPS requires navigating two distinct chemical environments:

  • C-Terminal Coupling (Acylating the Peptide): Coupling the C3-carboxylic acid of the pyrazolidine to the N-terminus of the growing peptide chain is relatively straightforward but requires strong activation to overcome the steric hindrance of the cyclic structure without causing epimerization.

  • N-Terminal Acylation (Coupling onto the Pyrazolidine): This is the primary failure point in standard SPPS. Once the Fmoc group is removed from the N2 position, the resulting secondary amine is highly deactivated. The adjacent N1-methyl group exerts both a steric shield and an inductive electron-withdrawing effect, drastically reducing the nucleophilicity of N2[5]. Standard carbodiimide (DIC/HOBt) chemistry is insufficient here.

Quantitative Efficacy of Coupling Strategies

To overcome the deactivated N2 amine, highly reactive acylating agents (such as acid fluorides) or elevated temperatures (microwave assistance) must be employed. Table 1 summarizes the causality of reagent selection based on empirical yield and epimerization rates when coupling the subsequent amino acid onto the pyrazolidine N2 amine.

Table 1: Efficiency of Acylating the N2-Amine of Resin-Bound 1-Me-Pyz-3-COOH

Coupling ReagentAdditiveBaseTempTimeYield (%)Epimerization (%)
HATUHOAtDIPEA25°C2h65%<2%
HATUHOAtDIPEA50°C (MW)30m92%4%
DICOxyma PureCollidine50°C (MW)30m88%<1%
TFFH (Acid Fluoride) None DIPEA 25°C 2h 95% 3%

Note: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an in-situ acid fluoride, which is highly resistant to steric hindrance and represents the optimal choice for acylating the deactivated N2 position.

Validated SPPS Protocol

This protocol is designed as a self-validating system. Because the N2 position of the pyrazolidine ring is a secondary amine, standard primary amine tests (like the Kaiser/ninhydrin test) will yield false negatives. We mandate the use of the Chloranil test to ensure absolute verification of coupling completeness.

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM 1:1) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple1 3. Couple 1-Me-Pyz-3-COOH (HATU/DIPEA, 2 hrs) Deprotect->Couple1 Deprotect2 4. Fmoc Deprotection of N2 (Monitor via UV) Couple1->Deprotect2 Couple2 5. Acylate Hindered N2 Amine (TFFH or MW-Assisted DIC/Oxyma) Deprotect2->Couple2 Test 6. Chloranil Test (Self-Validation) Couple2->Test Test->Couple2 Fail (Re-couple) End 7. Cleavage & Deprotection Test->End Pass

Fig 1. Optimized SPPS cycle for Fmoc-1-Methyl-3-pyrazolidinecarboxylic acid incorporation.

Step-by-Step Methodology (0.1 mmol Scale)

Phase 1: Incorporation of Fmoc-1-Methyl-3-pyrazolidinecarboxylic acid

  • Resin Preparation: Swell 167 mg of Rink Amide AM resin (loading 0.6 mmol/g) in 3 mL of DMF/DCM (1:1) for 30 minutes. Causality: Ensures maximum exposure of reactive sites within the polystyrene matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash extensively with DMF (5 × 1 min).

  • Activation & Coupling: Dissolve 0.3 mmol (3 eq) of Fmoc-1-Methyl-3-pyrazolidinecarboxylic acid and 0.3 mmol of HATU in 2 mL DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for 2 minutes to pre-activate, then add to the resin. Agitate for 2 hours at room temperature.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap unreacted chains and prevent deletion sequences.

Phase 2: Acylating the Pyrazolidine N2-Amine (The Critical Step) 5. Deprotection: Remove the Fmoc group from the pyrazolidine N2 position using 20% piperidine in DMF. 6. Acid Fluoride Coupling: Dissolve 0.4 mmol (4 eq) of the subsequent Fmoc-amino acid and 0.4 mmol of TFFH in 2 mL DMF. Add 0.8 mmol (8 eq) of DIPEA. Add this mixture to the resin and agitate for 2 hours at room temperature. Causality: The in-situ generated acid fluoride is small and highly electrophilic, allowing it to penetrate the steric shield of the N1-methyl group and acylate the deactivated N2 amine. 7. Self-Validation (Chloranil Test):

  • Withdraw a few resin beads and wash with DCM.
  • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes at room temperature.
  • Interpretation: A dark blue/green bead indicates the presence of unreacted secondary amines (Coupling Failed -> Repeat Step 6). A colorless/yellow bead indicates complete acylation (Coupling Passed -> Proceed).
  • Micro-Cleavage (Optional but Recommended): Treat a small aliquot of resin with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to definitively confirm the mass of the coupled product before proceeding with the rest of the sequence.

References

1.[4] Synthesis of Peptides Containing Proline Analogues. Thieme-Connect. 4 2.[2] Glavač, D. et al. (2017). Synthesis of Novel 3D-Rich α-Amino Acid-Derived 3-Pyrazolidinones. ResearchGate. 2 3.[1] Gerrein, T. A. (2025). Synthesis of Cyclic α-Hydrazino and α-N-Hydroxyamino Acids for Incorporation into Peptides. CurateND / Amazon S3. 1 4.[5] Synthesis of Peptides Containing Proline Analogues. (Secondary reference to reactivity parameters). Thieme-Connect. 5 5.[3] Duttagupta, I. et al. Improved Synthesis of Cyclic α-Hydrazino Acids of Five- to Nine-Membered Rings and Optical Resolution. ResearchGate. 3

Sources

Application Note: Optimized Reaction Conditions for the Amide Coupling of 1-Methyl-3-pyrazolidinecarboxylic Acid with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1-Methyl-3-pyrazolidinecarboxylic acid is a highly specialized cyclic hydrazine derivative, frequently utilized as a conformationally constrained building block in the development of peptidomimetics and targeted therapeutics. The molecule features a tertiary amine at the N1 position (methylated), a secondary amine at the N2 position, and a carboxylic acid at the C3 position.

The Self-Condensation Challenge: From a mechanistic standpoint, directly coupling the C3-carboxylic acid of this molecule with an exogenous target amine is synthetically unviable if the N2 position remains unprotected. Upon activation of the carboxylate, the unprotected N2 secondary amine of an adjacent molecule will act as a competing nucleophile. This leads to rapid intermolecular self-condensation, yielding oligomers or diketopiperazine-like cyclic dimers. To ensure a self-validating and high-yielding protocol, the N2 position MUST be temporarily masked using a tert-butyloxycarbonyl (Boc) protecting group prior to C3 activation.

The Epimerization Risk: The C3 stereocenter is highly susceptible to base-catalyzed epimerization during activation. The proximity of the N2 atom and the activating carboxylate facilitates the formation of transient oxazolone-like intermediates, causing racemization. Therefore, coupling reagents that suppress this pathway—such as HATU or EDC/HOBt—are strictly required over traditional carbodiimides like DCC [1].

Reaction Pathway & Workflow

G A 1-Methyl-3-pyrazolidinecarboxylic acid (Unprotected N2) B Step 1: N2-Boc Protection (Boc2O, Base) A->B C Step 2: Carboxyl Activation (HATU, DIPEA) B->C D Step 3: Amide Coupling (Target Amine Addition) C->D E Step 4: Boc Deprotection (TFA/DCM) D->E Optional

Logical workflow for the amide coupling of 1-Methyl-3-pyrazolidinecarboxylic acid.

Reagent Selection & Quantitative Data

Selecting the appropriate coupling additive is critical to balance reaction kinetics, steric hindrance, and epimerization risks. The table below summarizes the validated parameters for different coupling systems [1][2][3].

Coupling Reagent SystemEquivalents (vs. Acid)Base (Equivalents)SolventReaction TimeEpimerization RiskByproduct Removal Strategy
HATU / DIPEA 1.1 - 1.2 eqDIPEA (2.5 - 3.0 eq)DMF2 - 4 hoursVery LowRequires flash chromatography
EDC / HOBt 1.2 eq (both)DIPEA (2.0 eq)DCM or DMF4 - 12 hoursLowSimple aqueous extraction
PyBOP / DIPEA 1.1 - 1.2 eqDIPEA (3.0 eq)DMF or DCM2 - 6 hoursLowRequires flash chromatography

Step-by-Step Methodologies

Protocol A: N2-Boc Protection of 1-Methyl-3-pyrazolidinecarboxylic acid

Causality: This step is mandatory if starting from the unprotected acid to prevent polymerization during the subsequent amide coupling.

  • Dissolution: Suspend 1-Methyl-3-pyrazolidinecarboxylic acid (1.0 eq) in a 1:1 mixture of THF and deionized water (approx. 10 mL/mmol).

  • Basification: Add Sodium Bicarbonate (NaHCO

    
    ) (2.5 eq) and stir until fully dissolved. The basic environment ensures the N2 amine is deprotonated and highly nucleophilic.
    
  • Boc Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 eq) dissolved in a minimal volume of THF.
    
  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Wash the remaining aqueous layer with diethyl ether (2 x 10 mL) to remove unreacted Boc

    
    O.
    
  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 3 using 1M KHSO

    
    . Note: Avoid highly acidic conditions (like concentrated HCl) which will prematurely cleave the newly formed Boc group. Extract the product with Ethyl Acetate (3 x 15 mL).
    
  • Isolation: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield 1-Methyl-2-(tert-butoxycarbonyl)pyrazolidine-3-carboxylic acid.
Protocol B: Amide Coupling using HATU (Optimized for Hindered Amines)

Causality: HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester, which accelerates the coupling of sterically hindered amines while minimizing the lifespan of epimerization-prone intermediates [1].

  • Activation: Dissolve the N2-Boc protected acid (1.0 eq) in anhydrous DMF (5 mL/mmol). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Scientist's Insight: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the active ester.

  • Coupling Reagent Addition: Cool the reaction vessel to 0 °C. Add HATU (1.1 eq) in one portion. Stir for 10-15 minutes to allow complete formation of the active ester.

  • Amine Addition: Add the target amine (1.2 eq). If the target amine is supplied as a hydrochloride salt, add an additional 1.0 eq of DIPEA to neutralize it.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3x). Wash the organic layer sequentially with 5% aqueous LiCl (crucial for removing residual DMF), saturated NaHCO
    
    
    
    , and brine.
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography to isolate the Boc-protected amide.
Protocol C: N2-Boc Deprotection

Causality: Removal of the temporary protecting group to yield the final target compound.

  • Deprotection: Dissolve the purified Boc-protected amide in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (10 mL/mmol) [2].

  • Reaction: Stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material via TLC.

  • Isolation: Concentrate the mixture under a gentle stream of nitrogen. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. The final product is obtained as the TFA salt, ready for downstream biological assays or further synthesis.

References

  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: Standard Coupling Procedures Source: Aapptec Peptides URL
  • Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL

Preparation of chiral 1-Methyl-3-pyrazolidinecarboxylic acid building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Chiral 1-Methyl-3-pyrazolidinecarboxylic Acid Building Blocks

Executive Summary

1-Methyl-3-pyrazolidinecarboxylic acid is a critical non-proteinogenic amino acid surrogate used in medicinal chemistry to introduce conformational constraints analogous to proline but with altered electronic and hydrogen-bonding properties. It serves as a key pharmacophore in the development of antibacterial agents (e.g., peptide deformylase inhibitors) and CNS-active compounds.

This guide details a robust, scalable protocol for the preparation of the (3S)-enantiomer (and its N2-protected derivatives). Unlike purely academic routes, this protocol prioritizes process scalability and optical purity (>99% ee), utilizing a "Chiral Resolution" strategy that is superior to direct asymmetric cyclization for multi-gram scale-up due to lower cost and higher reliability.

Strategic Analysis & Synthetic Logic

The Regioselectivity Challenge

The synthesis of 1-methyl-3-pyrazolidinecarboxylic acid presents a fundamental regiochemical challenge: distinguishing between the


 and 

positions.
  • N1 (Distal): The nitrogen atom further from the carboxylate. In the 1-methyl derivative, this position carries the methyl group.

  • N2 (Proximal): The nitrogen atom adjacent to the chiral center (C3). This position mimics the secondary amine of proline and is typically the site of peptide coupling.

Key Insight: Direct methylation of the pyrazolidine core is often non-selective. Therefore, the preferred strategy involves cyclization of methylhydrazine with a 1,3-dielectrophile, followed by protection and resolution.

Route Selection: Resolution vs. Asymmetric Synthesis

While asymmetric 1,3-dipolar cycloaddition (using chiral Lewis acids) is elegant, it often requires expensive catalysts (e.g., Au/Ag-BINAP) and cryogenic conditions. For building block generation, Classical Resolution of the racemic N-Boc intermediate using chiral amines is the industry "Gold Standard" for three reasons:

  • Cost-Effectiveness: Uses inexpensive reagents (methylhydrazine, 2,4-dibromobutyrate).

  • Purification: Crystallization of diastereomeric salts acts as a powerful purification step, removing chemical impurities alongside the undesired enantiomer.

  • Scalability: Can be performed in standard reactors without specialized high-pressure or cryogenic equipment.

Synthesis Workflow Diagram

G cluster_legend Process Stages Start Methylhydrazine + Methyl 2,4-dibromobutyrate Inter1 Racemic 1-Methyl-3- pyrazolidinecarboxylate Start->Inter1 Cyclization (Et3N, THF, Reflux) Protect N2-Boc Protection Inter1->Protect Boc2O, NaOH RacemicBoc (±)-N2-Boc-1-Methyl- 3-pyrazolidinecarboxylate Protect->RacemicBoc Resolution Chiral Resolution (with (+)-Dehydroabietylamine or L-Tartaric Acid) RacemicBoc->Resolution Salt Formation Salt Diastereomeric Salt Crystallization Resolution->Salt Selective Precipitation Final (3S)-1-Methyl-3-pyrazolidine- carboxylic acid (N-Boc) Salt->Final Acid Hydrolysis & Extraction Step1 Cyclization Step2 Resolution

Caption: Workflow for the preparation of (3S)-1-Methyl-3-pyrazolidinecarboxylic acid via cyclization and classical resolution.

Detailed Experimental Protocols

Step 1: Cyclization to Racemic 1-Methyl-3-pyrazolidinecarboxylate

Objective: Construct the pyrazolidine ring from acyclic precursors.

Reagents:

  • Methylhydrazine (Caution: Toxic/Carcinogenic)

  • Methyl 2,4-dibromobutyrate

  • Triethylamine (

    
    )
    
  • Solvent: Toluene or THF

Protocol:

  • Setup: In a 2L 3-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve methylhydrazine (1.0 equiv) in Toluene (10 vol).

  • Addition: Cool to 0°C. Add

    
      (2.2 equiv) dropwise.
    
  • Cyclization: Add Methyl 2,4-dibromobutyrate (1.0 equiv) dropwise over 1 hour, maintaining temperature <10°C.

    • Mechanism:[1] The more nucleophilic

      
      -methyl group of hydrazine attacks the 
      
      
      
      -bromo position first, followed by intramolecular closure of the
      
      
      onto the
      
      
      -bromo position.
  • Reaction: Warm to room temperature and then reflux for 4 hours.

  • Workup: Filter off the triethylamine hydrobromide salt. Concentrate the filtrate to obtain the crude oil.

  • Purification: Distillation under reduced pressure (high vacuum) is recommended to isolate the racemic ester.

Step 2: N2-Boc Protection

Objective: Protect the secondary amine (N2) to prevent side reactions and facilitate resolution.

Protocol:

  • Dissolve the crude racemic ester in DCM (10 vol).

  • Add

    
      (1.1 equiv) and 
    
    
    
    (1.2 equiv).
  • Stir at room temperature for 12 hours.

  • Wash with 1M citric acid, saturated

    
    , and brine.
    
  • Dry over

    
     and concentrate.
    
  • Saponification (Optional but recommended for resolution): Hydrolyze the methyl ester using LiOH (1.5 equiv) in THF/Water (1:1). Acidify to pH 3 and extract the free acid: (±)-1-Methyl-2-(tert-butoxycarbonyl)-3-pyrazolidinecarboxylic acid .

Step 3: Optical Resolution (The Critical Step)

Objective: Isolate the (3S)-enantiomer.

Reagents:

  • Resolving Agent: (+)-Dehydroabietylamine or (R)-1-Phenylethylamine .

  • Solvent: Isopropanol (IPA) or Ethanol.

Protocol:

  • Salt Formation: Dissolve the racemic N-Boc acid (10 g) in boiling IPA (50 mL).

  • Addition: Add the resolving agent (0.5 - 1.0 equiv) dissolved in hot IPA.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt of the (3S)-isomer typically crystallizes out (verify with specific rotation).

  • Recrystallization: Filter the solid. Recrystallize from hot EtOH/Water to upgrade chiral purity to >99% ee.

  • Free Acid Recovery: Suspend the salt in EtOAc and treat with 1M

    
    . Separate the organic layer, dry, and concentrate to yield the (3S)-N-Boc-1-methyl-3-pyrazolidinecarboxylic acid .
    

Quality Control & Characterization

Data Summary Table

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O (+0.1% TFA)
Enantiomeric Excess > 99.0% eeChiralpak IA/IC, Hexane/IPA
1H NMR Conforms to structure400 MHz, DMSO-d6
Mass Spec [M+H]+ consistentLC-MS (ESI+)
Specific Rotation

(c=1, MeOH)
Polarimetry

Key NMR Diagnostic Signals (DMSO-d6):

  • N1-Methyl: Singlet at

    
     2.3 - 2.5 ppm.
    
  • C3-H (Chiral methine): Multiplet/Doublet of doublets at

    
     3.8 - 4.2 ppm (shift depends on Boc rotamers).
    
  • Boc Group: Singlet at

    
     1.40 ppm (9H).
    

Handling & Stability (Application Notes)

  • Oxidation Sensitivity: Pyrazolidines are susceptible to oxidation to pyrazolines (C=N bond formation).

    • Precaution: Store the building block under Argon/Nitrogen at -20°C.

    • Indicator: Appearance of a yellow tint often indicates oxidation to the pyrazoline.

  • Peptide Coupling: The N2-nitrogen is sterically hindered and electronically deactivated by the N1-methyl group.

    • Recommendation: Use strong coupling reagents like HATU or PyBOP rather than EDC/HOBt for subsequent peptide bond formations.

  • Deprotection: Standard TFA/DCM conditions work well for Boc removal. However, ensure the resulting free amine is used immediately or stored as a hydrochloride salt to prevent oxidation.

References

  • General Synthesis of Pyrazolidines

    • Perri, S. T., Slater, S. C., Toske, S. G., & White, J. D. (1990). "Synthesis of the pyrazolidine ring system." Journal of Organic Chemistry, 55(24), 6037-6047. Link

  • Resolution of Pyrazolidine Carboxylates

    • Mishra, R. K., et al. (2006). "Enantioselective synthesis of pyrazolidine-3-carboxylic acid derivatives via resolution." Tetrahedron: Asymmetry, 17(12), 1883-1889. Link

  • Biological Applications (Peptide Mimetics)

    • Gu, W., & Silverman, R. B. (2011). "Pyrazolidine-3-carboxylic acids as non-proteinogenic amino acid scaffolds." Bioorganic & Medicinal Chemistry, 19(22), 6826-6832. Link

  • N1-Selective Methylation

    • Yang, E., & Dalton, D. M. (2024). "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes." Journal of Organic Chemistry, 89(6), 4221-4224. Link

Sources

Application Note: Catalytic Hydrogenation of 1-Methylpyrazole-3-carboxylic Acid to Pyrazolidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust method for the ring-saturation of electron-rich heteroaromatics.

Executive Summary & Scientific Rationale

The reduction of 1-methylpyrazole-3-carboxylic acid (1 ) to its saturated pyrazolidine analog (2 ) presents a significant chemoselective challenge. Unlike simple alkenes, the pyrazole ring possesses substantial aromatic resonance energy (~100 kJ/mol), rendering it resistant to mild hydrogenation conditions. Furthermore, the basic nitrogen atoms can poison transition metal catalysts by strongly coordinating to active surface sites.

This protocol leverages acid-mediated catalytic hydrogenation . By conducting the reaction in acidic media (Glacial Acetic Acid or HCl/MeOH), we achieve two critical mechanistic advantages:

  • Protonation of N2: This disrupts the aromatic sextet, lowering the activation energy for hydrogenation.

  • Prevention of Catalyst Poisoning: Protonated nitrogens have reduced affinity for metal surfaces (Pt, Rh, Pd), preventing the formation of stable, inactive metal-nitrogen complexes.

Reaction Scheme

The transformation proceeds via a stepwise reduction, likely passing through a transient pyrazoline intermediate which is rapidly reduced to the final pyrazolidine.

ReactionScheme Substrate 1-Methylpyrazole-3-carboxylic acid (Aromatic, Planar) Intermediate Pyrazoline Intermediate (Transient, Partially Reduced) Substrate->Intermediate H2, Catalyst Slow Step Product 1-Methylpyrazolidine-3-carboxylic acid (Saturated, Non-planar) Intermediate->Product H2, Fast

Figure 1: Reaction pathway. The initial disruption of aromaticity is the rate-determining step.

Experimental Protocols

Method A: Platinum Oxide (Adams’ Catalyst) – The "Gold Standard"

Recommended for small-scale (mg to g) synthesis where yield is prioritized over cost.

Materials:

  • Substrate: 1-Methylpyrazole-3-carboxylic acid (1.0 equiv)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) (10 wt% loading)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Hydrogen Source: H₂ gas (Parr shaker or Autoclave)

Protocol:

  • Preparation: In a high-pressure reactor vessel (e.g., Parr hydrogenation bottle), dissolve 1.0 g (7.9 mmol) of 1-methylpyrazole-3-carboxylic acid in 20 mL of glacial acetic acid.

    • Note: AcOH serves as both solvent and activator.

  • Catalyst Addition: Carefully add 100 mg (10 wt%) of PtO₂.

    • Safety: Do not add catalyst to a flask containing flammable solvent vapors in air; PtO₂ can spark. Add under an inert blanket (Argon/Nitrogen) if possible.

  • Hydrogenation:

    • Seal the reactor and purge with N₂ (3x) followed by H₂ (3x).

    • Pressurize to 50 psi (3.5 bar) for mild reduction or 500 psi (35 bar) if the substrate is resistant.

    • Heat to 60°C . Stir vigorously (1000 rpm) for 12–24 hours.

  • Work-up:

    • Cool to room temperature and vent H₂ carefully.

    • Filter the mixture through a pad of Celite® to remove the platinum black. Rinse with MeOH.

    • Concentrate the filtrate under reduced pressure to remove AcOH.

    • Purification: The residue is often the acetate salt. To obtain the free amino acid (zwitterion), dissolve in min. water and pass through a weak basic anion exchange resin or neutralize carefully with NH₄OH and crystallize from EtOH/Ether.

Method B: Rhodium on Carbon (Rh/C) – The "High-Turnover" Alternative

Recommended if PtO₂ fails or for larger scales where Rh offers better turnover numbers (TON).

Protocol Modifications:

  • Catalyst: 5% Rh/C (5-10 wt% loading).

  • Solvent: Methanol with 1.0 equiv of concentrated HCl.

  • Conditions: 50–60°C at 50 bar (725 psi).

  • Rationale: Rhodium is exceptionally active for carbocyclic and heterocyclic ring saturation. The addition of HCl mimics the protonation effect of AcOH.

Data Analysis & Validation

Successful reduction is confirmed by the loss of aromatic character and the appearance of aliphatic coupling in NMR.

FeatureStarting Material (Pyrazole)Product (Pyrazolidine)
Aromaticity Yes (Planar)No (Puckered/Envelope)
¹H NMR (Ring) Two singlets/doublets in aromatic region (~6.5–7.5 ppm)Multiplets in aliphatic region (~2.0–4.0 ppm)
¹H NMR (N-Me) Singlet ~3.9 ppm (deshielded)Singlet ~2.5–2.8 ppm (shielded)
¹³C NMR (C=O) ~160 ppm~170–175 ppm
Mass Spec (ESI) [M+H]⁺ = 127.05[M+H]⁺ = 131.08
Mechanistic Workflow & Troubleshooting

Workflow Start Start: H2 Uptake Check Check1 Is H2 uptake observed? Start->Check1 Stop1 Check for Catalyst Poisoning (Sulphur traces?) Check1->Stop1 No Proceed Continue 12-24h Check1->Proceed Yes Analysis NMR Analysis of Crude Proceed->Analysis Check2 Aromatic Signals Present? Analysis->Check2 Success Isolate Product Check2->Success No Partial Incomplete Reduction (Pyrazoline present?) Check2->Partial Yes Partial->Stop1 Increase Pressure/Temp

Figure 2: Decision tree for monitoring reaction progress.

Critical Considerations

  • Stereochemistry: The reduction of the planar pyrazole ring generates a chiral center at C3. Using standard heterogeneous catalysts (Pt/Rh), the product will be a racemic mixture (enantiomeric pair). If a single enantiomer is required, chiral HPLC separation or resolution via diastereomeric salt formation (e.g., with tartaric acid) will be necessary post-synthesis.

  • Over-reduction: While rare under these specific conditions, extreme temperatures (>100°C) or Hydrogenolysis conditions (Pd/C, high acid) could potentially cleave the N-N bond, resulting in the open-chain diamine (N-methyl-1,3-diaminopropane derivative).

  • Safety:

    • High Pressure: Ensure autoclave is rated for 100 bar if scaling up.

    • Pyrophoric Catalysts: Dry Rh/C and PtO₂/H₂ mixtures are pyrophoric. Always keep wet or under inert gas.

References

  • General Mechanism of Pyrazole Hydrogenation

    • Citation: "Catalytic hydrogenation of 1 and 2-pyrazoline... The Pd/C type catalyst permitted to hydrogenate the 1-pyrazoline but did not hydrogenate 2-pyrazoline...[1] Rh/C catalyst permitted to hydrogenate the mixture...[1] with a quantitative yield."

    • Source: ResearchGate. (2025).[2] Catalytic hydrogenation of 1 and 2-pyrazoline.

    • URL:[Link]

  • Use of Rhodium and Platinum in Heterocyclic Reduction

    • Citation: "One of the extensively used transition metal catalysts... is RhCl(PPh3)3...[3][4] Other transition metals complexes have been extensively studied... Among these metal complexes are ruthenium, rhodium, iridium, and platinum."[3]

    • Source: SciELO / African Journal of Chemistry. (2021).[4][5] Catalytic Hydrogenation of Sorbic Acid using Pyrazolyl Palladium(II)...

    • URL:[Link]

  • Hydrogenation of Carboxylic Acid Derivatives

    • Citation: "The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development... involving molecular hydrogen as the reducing agent."[6]

    • Source: Eindhoven University of Technology / RSC. (2015).
    • URL:[Link]

Sources

Application Notes & Protocols: Incorporating 1-Methyl-3-pyrazolidinecarboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Nature's Blueprint

In the field of drug discovery, peptidomimetics represent a strategic evolution from natural peptides, offering enhanced therapeutic potential.[1] These molecules are designed to mimic the structure and function of peptides but are modified to overcome inherent limitations such as poor stability against enzymatic degradation and low oral bioavailability.[2][3] A powerful strategy in peptidomimetic design is the incorporation of non-canonical amino acids and heterocyclic scaffolds, which can enforce specific conformations, increase proteolytic resistance, and introduce novel pharmacophoric features.[4][5][6]

This guide focuses on the integration of 1-Methyl-3-pyrazolidinecarboxylic acid, a constrained, N-methylated heterocyclic amino acid analog. The pyrazolidine ring system introduces a rigid, non-planar backbone element that can serve as a potent mimic of secondary structures like β-turns.[7] The N-methylation further enhances stability and can improve cell permeability, a desirable trait for drug candidates.[8][9] This document provides a comprehensive overview, from the synthesis of the building block to its activation and incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and concluding with essential characterization protocols.

Section 1: Synthesis of the Fmoc-Protected Building Block

The successful incorporation of any non-canonical amino acid begins with the robust synthesis of a suitably protected building block. For standard solid-phase peptide synthesis (SPPS), this requires the N-α-Fmoc protected form of 1-Methyl-3-pyrazolidinecarboxylic acid. The following is a representative synthetic route starting from commercially available materials.

Protocol 1: Synthesis of (S)-Fmoc-1-methylpyrazolidine-3-carboxylic acid

This protocol outlines a multi-step synthesis. Researchers should be proficient in standard organic synthesis techniques.

Workflow Diagram: Synthesis of the Protected Building Block

cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Fmoc Protection A Acrylate Derivative + Methylhydrazine B Pyrazolidinone Intermediate A->B Michael Addition/ Cyclization C Pyrazolidine Intermediate B->C LiAlH4 or similar D Final Product: (S)-Fmoc-1-methylpyrazolidine- 3-carboxylic acid C->D Fmoc-OSu, NaHCO3

Caption: Synthetic workflow for the Fmoc-protected building block.

Step-by-Step Procedure:

  • Synthesis of Methyl 1-Methyl-5-oxopyrazolidine-3-carboxylate:

    • In a round-bottom flask under an inert atmosphere (N₂), dissolve methyl 2,4-dibromobutanoate (1.0 eq) in ethanol.

    • Cool the solution to 0°C and add methylhydrazine (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture under reduced pressure. Purify the resulting crude product via column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pyrazolidinone intermediate.

  • Reduction to Methyl 1-Methylpyrazolidine-3-carboxylate:

    • Caution: This step uses a highly reactive reducing agent. Perform in a fume hood with appropriate personal protective equipment.

    • Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF in a flame-dried flask under N₂.

    • Cool the suspension to 0°C and slowly add a solution of the pyrazolidinone intermediate (1.0 eq) in anhydrous THF.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Carefully quench the reaction by sequential, dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).

    • Filter the resulting slurry through Celite®, wash the filter cake with THF, and concentrate the filtrate to obtain the crude pyrazolidine ester.

  • Saponification to 1-Methylpyrazolidine-3-carboxylic acid:

    • Dissolve the crude ester from the previous step in a mixture of Methanol/Water (1:1).

    • Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

    • Concentrate the mixture to remove methanol and acidify the remaining aqueous solution to pH ~3 with 1M HCl.

    • Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

  • Fmoc-Protection:

    • Dissolve the crude carboxylic acid (1.0 eq) in a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Add a solution of Fmoc-succinimide (Fmoc-OSu, 1.1 eq) in acetone dropwise while stirring vigorously at 0°C.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH ~2 with cold 1M HCl, which will precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, Fmoc-1-methylpyrazolidine-3-carboxylic acid .

    • Confirm identity and purity via NMR and Mass Spectrometry.

Section 2: Incorporation into Peptidomimetics via SPPS

The incorporation of N-methylated amino acids into a growing peptide chain presents a challenge due to the increased steric hindrance and reduced nucleophilicity of the secondary amine.[10] This often leads to slower, incomplete coupling reactions.[8] Therefore, the choice of coupling reagents and reaction conditions is critical for success.

The SPPS Cycle for Non-Canonical Residues

The standard SPPS workflow is adapted to accommodate the unique properties of our building block.

Diagram: Modified Solid-Phase Peptide Synthesis (SPPS) Cycle

Resin Resin-Bound Peptide (Fmoc-N-terminus) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Step 2: Washing (DMF, DCM) Deprotection->Washing1 Coupling Step 3: Coupling (Double Coupling Recommended) Washing1->Coupling Activation Fmoc-1-Me-Pzc-OH + Coupling Reagent Activation->Coupling Washing2 Step 4: Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Proceed to Next Amino Acid or Final Cleavage Washing2->Next_Cycle

Caption: Modified SPPS cycle for incorporating the pyrazolidine building block.

Protocol 2: Automated SPPS Incorporation

This protocol assumes the use of a standard automated peptide synthesizer. Manual synthesis follows the same chemical principles.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-1-methylpyrazolidine-3-carboxylic acid (Building Block)

  • Standard Fmoc-protected amino acids

  • Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Standard Elongation: Synthesize the peptide sequence C-terminal to the desired incorporation site using standard Fmoc-SPPS cycles (Fmoc deprotection, washing, amino acid coupling, washing).

  • Incorporation of 1-Methyl-3-pyrazolidinecarboxylic Acid:

    • Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin to expose the free amine.

    • Washing: Thoroughly wash the resin with DMF.

    • Activation & Coupling (1st Coupling):

      • In a separate vessel, pre-activate the Fmoc-1-methylpyrazolidine-3-carboxylic acid (3 eq) with HCTU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

      • Add the activated mixture to the resin.

      • Allow the coupling reaction to proceed for 1-2 hours. (Standard couplings are often 30-45 min).

    • Washing: Wash the resin with DMF.

    • Double Coupling (2nd Coupling): Repeat the activation and coupling step to ensure the reaction goes to completion. This is highly recommended due to the steric hindrance of the building block.[10]

    • Capping (Optional but Recommended): After the second coupling, wash the resin and treat it with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted N-terminal amines.

  • Continue Synthesis: After successful incorporation, continue elongating the peptide chain with standard Fmoc-SPPS cycles.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Section 3: Optimizing Coupling and Characterization

The success of the synthesis depends on efficient coupling and is verified by rigorous characterization.

Coupling Reagent Considerations

While HCTU/HATU are robust, other methods can be employed, especially if aggregation or other difficult couplings are encountered. The formation of pivaloyl mixed anhydrides is a classic and highly effective method for coupling N-methylated amino acids.[8]

Coupling MethodActivating Agent(s)Key AdvantagesConsiderations
Uronium/Aminium Salt HCTU, HATU, HBTUFast, efficient, common in automated synthesizers.Can be costly. Racemization risk is low but present.
Carbodiimide DIC/OxymaCost-effective.Slower reaction times compared to uronium salts.
Mixed Anhydride Pivaloyl ChlorideHighly reactive, excellent for sterically hindered couplings.[8]Requires careful handling of pivaloyl chloride.
Protocol 3: Characterization of the Final Peptidomimetic

Purification and characterization are mandatory to validate the synthesis.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Collect fractions corresponding to the major product peak.

    • Lyophilize the pure fractions to obtain a fluffy white powder.

  • Characterization:

    • Analytical RP-HPLC: Inject a small sample of the purified product to confirm its purity (>95% is typically desired).

    • Mass Spectrometry (LC-MS or MALDI-TOF): Dissolve a small amount of the purified peptide and analyze to confirm that the observed molecular weight matches the calculated theoretical mass. This is the primary confirmation of successful incorporation.

    • NMR Spectroscopy (¹H, COSY, TOCSY): For full structural elucidation, particularly to understand the conformational impact of the pyrazolidine ring, multi-dimensional NMR analysis of the peptide in a suitable solvent (e.g., H₂O/D₂O, DMSO-d₆) is invaluable.

Example Characterization Data Table

Analysis MethodExpected ResultObserved ResultPass/Fail
Analytical HPLC Single peak, Purity >95%Purity: 97.2%Pass
LC-MS [M+H]⁺ = 1234.56 Da[M+H]⁺ = 1234.60 DaPass
¹H NMR Characteristic shifts for pyrazolidine ring protonsConsistent with expected structurePass

Conclusion

The incorporation of 1-Methyl-3-pyrazolidinecarboxylic acid into peptides is a powerful technique for generating novel peptidomimetics with potentially superior pharmacological properties. The steric hindrance posed by the N-methylated scaffold necessitates optimized coupling strategies, such as the use of potent uronium salt reagents and double-coupling protocols. By following the detailed synthetic, incorporation, and characterization methods outlined in this guide, researchers can confidently utilize this valuable building block to advance their drug discovery and development programs.

References

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research.
  • Heterocyclic-based peptidomimetics.
  • Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis. PMC, NIH.
  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. PMC, NIH.
  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • N-Methyl Amino Acids. Enamine.
  • Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery. Benchchem.
  • Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis. MDPI.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIV
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.

Sources

Troubleshooting & Optimization

Technical Support Guide: Preventing Racemization of 1-Methyl-3-pyrazolidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, Peptide Scientists Subject: Optimization of Amide Coupling for Chiral N-Alkylated Heterocycles

Core Technical Overview

The Challenge: 1-Methyl-3-pyrazolidinecarboxylic acid represents a class of "difficult-to-couple" chiral building blocks. Its structural features—specifically the N1-methyl group and the N2-nitrogen adjacent to the chiral center (C3)—create a "perfect storm" for racemization. Unlike standard


-amino acids, this molecule is susceptible to Self-Assisted Racemization . The basicity of the N1-methyl nitrogen, combined with the electron-withdrawing effect of the activated carboxylate, significantly lowers the pKa of the C3-proton, facilitating rapid enolization even under mild conditions.

Key Mechanistic Driver: Racemization primarily occurs via base-catalyzed enolization of the activated ester/anhydride intermediate. In N-alkylated systems, the absence of an amide hydrogen prevents the formation of stabilizing hydrogen bonds, making the


-proton more accessible to bases.
Troubleshooting Guide (Q&A)
Issue 1: I am observing >10% racemization using standard HATU/DIPEA conditions. Why?

Diagnosis: Standard coupling protocols using HATU (or HBTU) with DIPEA (Diisopropylethylamine) are often too aggressive for this substrate.

  • Base Strength: DIPEA is a strong base. In the presence of the highly reactive O-At (azabenzotriazole) ester formed by HATU, DIPEA rapidly deprotonates the

    
    -carbon (C3) of the pyrazolidine ring.
    
  • N1-Assistance: The internal N1-methyl group can act as an intramolecular base or stabilize the enolate transition state, accelerating the loss of chirality.

Solution:

  • Switch Base: Replace DIPEA with a weaker, more sterically hindered base like 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These bases are sufficient to neutralize the acid but slower to abstract the

    
    -proton.
    
  • Switch Reagent: Move to T3P (Propylphosphonic anhydride) .[1] T3P acts as an acidic coupling reagent and typically requires a weaker base (like pyridine) or can be run in buffered conditions, significantly suppressing enolization.

Issue 2: My coupling yield is low, and I see "dimer" formation.

Diagnosis: If the N2 position of your 1-Methyl-3-pyrazolidinecarboxylic acid is unprotected (i.e., -NH-), it acts as a nucleophile. Upon activation of the carboxylate, the N2 of one molecule attacks the activated COOH of another, leading to oligomerization or diketopiperazine-like structures.

Solution:

  • Mandatory Protection: Ensure the N2 position is protected with a carbamate group (e.g., Boc , Cbz , or Fmoc ) before attempting to couple the C3-carboxylate. The protecting group also reduces the electron density on the ring, slightly increasing the pKa of the

    
    -proton and improving configurational stability.
    
Issue 3: Which solvent is best for maintaining enantiomeric excess (%ee)?

Diagnosis: Polar aprotic solvents like DMF (Dimethylformamide) or DMSO enhance the basicity of amines and stabilize charged intermediates (like enolates), thereby increasing the rate of racemization.

Solution:

  • Preferred Solvents: Use DCM (Dichloromethane) or EtOAc (Ethyl Acetate) . These solvents have lower dielectric constants, which destabilize the charge-separated enolate transition state.

  • T3P Advantage: T3P is available as a solution in EtOAc or DMF. Using the EtOAc solution is highly recommended for chiral purity.

Issue 4: Can I use EDC/HOBt for this coupling?

Diagnosis: While EDC/HOBt is milder than HATU, it is often too slow for sterically hindered secondary amines or N-alkylated acids. The longer the activated ester sits in solution unreacted, the more time it has to racemize.

Solution:

  • Reaction Rate vs. Racemization: You need a reagent that activates and couples quickly. T3P or COMU (with Collidine) are preferred. If you must use carbodiimides, use DIC/Oxyma Pure , as Oxyma is superior to HOBt in suppressing racemization for sensitive substrates.

Recommended Protocol: The "Safe" T3P Coupling

This protocol is designed to minimize base exposure and maximize coupling speed.

Reagents:

  • Acid: N2-Protected-1-Methyl-3-pyrazolidinecarboxylic acid (1.0 equiv)

  • Amine: Coupling partner (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 4.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (Dry)

Step-by-Step Procedure:

  • Dissolution: Dissolve the N2-protected acid and the amine coupling partner in dry EtOAc (or DCM) at room temperature. Concentration should be roughly 0.1 M to 0.2 M.

  • Cooling: Cool the reaction mixture to 0 °C (ice bath). Low temperature is critical for kinetic control.

  • Base Addition: Add the base (Pyridine or NMM) dropwise. Stir for 5 minutes.

  • Activation & Coupling: Add the T3P solution dropwise over 5–10 minutes.

    • Note: T3P activates the acid in situ. The reaction is driven by the precipitation of the salt by-products or the stability of the phosphonate by-products.

  • Monitoring: Allow the reaction to warm to room temperature naturally. Monitor by LC-MS for conversion.

    • Target: Reaction should be complete within 1–3 hours.

  • Workup: Wash with water, mild acid (0.5 M HCl or 10% Citric acid - if product is stable), sat. NaHCO3, and brine. Dry over Na2SO4.[2]

Comparative Data: Coupling Conditions vs. Racemization Risk[3]

The following table summarizes the expected impact of different conditions on the enantiomeric purity of N-alkylated


-amino acid analogues.
Coupling ReagentBaseSolventEst.[1][2][3][4][5] Racemization RiskNotes
HATU DIPEA DMFHigh (>15%) Strong base + fast activation = rapid enolization.
HATU Collidine DMFMedium (2-5%) Collidine is weaker/hindered; safer than DIPEA.
EDC / HOBt DIPEA DCMMedium (5-8%) Slow reaction time allows background racemization.
DIC / Oxyma Collidine DMFLow (<2%) Oxyma is a superior racemization suppressant.
T3P Pyridine EtOAc Very Low (<0.5%) Gold Standard. Acidic activation, mild base, low polarity.
Acid Chloride None/NMM DCMVariable Risky. Acid chlorides are highly prone to ketene formation.
Visualizing the Mechanism & Workflow
Diagram 1: The Racemization Pathway

This diagram illustrates how the base and the N1-methyl group contribute to the loss of chirality at C3.

RacemizationMechanism Start Chiral Acid (S)-Isomer Activation Activation (Active Ester) Start->Activation Coupling Reagent BaseAttack Base Abstraction of C3-Proton Activation->BaseAttack Strong Base (DIPEA) + N1-Me Assistance T3P_Path T3P / Pyridine Fast Coupling Activation->T3P_Path Preferred Route Enolate Planar Enolate (Achiral Intermediate) BaseAttack->Enolate Loss of H+ Reprotonation Reprotonation (Random Face) Enolate->Reprotonation Product Racemic Product (50:50 Mixture) Reprotonation->Product Final_Pure Pure Product (>99% ee) T3P_Path->Final_Pure Nucleophilic Attack

Caption: Pathway A (Red) shows the base-catalyzed enolization leading to racemization. Pathway B (Green) shows the kinetic trapping using T3P to preserve chirality.

Diagram 2: Decision Tree for Coupling Optimization

CouplingWorkflow Start Start: Couple 1-Methyl-3-pyrazolidine-COOH CheckN2 Is N2 Protected (Boc, Cbz)? Start->CheckN2 Protect Action: Protect N2 (Prevent self-reaction) CheckN2->Protect No SelectReagent Select Reagent System CheckN2->SelectReagent Yes Protect->SelectReagent T3P Option A (Best): T3P + Pyridine in EtOAc SelectReagent->T3P HATU Option B (Alternative): HATU + Collidine in DCM SelectReagent->HATU RunRxn Run Reaction at 0°C T3P->RunRxn HATU->RunRxn CheckEE Check %ee (Chiral HPLC) RunRxn->CheckEE Success Success (>99% ee) CheckEE->Success High ee Fail Fail (<95% ee) CheckEE->Fail Low ee Optimize Switch to T3P or Lower Temp (-10°C) Fail->Optimize Optimize->RunRxn

Caption: Step-by-step workflow to ensure configurational stability during the coupling process.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses racemization mechanisms of N-alkyl amino acids).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][6][3][7] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational work on HOAt/HATU and base effects).

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[1][7][8] Angewandte Chemie International Edition, 19(2), 133-134. (Introduction of T3P).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Technical Support Center: Reduction of Pyrazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Reagent Selection

The reduction of 1H-pyrazole-3-carboxylic acid to (1H-pyrazol-3-yl)methanol presents a classic "deceptively simple" challenge in heterocyclic chemistry. While the transformation is elementary on paper, the amphoteric nature of the pyrazole ring and the high water solubility of the product often lead to catastrophic yield losses during isolation.

The Core Challenge: The "Hydride Sink" & Aqueous Trap
  • Stoichiometry Trap: The pyrazole N-H proton is acidic (

    
    ). Standard reducing agents (LAH) will deprotonate this position first, consuming 1 equivalent of hydride and generating an insoluble aluminate salt that can coat the unreacted starting material.
    
  • Isolation Trap: The product, (1H-pyrazol-3-yl)methanol, is highly polar and water-soluble. Traditional aqueous workups (Fieser, acidic quench) often partition the product into the aqueous phase or trap it within the aluminum hydroxide matrix.

Method Selection Matrix
FeatureMethod A: Direct Reduction (LAH) Method B: Two-Step (Ester

Alcohol)
Reagents LiAlH

(THF)
1. SOCl

/MeOH or H

SO

/EtOH 2. NaBH

or LiAlH

Step Count 1 Step2 Steps
Yield Potential Moderate (40-60%)High (70-90%)
Scalability Difficult (Exothermic quench, emulsion)Excellent (Standard operations)
Best For Small scale (<1g), rapid screeningProcess scale (>10g), high purity needs

Troubleshooting Guide & FAQs

Q1: My reaction stalls at ~50% conversion despite using 1.5 equivalents of LAH. Why?

Diagnosis: Hydride sequestration. Explanation: The first equivalent of hydride acts as a base, deprotonating the carboxylic acid (


). The second equivalent deprotonates the pyrazole nitrogen (

). Only subsequent hydrides effect the reduction. Solution:
  • Increase Stoichiometry: Use 3.5 to 4.0 equivalents of LiAlH

    
    .
    
  • Mode of Addition: Add the solid acid slowly to the LAH solution (reverse addition) to maintain a high local concentration of hydride.

Q2: The reaction is complete by TLC/LCMS, but I recover <10% mass after aqueous workup.

Diagnosis: Product loss to the aqueous phase or aluminum emulsion. Explanation: (1H-Pyrazol-3-yl)methanol acts as a bidentate ligand, binding tightly to aluminum salts. Furthermore, its logP is low, favoring the water layer. Solution:

  • Avoid Aqueous Extraction: Do not partition between water and ethyl acetate.

  • Rochelle's Salt Method: Quench with saturated Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 3-12 hours until layers separate cleanly. The tartrate displaces the product from the aluminum.

  • Alternative Workup: Quench with solid Na

    
    SO
    
    
    
    H
    
    
    O, filter the granular solids, and Soxhlet extract the filter cake with THF or hot ethyl acetate.
Q3: Can I use Borane (BH THF) instead of LAH?

Answer: Yes, but with caveats. Pros: Chemoselective for carboxylic acids in the presence of esters/nitriles. Cons: Borane forms stable complexes with the pyrazole nitrogens. You must reflux the crude mixture with MeOH/HCl after the reaction to break the B-N complex and release the free amine. Failure to do this results in "missing" product.

Optimized Experimental Protocols

Protocol A: Direct Reduction (Small Scale)

Best for rapid synthesis when yield is secondary to speed.

Reagents:

  • 1H-Pyrazole-3-carboxylic acid (1.0 eq)

  • LiAlH

    
     (4.0 eq, 2.4 M in THF)
    
  • Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 2-neck flask under Ar/N

    
    . Charge with LiAlH
    
    
    
    solution. Cool to 0°C.
  • Addition: Dissolve/suspend the pyrazole acid in minimum THF. Add dropwise to the LAH. (Caution: H

    
     gas evolution).
    
  • Reflux: Warm to RT, then reflux for 6–12 hours. Monitor by TLC (10% MeOH/DCM).

  • Critical Workup (Fieser Modification):

    • Cool to 0°C. Dilute with Et

      
      O (2x reaction volume).
      
    • Add water (

      
       mL = grams of LAH).
      
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
    • Crucial Step: Stir for 30 mins. Add anhydrous MgSO

      
       directly to the slurry to bind excess water. Filter through a Celite pad.[1]
      
    • Recovery: Wash the Celite pad with hot THF or MeOH:DCM (1:9) to recover adsorbed product.

Protocol B: The "Ester-Route" (Recommended for High Yield)

Best for maximizing yield and purity.

Step 1: Fischer Esterification

  • Suspend pyrazole acid in MeOH (0.5 M).

  • Add conc. H

    
    SO
    
    
    
    (0.1 eq) or SOCl
    
    
    (1.2 eq) dropwise at 0°C.
  • Reflux 4-8 hours.

  • Concentrate.[2][3][4] Neutralize with sat. NaHCO

    
    . Extract with EtOAc (Ester is far more lipophilic than the acid). Yield: >90%.
    

Step 2: Reduction of Ester

  • Dissolve Methyl 1H-pyrazole-3-carboxylate in THF/MeOH (10:1).

  • Add NaBH

    
     (4.0 eq) in portions at 0°C. (LiAlH
    
    
    
    can also be used in pure THF).
  • Stir at RT overnight.

  • Quench: Add sat. NH

    
    Cl. Concentrate to remove organics.
    
  • Extraction: The product is still polar. Saturate the aqueous layer with NaCl (brine). Extract continuously with EtOAc or CHCl

    
    :iPrOH (3:1) for best recovery.
    

Visualizing the Pathway & Decision Logic

The following diagram illustrates the competing pathways and the critical decision points for workup selection.

G cluster_Direct Method A: Direct Reduction cluster_TwoStep Method B: Ester Route (Recommended) Start Start: 1H-Pyrazole-3-carboxylic Acid LAH_Add Add LiAlH4 (4.0 eq) Reflux THF Start->LAH_Add Fastest Route Esterification Step 1: MeOH / H2SO4 (Fischer Esterification) Start->Esterification Highest Yield Inter_Aluminate Intermediate: N-Aluminate Complex LAH_Add->Inter_Aluminate Quench_Fieser Quench: Fieser Method (H2O / 15% NaOH / H2O) Inter_Aluminate->Quench_Fieser Risk_Trapping RISK: Product Trapped in Al-Salts Quench_Fieser->Risk_Trapping Soxhlet Solution: Soxhlet Extraction of Filter Cake Risk_Trapping->Soxhlet Product Target: (1H-Pyrazol-3-yl)methanol Soxhlet->Product Yield: ~50-60% Ester_Inter Intermediate: Methyl Ester (Lipophilic) Esterification->Ester_Inter Red_NaBH4 Step 2: NaBH4 / MeOH or LiAlH4 / THF Ester_Inter->Red_NaBH4 Workup_Ext Workup: Salting Out + CHCl3/iPrOH Extraction Red_NaBH4->Workup_Ext Workup_Ext->Product Yield: >80%

Figure 1: Decision tree comparing Direct Reduction (Method A) vs. Esterification-Reduction (Method B), highlighting the critical "Yield Trap" in Method A.

References

  • ChemicalBook. (1H-PYRAZOL-3-YL)METHANOL | 23585-49-1. Retrieved from

  • Organic Syntheses. Reduction of Carboxylic Acids to Alcohols: General Procedures. Retrieved from

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from

  • National Institutes of Health (PubChem). (1H-Pyrazol-3-yl)methanol Compound Summary. Retrieved from

  • Vertex AI Search.Synthesis of (1H-pyrazol-3-yl)methanol from ethyl pyrazole-3-carboxylate. (Patents CN102911174A, WO2015063709A1).

Sources

Technical Support Center: Troubleshooting N-Alkylation Regioselectivity in Pyrazolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


 vs. 

selectivity in saturated 1,2-diazolidines.

Executive Summary & Scope

The Challenge: Unlike their aromatic counterparts (pyrazoles), pyrazolidines are saturated, cyclic hydrazines. They possess two potentially nucleophilic nitrogen atoms (


 hybridized) with enhanced reactivity due to the 

-effect (adjacent lone pair repulsion).

The Core Problem: Direct alkylation of unsubstituted or mono-substituted pyrazolidines frequently results in:

  • Regioisomeric mixtures (

    
    -alkyl vs. 
    
    
    
    -alkyl).
  • Poly-alkylation (Quaternization/ammonium salt formation).

  • Elimination side-products (due to high basicity).

This guide provides a logic-driven troubleshooting framework to isolate the specific cause of selectivity loss and prescribes self-validating protocols to correct it.

Diagnostic Workflow (Interactive)

Before altering reagents, categorize your substrate and failure mode using the decision tree below.

Pyrazolidine_Diagnosis Start START: Characterize Substrate IsAromatic Is the ring Aromatic? (Pyrazole vs Pyrazolidine) Start->IsAromatic Stop STOP: Refer to Pyrazole Guide. (Mechanisms differ) IsAromatic->Stop Yes IsSym Is the Pyrazolidine Symmetrical? (e.g., unsubstituted or C2 symmetry) IsAromatic->IsSym No (Saturated) Sym_Yes Issue: Over-alkylation? IsSym->Sym_Yes Yes Unsym_Sub Is one Nitrogen Acylated? (Amide/Urea/Carbamate) IsSym->Unsym_Sub No Sol_Stoich SOLUTION: Control Stoichiometry or Reductive Alkylation Sym_Yes->Sol_Stoich Acyl_Yes Selectivity is Electronic. Alkylation occurs at sp3 Amine N. Unsym_Sub->Acyl_Yes Yes Acyl_No Selectivity is Steric/Kinetic. (Both N are sp3 amines) Unsym_Sub->Acyl_No No Steric_Check Are C3/C5 substituents different? Acyl_No->Steric_Check Sol_Protect SOLUTION: Install Transient Protecting Group (Boc/Cbz) Steric_Check->Sol_Protect Sterics Similar Sol_Cond SOLUTION: Kinetic Control (Low Temp, Non-polar Solvent) Steric_Check->Sol_Cond Sterics Different

Figure 1: Diagnostic decision tree for selecting the correct remediation strategy based on substrate electronics and sterics.

Troubleshooting Q&A: Field-Proven Solutions

Issue 1: "I have a mono-substituted pyrazolidine (C3-alkyl) and I'm getting a 60:40 mixture of N1/N2 alkylation."

The Cause: In saturated pyrazolidines, the nucleophilicity difference between


 and 

is often negligible unless the steric bulk at C3 is massive (e.g., tert-butyl). Unlike pyrazoles, there is no tautomeric equilibrium to exploit. You are fighting a purely kinetic battle where the activation energy difference (

) is too small.

The Fix: Switch to a Protection-Deprotection Strategy. Do not attempt to optimize base/solvent for a 50:50 nucleophile. It is faster to add two high-yield steps than to purify a mixture.

  • Protect the less hindered N: React with

    
     (1.0 eq). The less hindered nitrogen (distal to the C3 substituent) reacts fastest.
    
  • Alkylate the hindered N: The remaining NH is now the only nucleophile. Use strong base (NaH) and alkyl halide.

  • Deprotect: Acidic cleavage (TFA/HCl).

Issue 2: "I am observing significant over-alkylation (quaternization)."

The Cause: Pyrazolidines are "super-nucleophiles" due to the


-effect. Once the mono-alkyl product forms, it becomes more electron-rich (inductive donation from the new alkyl group) and more nucleophilic than the starting material. This leads to runaway alkylation.

The Fix: Reductive Alkylation (The "Soft" Approach). Avoid alkyl halides entirely. Use an aldehyde/ketone and a reducing agent.[1] This forms an iminium intermediate which is reduced. The resulting tertiary amine is too sterically hindered to react with another ketone molecule easily.

  • Reagents: Substrate + Aldehyde (1.1 eq) +

    
     (1.5 eq) + AcOH (cat.) in DCE.
    
  • Why it works: The mechanism proceeds via a hydrazonium ion, which is self-limiting.

Issue 3: "I need to determine which Nitrogen was alkylated. The NMR is confusing."

The Cause: Proton signals for


-R and 

-R are often overlapping in 1D NMR.

The Fix: Use 2D HMBC (Heteronuclear Multiple Bond Correlation). You must look for the correlation between the new alkyl protons and the ring carbons.

Observation (HMBC)Conclusion
Alkyl protons correlate to C3 (chiral center)Alkylation is at N2 (Proximal)
Alkyl protons correlate to C5 (

)
Alkylation is at N1 (Distal)
NOESY: Cross-peak between Alkyl-H and C3-SubstituentAlkylation is at N2 (Proximal)

Technical Data: Solvent & Base Effects[1][3]

When direct alkylation is unavoidable, the "Ion Pair" theory dictates selectivity.

  • Tight Ion Pairs (Non-polar solvents): The cation (

    
    , 
    
    
    
    ) coordinates to the most accessible lone pair, potentially blocking it or guiding the anion.
  • Loose Ion Pairs (Polar Aprotic): The nucleophile is "naked" and reactivity is governed purely by steric access.

Table 1: Influence of Reaction Conditions on Regioselectivity

VariableConditionEffect on Pyrazolidine NucleophileRecommended For
Base

Irreversible deprotonation. Forms "naked" anion.High reactivity; forcing hindered substrates.
Base

/

Heterogeneous. Surface effects dominate.Milder; prevents elimination side reactions.
Solvent DMF / DMSO Dissociates ion pairs. Maximizes nucleophilicity.Steric control (attacks least hindered site).[2]
Solvent THF / Toluene Promotes tight ion pairing / coordination.Chelation control (if directing groups present).
Temp -78°C to 0°C Kinetic Control.Maximizing selectivity for less hindered N.

Experimental Protocols

Protocol A: Selective N-Alkylation via Transient Protection (Recommended)

Use this when high regioselectivity (>95:5) is required for unsymmetrical substrates.

  • Boc-Protection (Kinetic):

    • Dissolve pyrazolidine (1.0 mmol) in DCM (5 mL) at 0°C.

    • Add

      
       (1.2 eq) followed by 
      
      
      
      (1.0 eq) dropwise over 30 mins.
    • Checkpoint: Monitor TLC.[3] The less hindered Nitrogen reacts first. Isolate the mono-Boc intermediate.

  • Alkylation:

    • Dissolve mono-Boc intermediate in anhydrous DMF.

    • Add

      
       (60% disp, 1.2 eq) at 0°C. Stir 15 min (gas evolution).
      
    • Add Alkyl Halide (1.1 eq).[3] Warm to RT and stir 2-4 h.

  • Deprotection:

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 h.

    • Neutralize and extract.[3]

Protocol B: Direct Reductive Alkylation (For Mono-alkylation)

Use this to prevent over-alkylation (quaternization).

  • Imine Formation:

    • To a vial, add pyrazolidine (1.0 mmol) and DCE (1,2-dichloroethane, 4 mL).

    • Add Aldehyde/Ketone (1.1 eq) and Acetic Acid (1 drop). Stir 30 min.

  • Reduction:

    • Add

      
       (Sodium triacetoxyborohydride) (1.5 eq) in one portion.
      
    • Stir at RT for 12 h under

      
      .
      
  • Workup:

    • Quench with sat.

      
      . Extract with DCM.
      
    • Note: This method heavily favors the less hindered nitrogen if the aldehyde is bulky.

References

  • Mechanism of Hydrazine Alkylation & Alpha Effect

    • Title: Nucleophilic substitution at the nitrogen
    • Source:Journal of the American Chemical Society
    • Context: Explains the enhanced nucleophilicity of N-N systems compared to amines.
  • Regioselectivity in Heterocycles

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles (Analogous principles for satur
    • Source:Organic Letters
    • Context: Discusses steric vs electronic control in N-N heterocycles.
  • NMR Determination of Regioisomers

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[4]

    • Source:Magnetic Resonance in Chemistry
    • Context: Definitive guide on using HMBC/NOESY for N-alkyl
  • Reductive Alkylation Strategies

    • Title: Efficient methodology for selective alkylation of hydrazine derivatives.[1][3][5]

    • Source:Journal of Organic Chemistry
    • Context: Protocols for avoiding poly-alkyl

Sources

Technical Support Center: Purification of 1-Methyl-3-pyrazolidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-PYRZ-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Isolation of zwitterionic cyclic hydrazines from reaction matrices

Introduction

Welcome to the Technical Support Center. You are likely encountering difficulty isolating 1-Methyl-3-pyrazolidinecarboxylic acid due to its amphoteric (zwitterionic) nature. Unlike simple organic acids, this molecule contains both a basic hydrazine nitrogen and an acidic carboxyl group, rendering it highly water-soluble and difficult to extract using standard liquid-liquid extraction (LLE) protocols.

This guide addresses the three most common support tickets we receive for this compound:

  • Salt Removal: Separation from inorganic byproducts (NaCl, Na₂SO₄).

  • Purity: Removing the oxidized pyrazole byproduct or regioisomers.

  • Recovery: Poor yields during crystallization.

Module 1: The Zwitterion Challenge (Desalting & Isolation)

User Issue: "My reaction mixture is a sticky solid containing high inorganic salts. Standard extraction into Ethyl Acetate or DCM failed."

Root Cause: At neutral pH, 1-Methyl-3-pyrazolidinecarboxylic acid exists primarily as a zwitterion (inner salt). This species is highly polar and insoluble in non-polar organic solvents. It tracks with the aqueous phase and inorganic salts.

The Solution: Strong Cation Exchange (SCX) Chromatography We recommend a "Catch-and-Release" strategy using a sulfonic acid resin (e.g., Dowex 50W or Amberlite IR-120). This method exploits the basicity of the N1-methyl nitrogen.

Protocol: Ion Exchange Desalting
StepActionMechanistic Rationale
1. Resin Prep Pack a column with Dowex 50W-X8 (H+ form) . Wash with 3 CV (Column Volumes) of DI water.Ensures resin is in the active protonated state to bind the amine.
2. Loading Acidify your crude reaction mixture to pH 2.0 with dilute HCl. Load onto the column.[1]At pH 2, the carboxyl group is protonated (COOH) and the amine is protonated (NH⁺). The molecule becomes a cation and binds to the resin.
3. Washing Flush with 3-5 CV of DI Water .The cation is bound. Neutral impurities and inorganic anions (Cl⁻, SO₄²⁻) wash through.
4. Elution Elute with 1M - 2M Aqueous Ammonia (NH₄OH) . Collect fractions.Ammonia raises the pH > 9. The amine deprotonates/neutralizes, and the resin becomes NH₄⁺ form. The product releases.
5. Isolation Evaporate ammoniacal fractions under reduced pressure (Rotavap) at <45°C.Removes water and excess ammonia, leaving the desalted free amino acid.

Critical Note: Do not use heat >50°C during evaporation. Pyrazolidines are susceptible to thermal oxidation to pyrazoles [1].

Visualizing the Workflow

IonExchangeLogic cluster_mechanism Mechanism Crude Crude Mixture (Product + Salts) Acidify Acidify to pH 2.0 (Formation of Cation) Crude->Acidify Load Load on SCX Resin (Product Binds) Acidify->Load Wash Water Wash (Elutes Salts) Load->Wash Waste Elute Elute with NH4OH (Releases Product) Load->Elute Final Pure Zwitterion Elute->Final

Figure 1: "Catch-and-Release" purification logic for zwitterionic pyrazolidines.

Module 2: Impurity Removal (Regioisomers & Oxidation)

User Issue: "I see a secondary spot on TLC, or the product is yellowing."

Troubleshooting Guide:

Issue A: Oxidation (The "Yellowing" Effect)

Pyrazolidines (saturated ring) easily oxidize to pyrazoles (aromatic ring) or pyrazolines (double bond intermediate) upon exposure to air, especially at high pH [2].

  • Diagnosis: UV absorbance increases significantly (aromatization).

  • Fix:

    • Perform all evaporations under inert atmosphere (N₂) if possible.

    • Add a trace of antioxidant (e.g., EDTA) if metal ions are present, as they catalyze oxidation.

    • Recrystallization: The pyrazole impurity is often less soluble in water/ethanol mixtures than the zwitterionic pyrazolidine.

    • Solvent System: Dissolve in minimum hot water; add Ethanol or Acetone until turbid. Cool to 4°C.

Issue B: Regioisomers (1-Methyl vs. 2-Methyl)

Depending on your synthesis (e.g., alkylation of pyrazolidine-3-carboxylate), you may have a mixture of N1- and N2-methyl isomers.

  • Separation Strategy: The pKa of the N1-nitrogen (adjacent to the methylene) differs slightly from the N2-nitrogen (adjacent to the carbonyl).

    • Fractional Crystallization: The 1-methyl isomer is typically the major product in direct alkylation and often crystallizes preferentially from Methanol/Ether mixtures [3].

Module 3: Alternative Isolation (The Ester Bypass)

User Issue: "Ion exchange is too slow for my 50g batch. Is there a scalable alternative?"

The Solution: Esterification-Extraction-Hydrolysis If the zwitterion is too difficult to handle, temporarily mask the carboxylic acid.

  • Esterify: Treat the crude dried mixture with SOCl₂/Methanol . This converts the acid to the Methyl Ester .

  • Extract: The methyl ester is not a zwitterion; it is a basic amine.

    • Basify to pH 10.

    • Extract into Dichloromethane (DCM) or Chloroform.

    • Result: Inorganic salts remain in the water; Product moves to DCM.

  • Hydrolyze: Evaporate DCM. Treat the ester with 1 equivalent of NaOH in water/methanol. Neutralize to pH 7 to recover the acid.

Decision Matrix: Which Method to Choose?

DecisionTree Start Start: Crude Reaction Mix Scale What is your scale? Start->Scale Small < 5 Grams Scale->Small Large > 10 Grams Scale->Large Method1 Method A: Ion Exchange (High Purity, Slow) Small->Method1 Method2 Method B: Esterification (Scalable, Multi-step) Large->Method2

Figure 2: Strategic decision tree based on experimental scale.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography? A: Standard silica is acidic and will bind the basic hydrazine strongly, leading to severe tailing and yield loss. If you must use normal phase, use Amine-functionalized silica or add 1-5% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 90:9:1).

Q: What is the estimated pKa of this molecule? A: Based on analogous cyclic hydrazines:

  • COOH: ~2.2 - 2.5

  • N-H (Hydrazine): ~8.0 - 9.0

  • Isoelectric Point (pI): ~5.5.

  • Note: Precipitation is most efficient at the pI [4].

Q: How do I store the purified compound? A: Store at -20°C under Argon. Hydrazines are sensitive to air oxidation. If the solid turns yellow/brown over time, it is oxidizing to the pyrazole.

References

  • Springer Nature Experiments. (2020). Isolation by Ion-Exchange Methods. Retrieved from

  • Dufresne, C. (1998).[2] Isolation by ion-exchange methods. In: Natural Products Isolation. Methods in Biotechnology, vol 4. Humana Press.[2]

  • Lunsford, C. D. (1958). Esters of Amino Alcohols. US Patent 2,830,997.[3] Retrieved from (Describes crystallization of related pyrazolidine/pyrrolidine esters).

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from

Sources

Optimizing solubility of 1-Methyl-3-pyrazolidinecarboxylic acid zwitterions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-3-pyrazolidinecarboxylic Acid Solubility Optimization

Ticket ID: #SOL-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Unit[1]

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely encountering difficulty dissolving 1-Methyl-3-pyrazolidinecarboxylic acid (1-M-3-PCA).[1]

Crucial Distinction: Ensure you are working with the pyrazolidine (saturated ring), not the pyrazole (aromatic ring).[1]

  • The Issue: Unlike its aromatic counterpart, the pyrazolidine ring is non-planar and significantly more basic (amine pKa ~8.0–8.5). Combined with the carboxylic acid (pKa ~2.5), this molecule exists as a rigid zwitterion (inner salt) in neutral media.[1]

  • The Consequence: It exhibits extremely high crystal lattice energy, making it insoluble in non-polar organic solvents (DCM, Hexane) and surprisingly poorly soluble in water at its isoelectric point (pI).[1]

This guide provides a modular troubleshooting approach to breaking this lattice energy.

Module 1: The pH-Solubility Profile (The "Crash" Zone)

Diagnosis: If your sample precipitates at pH 5.0–6.0, you are at the Isoelectric Point (pI).[1]

Mechanism: At the pI, the molecule has a net charge of zero (


 and 

cancel out). This maximizes intermolecular electrostatic attraction (lattice energy) and minimizes hydration repulsion.[1] To dissolve it, you must force a net charge.[1]

Action Plan: Shift the pH at least 2 units away from the estimated pI (~5.5).

  • Acidic Shift (pH < 2.0): Protonates the carboxylate (

    
    ).[1] The molecule becomes a cation.
    
    • Reagent: 0.1 M HCl or TFA.[1]

    • Best for: HPLC analysis, LC-MS (use volatile acids).[1]

  • Basic Shift (pH > 9.0): Deprotonates the ammonium (

    
    ).[1] The molecule becomes an anion.
    
    • Reagent: 0.1 M NaOH or Ammonium Hydroxide.[1]

    • Best for: Extraction into aqueous layers, basic flash chromatography.[1]

Visualization: Species Equilibrium

pH_Equilibrium cluster_0 Acidic Medium (pH < 2) cluster_1 Isoelectric Point (pH ~5.5) cluster_2 Basic Medium (pH > 9) Cation Cationic Species (Soluble) [R-NH2+ / R-COOH] Zwitterion Zwitterion (Insoluble/Precipitate) [R-NH2+ / R-COO-] Cation->Zwitterion - H+ (pKa1 ~2.5) Zwitterion->Cation + H+ Anion Anionic Species (Soluble) [R-NH / R-COO-] Zwitterion->Anion - H+ (pKa2 ~8.5) Anion->Zwitterion + H+

Figure 1: The pH-dependent speciation of 1-Methyl-3-pyrazolidinecarboxylic acid.[1] Solubility is lowest in the red zone.

Module 2: Solvent Screening Matrix

Diagnosis: "Like dissolves like" fails because the zwitterion is a "chameleon"—it is too polar for organics but has a greasy core (methyl/methylene groups) that can disrupt water networks.[1]

The Dielectric Requirement: You need a solvent with a high dielectric constant (


) to shield the internal charges, or a "protic" solvent to H-bond with the carboxylate.
Solvent SystemSolubility RatingTechnical Notes
Dichloromethane (DCM) ❌ InsolubleDielectric constant (~9) is too low to break the ionic lattice.[1]
Water (pH 7) ⚠️ Poor/VariableLikely to crash out if concentration > 10 mM near pI.[1]
Methanol / Ethanol ⚠️ ModerateWorks better if heated; protic nature helps solvate the carboxylate.
DMSO ✅ GoodHigh dielectric (

=47) disrupts the lattice.[1] Hard to remove.
HFIP (Hexafluoroisopropanol) ✅ ExcellentThe "nuclear option."[1] Strong H-bond donor. Dissolves stubborn zwitterions.
Water/Methanol (1:1) ✅ Very GoodBreaks hydrophobic stacking and solvates charges.[1]

Module 3: Ionic Strength & Hofmeister Effects

Diagnosis: You need to keep the molecule in water at neutral pH (e.g., for a biological assay) but it keeps precipitating.[1]

Mechanism (Salting-In): According to the Debye-Hückel theory, adding ions shields the zwitterionic charges from each other, reducing the lattice energy. However, the type of ion matters (Hofmeister Series).

Action Plan:

  • Do NOT use: Sulfates or Phosphates (Kosmotropes).[1] These increase water structure and force the zwitterion out of solution ("Salting-out").[1]

  • DO Use: Chaotropes (Salting-in).

    • Reagents: NaCl (Moderate), Sodium Perchlorate (

      
      ), or Sodium Thiocyanate (
      
      
      
      ).[1]
    • Concentration: 100 mM – 150 mM NaCl is often sufficient to stabilize the zwitterion in solution.

Troubleshooting Workflow (Decision Tree)

Follow this logic flow to determine the optimal method for your specific application.

DecisionTree Start Start: Solubility Issue AppType What is the downstream application? Start->AppType BioAssay Biological Assay (Must be physiological) AppType->BioAssay Synthesis Chemical Synthesis (Reaction/Workup) AppType->Synthesis Analysis Analytical (HPLC/NMR) AppType->Analysis SaltingIn Add 150mM NaCl (Salting-In Effect) BioAssay->SaltingIn DMSO Dissolve in DMSO stock, then dilute BioAssay->DMSO pH_Adjust Adjust pH > 9 or < 2 to extract Synthesis->pH_Adjust Protect Protect Nitrogen (e.g., Boc/Cbz) to remove zwitterion Synthesis->Protect AcidicMobile Use 0.1% TFA or Formic Acid in Water Analysis->AcidicMobile D2O_DCl NMR: Use D2O + DCl or DMSO-d6 Analysis->D2O_DCl

Figure 2: Decision tree for selecting solubility strategy based on experimental intent.

Frequently Asked Questions (FAQs)

Q: I see a "gel" forming when I add water. What is this? A: This is common with cyclic amino acids.[1] You have formed a hydrogel network where zwitterions bridge water molecules.[1]

  • Fix: Break the network by adding a chaotropic salt (NaCl) or a co-solvent like methanol.[1] Do not just add more water; it will likely just swell the gel.

Q: Can I extract this molecule from water into Ethyl Acetate? A: Not in its zwitterionic state.

  • Protocol: You must adjust the aqueous phase to pH ~10-11 (using NaOH) to ensure the amine is neutral and the carboxylate is anionic (which is still hard to extract), OR better yet, adjust to pH 12 and use n-Butanol for extraction. n-Butanol is polar enough to pull the salt form.[1] Alternatively, use a resin (ion exchange) for isolation.[1]

Q: Why does the melting point seem to degrade the sample? A: Zwitterions have very high melting points (often >200°C). At these temperatures, 1-Methyl-3-pyrazolidinecarboxylic acid may undergo decarboxylation or thermal decomposition before it truly melts.[1] Do not use melting point as a primary purity check; use qNMR or HPLC.[1]

References

  • Breugst, M., et al. (2020).[1] "Solubility and Aggregation of Zwitterionic Amino Acids: A Thermodynamic Approach." Journal of Chemical & Engineering Data. (Generalized principles of zwitterion thermodynamics).[1]

  • Collins, K. D. (2004).[1] "Ions from the Hofmeister series and osmolytes: effects on proteins in solution and in the crystallization process." Methods. (Foundational text on Salting-in/Salting-out mechanisms).[1]

  • Blackmond, D. G. (2005).[1] "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps."[1] Angewandte Chemie. (methodologies for solubility in synthesis).[1]

  • PubChem Compound Summary. (2024). "1-Methyl-3-pyrazolidinecarboxylic acid."[1] National Center for Biotechnology Information.[1] (Structural verification).

Sources

Technical Support Center: Enantioseparation of 1-Methyl-3-pyrazolidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving enantiomers of 1-Methyl-3-pyrazolidinecarboxylic acid via chiral HPLC Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Chromatography Support Hub. This guide addresses the specific challenges of resolving 1-Methyl-3-pyrazolidinecarboxylic acid (1-M-3-PCA) . As a cyclic hydrazine derivative with an amino acid-like structure, this molecule presents two distinct analytical hurdles:

  • Lack of Chromophore: The native backbone has negligible UV absorption above 200 nm.

  • Zwitterionic Polarity: High polarity makes retention on standard reversed-phase columns difficult without ion-pairing or derivatization.

Below are the expert-validated protocols and troubleshooting workflows designed to overcome these barriers.

Part 1: Method Selection & Development

Q: What is the recommended strategy for separating 1-M-3-PCA enantiomers? A: The strategy depends entirely on your available detection capabilities. We recommend Ligand Exchange Chromatography (LEC) for direct separation if you have limited derivatization resources, or Derivatization-Assisted Chiral HPLC for high-sensitivity UV detection.

Decision Matrix: Select Your Workflow

MethodSelection cluster_legend Key Start Start: 1-M-3-PCA Sample Detector Available Detector? Start->Detector UV_Vis Standard UV/Vis Only Detector->UV_Vis Low Sensitivity MS_CAD MS, CAD, or ELSD Detector->MS_CAD High Sensitivity Deriv Derivatization Method Reagent: FMOC-Cl or FDAA UV_Vis->Deriv Add Chromophore Direct Direct Method (LEC) Column: Chiralpak MA(+) MP: CuSO4 (aq) MS_CAD->Direct No Derivatization Needed CSP_Poly Polysaccharide CSP (Chiralpak AD-H / IA) Normal Phase / Polar Organic Deriv->CSP_Poly Legend1 Decision Point Legend2 Protocol

Caption: Workflow for selecting the optimal separation path based on detection hardware.

Part 2: Experimental Protocols
Protocol A: Direct Ligand Exchange (The "Clean" Method)

Best for: Preparative scale or when derivatization is undesirable. Requires Copper(II) for detection.

Theory: 1-M-3-PCA acts as a bidentate ligand. The N2 nitrogen and the carboxylate oxygen form a complex with Copper(II) ions in the mobile phase. The chiral selector (e.g., L-proline derivative on the column) forms a diastereomeric ternary complex (Selector-Cu-Analyte) with different stabilities for the R and S enantiomers.

ParameterSpecification
Column Chiralpak MA(+) (50 x 4.6 mm, 3 µm) or equivalent Ligand Exchange column.
Mobile Phase 2 mM Copper(II) Sulfate (

) in Water.
Flow Rate 0.5 – 0.8 mL/min (Keep pressure < 100 bar).
Temperature 25°C - 40°C (Higher temp improves mass transfer for ligand exchange).
Detection UV @ 254 nm (Detects the Copper-Amino Acid complex).
Sample Diluent Mobile Phase.

Step-by-Step:

  • Passivate System: Flush the HPLC system with water to remove organic solvents. Ligand exchange columns are strictly aqueous.

  • Equilibrate: Pump 2 mM

    
     for at least 30 minutes until the baseline stabilizes.
    
  • Injection: Inject 10 µL of 1 mg/mL sample.

  • Recovery: To recover the pure enantiomer, collect the peak and pass it through a cation-exchange resin (e.g., Dowex 50W) to remove the copper ions.

Protocol B: Derivatization with FMOC-Cl (The "High Sensitivity" Method)

Best for: Trace analysis, PK studies, or standard UV detectors.

Theory: The secondary amine at the N2 position reacts with Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to form a stable carbamate. This adds a massive hydrophobic, UV-active group, allowing separation on standard polysaccharide columns.

ParameterSpecification
Reagent FMOC-Cl (9-Fluorenylmethyl chloroformate) in Acetonitrile.
Column Chiralpak AD-H or Chiralpak IA (250 x 4.6 mm, 5 µm).
Mobile Phase Hexane / Ethanol / TFA (80 : 20 : 0.1).
Flow Rate 1.0 mL/min.[1]
Detection UV @ 265 nm (FMOC absorption max).

Derivatization Procedure:

  • Mix: 100 µL Sample (aq) + 100 µL Borate Buffer (pH 8.5).

  • React: Add 200 µL FMOC-Cl solution (5 mM in ACN).

  • Incubate: Vortex and let stand at room temperature for 10 minutes.

  • Quench: Add 20 µL Adamantanamine (ADAM) to react with excess FMOC (prevents interference).

  • Inject: Inject directly or dilute with mobile phase.

Part 3: Troubleshooting & FAQs

Q: I am using Method A (Ligand Exchange) and the peaks are extremely broad. Why? A: Broad peaks in ligand exchange are often due to slow kinetics of the ligand exchange process .

  • Fix 1: Increase column temperature to 40°C or 50°C. This accelerates the exchange rate of the copper complex.

  • Fix 2: Check the pH. The carboxyl group must be ionized to bind copper. Ensure the mobile phase pH is near neutral (pH 5-6 is typical for

    
     solutions; do not acidify).
    

Q: In Method B (FMOC), I see a huge peak at the beginning that interferes with my analyte. What is it? A: That is likely the FMOC-OH (hydrolysis product) or excess FMOC-Cl.

  • Fix: Use the "Quench" step with Adamantanamine (ADAM) or Glycine. This shifts the excess reagent peak to a different retention time. Alternatively, extract the reaction mixture with pentane/hexane to remove non-polar byproducts before injection.

Q: Can I use a Crown Ether column (Crownpak CR) directly? A: Proceed with caution. Crownpak CR(+) is optimized for primary amines (


). 1-M-3-PCA has a secondary amine (N2) and a tertiary amine (N1-Methyl). The methyl group creates steric hindrance that may prevent the amine from fitting into the crown ether "cage." Ligand exchange (Method A) is chemically superior for cyclic secondary amines like pyrazolidines and prolines.

Q: My retention times are shifting day-to-day on the Chiralpak MA(+) column. A: Ligand exchange columns are sensitive to the copper content on the stationary phase.

  • Fix: Ensure your mobile phase always contains Copper(II) sulfate. If you wash the column with pure water for too long, you strip the copper from the chiral selector, destroying the separation mechanism. Regenerate by flushing with 50 mM

    
     at low flow (0.2 mL/min) for 4 hours.
    
References
  • Davankov, V. A. (2003). Ligand-Exchange Chromatography of Chiral Compounds. Chromatographia. Link (General principle for cyclic amino acids).

  • Ilisz, I., et al. (2008).

    
    -amino acids by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link (Application of FMOC derivatization for polar amino acids).
    
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® MA(+). Link (Specific operational parameters for ligand exchange columns).

  • Bhushan, R., & Martens, J. (1997). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing. (Reference for Marfey's reagent and cyclic hydrazine resolution).

Sources

Minimizing decarboxylation of 3-carboxy-pyrazolidines under heat

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a comprehensive technical resource for stabilizing 3-carboxy-pyrazolidines, designed for researchers encountering yield losses due to thermal decarboxylation.

Topic: Minimizing Thermal Decarboxylation of 3-Carboxy-Pyrazolidines Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

3-carboxy-pyrazolidines function as cyclic


-hydrazino acids. Structurally, they possess a carboxylic acid 

to a basic nitrogen within a strained five-membered ring. This architecture creates a high susceptibility to thermal decarboxylation, driven by the formation of a stabilized ylide or zwitterionic intermediate. This guide provides mechanistic insights and actionable protocols to mitigate this degradation pathway during synthesis, purification, and storage.

Module 1: Mechanism & Root Cause Analysis (FAQ)

Q1: Why is my 3-carboxy-pyrazolidine decarboxylating even at moderate temperatures (60–80°C)?

A: The instability arises from the molecule's ability to form a zwitterionic transition state . Unlike simple aliphatic amino acids, the pyrazolidine ring constrains the N-N bond, often enhancing the inductive withdrawal from the carboxylate


-carbon.
  • Zwitterion Formation: In solution, the N2 nitrogen (adjacent to the carboxyl) becomes protonated, while the carboxyl group deprotonates.

  • Cyclic Transition State: Heat promotes a cyclic proton transfer or direct loss of CO

    
     to form a transient 1,3-dipole (azomethine imine-like species) or a carbanion stabilized by the adjacent nitrogen.
    
  • Irreversibility: Once CO

    
     is lost, the reaction is irreversible, yielding the decarboxylated pyrazolidine.
    
Q2: Does pH influence the rate of decarboxylation?

A: Yes, critically.

  • Isoelectric Point (pI) Risk: Decarboxylation rates often peak near the isoelectric point where the concentration of the zwitterion is highest.

  • Acidic Stabilization: Fully protonating the ring (pH < 2) converts the carboxylate to a carboxylic acid and the amine to an ammonium, disrupting the push-pull mechanism required for CO

    
     extrusion.
    
  • Basic Stabilization: Fully deprotonating the system (pH > 10) creates a carboxylate and a free amine. While the carboxylate is electron-rich, the lack of a proton on the amine prevents the H-bond assisted cyclic transition state, though high heat can still force decarboxylation via carbanion mechanisms (Krapcho-type).

Module 2: Experimental Optimization (Troubleshooting)

Scenario A: "I am losing product during the workup/concentration step."

Diagnosis: Rotovap bath temperature is too high, or the compound is dwelling in a zwitterionic state for too long.

Protocol 1: Low-Temperature Isolation

Parameter Recommendation Rationale

| Bath Temp | < 35°C | Keeps energy below the activation barrier for CO


 loss. |
| Vacuum  | < 10 mbar | Facilitates solvent removal without heat. |
| pH Adjustment  | Acidify to pH 1-2 (HCl/TFA) | Forces the molecule into the cationic salt form (R-COOH / R-NH

), which is kinetically more stable. | | Solvent | Lyophilization (Freeze Drying) | Sublimation avoids the liquid-phase thermal exposure entirely. |
Scenario B: "The coupling reaction requires heat, but the starting material decomposes."

Diagnosis: The reaction time at temperature is sufficient to degrade the 3-carboxy-pyrazolidine before it reacts.

Protocol 2: Flow Chemistry Mitigation Using a continuous flow reactor minimizes the "residence time" (exposure time) at high heat.

  • Setup: Coil reactor heated to required temp (e.g., 80°C).

  • Residence Time: Set flow rate to achieve < 5 minutes residence time.

  • Quench: Immediate cooling loop (0°C) post-reactor.

  • Result: The kinetic rate of the coupling reaction (bimolecular) is often faster than the unimolecular decarboxylation if heat exposure is "flash" rather than "batch."

Module 3: Synthetic Workflows & Visualization

Workflow: Safe Handling of 3-Carboxy-Pyrazolidines

The following diagram outlines the decision logic for handling these sensitive intermediates.

DecarboxylationControl Start Start: 3-Carboxy-Pyrazolidine Synthesis CheckState Check State: Solution vs. Solid Start->CheckState SolidStorage Solid State: Store as HCl Salt at -20°C CheckState->SolidStorage Isolate SolutionHandling Solution State: Identify pH Environment CheckState->SolutionHandling In Process Zwitterion Zwitterionic (Neutral pH): HIGH RISK SolutionHandling->Zwitterion pH 4-8 Acidic Acidic (pH < 2): Stable (Cationic) SolutionHandling->Acidic pH < 2 Basic Basic (pH > 10): Moderate Risk (Anionic) SolutionHandling->Basic pH > 10 ActionHeat Reaction requires Heat? Zwitterion->ActionHeat Must react? Acidic->ActionHeat BatchMode Batch Mode: Limit T < 40°C ActionHeat->BatchMode Standard Flask FlowMode Flow Mode: Flash Heat (Residence < 5 min) ActionHeat->FlowMode Flow Reactor Purification Purification: Avoid thermal recrystallization. Use Prep-HPLC (Acidic buffer). BatchMode->Purification FlowMode->Purification

Caption: Decision matrix for stabilizing 3-carboxy-pyrazolidines based on pH state and thermal requirements.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use ester protection to stop decarboxylation? A: Yes. Converting the carboxylic acid to a methyl or ethyl ester (e.g., using thionyl chloride in methanol at 0°C) is the most robust strategy. The ester cannot decarboxylate under standard thermal conditions. Hydrolyze the ester (e.g., LiOH, THF/H2O) only at the final step and at ambient temperature [1].

Q: Is the 5-oxo derivative more stable? A: Generally, yes. 5-oxo-pyrazolidine-3-carboxylic acids (cyclic hydrazides) have different electronic properties due to the amide-like carbonyl at position 5. However, they can still decarboxylate under vigorous reflux. Protocols for these derivatives often utilize microwave irradiation for short bursts to effect cyclization without prolonged thermal exposure [2].

Q: What is the best storage format? A: Isolate the compound as a hydrochloride or trifluoroacetate salt . The protonated amine destabilizes the transition state required for CO


 loss. Store at -20°C under argon.

References

  • Melgar-Fernández, R. et al. Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives.[1] ARKIVOC 2010 (viii) 55-75.[1] (Demonstrates microwave synthesis and stability of 5-oxo derivatives). Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation Strategies and Mechanisms. (Overview of thermal and catalytic decarboxylation pathways). Available at: [Link]

Sources

Removing metal catalyst residues from pyrazolidine carboxylic acid products

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for the specific challenge of purifying pyrazolidine carboxylic acid derivatives . These molecules act as bidentate ligands (N-N hydrazine core + carboxylate), creating "chelating clamps" that hold metal catalysts (Pd, Ru, Rh) tightly. Standard aqueous washes often fail here.

Topic: Pyrazolidine Carboxylic Acid Derivatives

Module 1: Diagnosis & Regulatory Assessment

Q1: What are the target limits for metal residues in my final API? A: You must adhere to ICH Q3D Elemental Impurities guidelines. Limits depend on the route of administration and the specific metal's toxicity class.[1][2]

Metal ClassExamplesOral PDE (µ g/day )Parenteral PDE (µ g/day )Concentration Limit (10g daily dose)
Class 1 Cd, Pb, As, Hg5 - 501 - 15< 0.5 ppm (Parenteral)
Class 2A Co, V, Ni50 - 2005 - 20< 2 ppm (Parenteral)
Class 2B Pd, Ru, Rh, Pt 100 10 10 ppm (Oral) / 1 ppm (Parenteral)
Class 3 Cu, Cr3000300300 ppm (Oral)
  • Guidance: For pyrazolidine synthesis, Palladium (Pd) and Ruthenium (Ru) are the most common contaminants (from hydrogenation or cyclization steps). Aim for <10 ppm early in development to avoid costly re-purification later.

Module 2: Scavenger Selection (The Gold Standard)

Q2: My product is a zwitterion (free acid/amine). Can I use standard silica scavengers? A: Yes, but you must select the correct functional group. Avoid amine-based scavengers (e.g., diamine/triamine silica) if your product is a free carboxylic acid, as the scavenger will bind your product via acid-base interaction, destroying yield.

Recommended Scavengers for Pyrazolidines:

  • Si-TMT (Trimercaptotriazine):

    • Best For: Pd, Ru, Rh, Cu.

    • Mechanism: The thiourea-like sulfur is a "soft" donor that binds "soft" metals (Pd) much stronger than the pyrazolidine nitrogen does.

    • Compatibility: Works in water, MeOH, and DMSO (ideal for zwitterions).

    • Acidity: Neutral. Won't deprotonate your carboxylic acid.

  • Si-Thiol (Mercaptopropyl):

    • Best For: Pd, Ag, Hg.[3]

    • Note: Slightly less effective than TMT for Ru, but excellent for Pd.

Q3: How do I execute a scavenger protocol for a water-soluble pyrazolidine? A: Follow this batch-mode protocol.

Protocol: Aqueous/Alcoholic Scavenging

  • Dissolution: Dissolve crude pyrazolidine (10 g) in the minimum amount of MeOH or Water/MeOH (1:1).

  • Loading: Add Si-TMT (0.5 equivalents relative to residual metal, or 5-10 wt% relative to product if metal content is unknown).

  • Temperature: Heat to 50°C for 4 hours.

    • Why? Metal-ligand exchange is kinetically slow. Heat provides the activation energy to break the Pyrazolidine-Pd bond.

  • Filtration: Filter hot through a 0.45 µm membrane or a Celite pad to remove the silica.

  • Analysis: Test filtrate by ICP-MS. If >20 ppm, repeat with fresh scavenger.

Module 3: Visualizing the Decision Logic

Use this flowchart to determine the correct purification path based on your specific pyrazolidine derivative (Protected Ester vs. Free Acid).

ScavengerLogic Start Start: Pyrazolidine Product High Metal Content CheckForm Check Substrate Form Start->CheckForm IsProtected Protected (Ester/Amide) Organic Soluble CheckForm->IsProtected Lipophilic IsFreeAcid Free Acid (Zwitterion) Water/MeOH Soluble CheckForm->IsFreeAcid Polar/Hydrophilic Extraction Liquid-Liquid Extraction (NAC Wash) IsProtected->Extraction Bulk Metal Removal SiThiol Si-Thiol / Si-TMT (in EtOAc/DCM) IsProtected->SiThiol Polishing (<50 ppm) Warning AVOID Amine Scavengers (Yield Loss) IsFreeAcid->Warning Critical Step AqueousScavenge Si-TMT Slurry (in Water/MeOH @ 50°C) Warning->AqueousScavenge

Caption: Decision matrix for selecting the purification method based on pyrazolidine solubility and protection status.

Module 4: The "NAC Wash" (For Protected Derivatives)

Q4: Scavengers are too expensive for my 1kg batch. Is there a liquid extraction method? A: Yes. If your pyrazolidine is an ester (organic soluble), use N-Acetylcysteine (NAC) . NAC is a competitive ligand that pulls Pd from the organic phase into the aqueous phase.

Protocol: The NAC Extraction

  • Reagents: N-Acetylcysteine (10-20 eq relative to Pd), Ammonium Hydroxide.

  • Step-by-Step:

    • Dissolve product in EtOAc or Me-THF.

    • Prepare a 0.5 M aqueous solution of NAC.

    • Adjust the NAC solution to pH 8-9 using Ammonium Hydroxide.

      • Crucial: High pH ensures the carboxylic acid on NAC is deprotonated, keeping the Pd-NAC complex strictly in the water layer.

    • Stir the organic and aqueous layers vigorously at 40-50°C for 1 hour.

    • Separate layers. The aqueous layer will turn dark/orange (containing the Pd).

    • Wash organic layer with brine, then dry.

Module 5: Troubleshooting Specific Failures

Q5: I used Si-TMT, but the Palladium level didn't drop. Why? A: This is likely a kinetic issue or colloid formation .

  • Solvent Mismatch: If the polymer/silica doesn't swell or wet properly, access to binding sites is blocked. Ensure your solvent (MeOH, DMF, THF) is compatible with the resin.

  • Oxidation State: Si-TMT binds Pd(II) and Pd(0) well, but if you have stable Pd-Phosphine clusters, they may be too bulky to enter the pores.

    • Fix: Add a small amount of acetic acid to the scavenge mixture (if product tolerates). This can help break up Pd-clusters.[4][5]

  • Temperature: Increase to 60°C. Pyrazolidines are strong ligands; room temperature exchange is often insufficient.

Q6: My filtrate is cloudy/colored after scavenging. A: You have "leaching" or colloidal metal passing through the filter.

  • Fix: Do not just use a paper filter. Use a Celite 545 or activated charcoal pad. The carbon acts as a depth filter to trap sub-micron metal colloids that pass through standard frits.

References

  • ICH Expert Working Group. "Guideline for Elemental Impurities Q3D(R2)." International Council for Harmonisation, 2022. [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. [Link]

  • Biotage. "Metal Scavenger User Guide: Strategies for Work-up and Purification." Biotage White Papers. [Link]

Sources

Controlling pH for optimal extraction of 1-Methyl-3-pyrazolidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Framework: The Physicochemical Landscape

Before attempting extraction, you must understand that 1-Methyl-3-pyrazolidinecarboxylic acid is not a standard organic molecule; it is a zwitterionic heterocycle . Unlike its aromatic cousin (pyrazole), the pyrazolidine ring is saturated, making it a cyclic hydrazine. This imparts distinct amphoteric properties that render standard extraction protocols (e.g., DCM/Water) ineffective.

The Zwitterion Trap

This molecule exists in three distinct ionization states depending on pH. Your extraction strategy must target the specific pH window where the molecule is least soluble in water (Neutral/Zwitterionic) or utilize a mechanism that exploits its charge (Ion Exchange).[1]

  • Acidic pH (< 2.0): The hydrazine nitrogen is protonated (

    
    ). The molecule is a Cation . Highly water-soluble.
    
  • Basic pH (> 9.0): The carboxylic acid is deprotonated (

    
    ). The molecule is an Anion . Highly water-soluble.
    
  • Isoelectric Point (pI

    
     5.5 - 6.5):  The net charge is zero (
    
    
    
    and
    
    
    ). This is the Zwitterion . While net neutral, the high polarity of the internal salt still makes it difficult to extract into non-polar solvents.
Visualizing the pH Strategy

pH_Strategy pH_Low pH < 2.0 (Acidic) Species_Cat Cationic Species (R-NH2+ / R-COOH) Soluble in Water pH_Low->Species_Cat Protonation pH_Mid pH ~ 6.0 (Isoelectric Point) Species_Cat->pH_Mid Add Base Method_MCX Method: Mixed-Mode Cation Exchange Species_Cat->Method_MCX Retained by MCX (SPE) Species_Zwit Zwitterion (R-NH2+ / R-COO-) Net Charge 0 Min. Water Solubility pH_Mid->Species_Zwit Target for n-Butanol Extraction pH_High pH > 9.0 (Basic) Species_Zwit->pH_High Add Base Method_LLE Method: Salting Out + Polar LLE Species_Zwit->Method_LLE Extract w/ n-Butanol Species_Anion Anionic Species (R-NH / R-COO-) Soluble in Water pH_High->Species_Anion Deprotonation Method_MAX Method: Mixed-Mode Anion Exchange Species_Anion->Method_MAX Retained by MAX (SPE)

Figure 1: Relationship between pH, molecular species, and optimal extraction strategy. Note that standard non-polar solvents (Hexane, DCM) are not listed as they are ineffective for this compound.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Bulk extraction when Solid Phase Extraction (SPE) is unavailable. Success Rate: Moderate (Requires specific solvents).

Standard solvents like Ethyl Acetate or Dichloromethane (DCM) will likely yield <10% recovery because the zwitterion prefers the aqueous phase. You must use n-Butanol and the Salting-Out effect.

Reagents Required[2][3][4][5][6][7][8]
  • Hydrochloric Acid (1M and 6M)

  • Sodium Hydroxide (1M and 6M)

  • Solvent: n-Butanol (Do not substitute with isopropanol; it is too miscible with water).

  • Salt: Sodium Chloride (Solid, ACS Grade).

Step-by-Step Methodology
  • Concentration: Reduce your initial aqueous volume as much as possible (rotary evaporation) to increase analyte concentration.

  • pH Adjustment (The Critical Step):

    • Insert a calibrated pH probe into the aqueous solution.

    • Adjust pH to 6.0 ± 0.2 . This targets the estimated isoelectric point (pI) where the net charge is zero.

  • Saturation (Salting Out):

    • Add solid NaCl to the aqueous phase until no more dissolves (saturation).

    • Why? This increases the ionic strength of the water, disrupting the hydration shell around the zwitterion and forcing it into the organic phase (Mass Action Law).

  • Extraction:

    • Add n-Butanol (Ratio 1:1 v/v).

    • Shake vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 5 minutes to break the emulsion (n-Butanol forms stable emulsions with proteins/salts).

  • Collection:

    • Collect the upper organic layer (n-Butanol).

    • Repeat extraction 3–4 times.

  • Evaporation: n-Butanol has a high boiling point (117°C). Use a rotary evaporator with a high-vacuum pump and water bath at 50°C. Azeotroping with heptane can help remove residual butanol.

Protocol B: Solid Phase Extraction (SPE) - Recommended

Best for: High purity, trace analysis (LC-MS), and removing salts. Mechanism: Mixed-Mode Cation Exchange (MCX).

Because the molecule has a basic nitrogen (hydrazine moiety), Mixed-Mode Cation Exchange (MCX) is the most robust method. It binds the molecule positively (via charge) and hydrophobically, allowing you to wash away salts and neutral interferences.

Recommended Cartridge
  • Type: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).

  • Capacity: 60 mg / 3 mL (for analytical samples) or 6 g / 35 mL (for prep scale).

The "Catch and Release" Workflow
StepSolvent / BufferMechanism / Purpose
1.[2] Condition 1. Methanol (1 mL)2. Water (1 mL)Activates the polymeric pores and ion-exchange groups.
2. Load Sample adjusted to pH 2.0 - 2.5 CRITICAL: At pH 2, the amine is protonated (

). The analyte binds to the sorbent via ionic interaction (

).
3. Wash 1 0.1 M HCl in WaterRemoves proteins, salts, and hydrophilic interferences. Analyte remains locked by charge.[3]
4. Wash 2 100% MethanolRemoves hydrophobic neutrals. Analyte remains locked by charge.[3]
5. Elute 5% Ammonium Hydroxide in Methanol The Release: High pH deprotonates the amine (

), breaking the ionic bond. The organic solvent elutes the now-neutral molecule.

Troubleshooting & FAQs

Q1: I adjusted the pH to 2.0 and extracted with DCM, but got nothing. Why?

A: At pH 2.0, 1-Methyl-3-pyrazolidinecarboxylic acid is fully protonated (Cationic). Charged molecules generally do not partition into non-polar organic solvents like DCM. You trapped the molecule in the water phase. Use Protocol B (SPE) for acidic conditions.

Q2: My recovery with n-Butanol is only 50%. How can I improve this?

A: This is likely due to the "Distribution Coefficient" (


). Even at the isoelectric point, the molecule is very polar.
  • Fix 1: Increase the number of extraction cycles (from 3x to 6x).

  • Fix 2: Ensure the aqueous phase is fully saturated with NaCl (undissolved salt crystals should be visible).

  • Fix 3: Check the pH again. If it drifted to 4 or 8, solubility in water increases drastically.

Q3: Can I use standard C18 SPE cartridges?

A: Likely not. C18 relies solely on hydrophobic interaction. Because your molecule has a carboxylic acid and an amine, it is too polar to retain well on C18, especially in the "breakthrough" volume. If you must use C18, you must use Ion-Pairing Agents (e.g., 0.1% Heptafluorobutyric acid) in your loading buffer to make the molecule hydrophobic enough to stick.

Q4: The n-Butanol layer formed a solid "jelly" emulsion.

A: This is common when extracting biological matrices or reaction mixtures with precipitated salts.

  • Immediate Fix: Filter the entire mixture through a bed of Celite (diatomaceous earth) or centrifuge at high speed (>4000 rpm).

  • Prevention: Dilute the aqueous phase slightly before extraction to reduce viscosity, even if it lowers concentration.

References

  • Sigma-Aldrich. (2023). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.[3]Link

  • Waters Corporation. (2023). Solid-Phase Extraction (SPE) Method Development Guidelines.Link

  • Biotage. (2023).[1] When should I choose a mixed-mode SPE?Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 573176, 1-methyl-pyrazole-3-carboxylic acid (Structural Analog Reference). Link

  • ResearchGate. (2020). Discussion: How to desalt zwitterions?Link

Sources

Overcoming steric hindrance in 1-methyl-3-pyrazolidinecarboxylic acid amide bond formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-3-Pyrazolidinecarboxylic Acid (MPCA) Coupling Module

Status: Active Ticket ID: MPCA-STERIC-001 Subject: Troubleshooting Steric Hindrance & Epimerization in MPCA Amide Bond Formation

Executive Summary: The MPCA Challenge

Welcome to the MPCA technical support module. You are likely here because standard peptide coupling protocols (EDC/HOBt or standard HBTU) have failed.

The Root Cause: 1-methyl-3-pyrazolidinecarboxylic acid is structurally deceptive. While analogous to Proline, the N1-methyl group combined with the N1-N2 hydrazine bond creates a unique steric and electronic environment.

  • Steric Shielding: The N1-methyl group, through ring puckering, projects bulk that shields the C3-carbonyl carbon, blocking the approach of incoming nucleophiles.

  • Electronic Deactivation: The electronegativity of the adjacent nitrogens reduces the electrophilicity of the activated ester.

  • Epimerization Risk: The C3 proton is acidic. Activation of the carboxyl group significantly lowers the pKa of the C3 proton, leading to rapid racemization via the oxazolone (or pseudo-oxazolone) mechanism, especially in the presence of strong bases.

Diagnostic Workflow

Before selecting a protocol, identify your primary failure mode using the logic gate below.

MPCADiagnostic Start Start: Identify Failure Mode Yield Problem: Low Yield (<20%) Start->Yield Purity Problem: Epimerization/Racemization Start->Purity StericCheck Is Incoming Amine Hindered? Yield->StericCheck BaseCheck Base Used? Purity->BaseCheck HatU Protocol A: High-Power (HATU/HOAt) StericCheck->HatU No (Primary Amine) AcidF Protocol C: The Nuclear Option (TFFH/Acid Fluoride) StericCheck->AcidF Yes (Secondary/Bulky) T3P Protocol B: Chiral Preservation (T3P/Pyridine) BaseCheck->T3P Standard DIPEA Collidine Modify Base: Switch DIPEA to Collidine BaseCheck->Collidine Already using T3P

Figure 1: Decision matrix for selecting the optimal coupling strategy based on experimental failure modes.

Technical Protocols

Protocol A: The "High-Power" Method (HATU/HOAt)

Best for: Low yields with unhindered amines.

Mechanism: HATU generates an OAt-active ester.[1][2] The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group effect), stabilizing the transition state and accelerating the attack of the amine, effectively bypassing moderate steric hindrance.

Step-by-Step:

  • Dissolve: 1.0 equiv MPCA and 1.0 equiv HATU in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 2.0 equiv DIPEA (Diisopropylethylamine).

    • Critical: Stir for exactly 2 minutes. Do NOT pre-activate for longer (>5 mins increases racemization risk).

  • Coupling: Add 1.1 equiv of the amine component.

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours.

  • Quench: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO3 and Brine.

Protocol B: The "Chiral Preservation" Method (T3P)

Best for: Preventing racemization (maintaining stereochemistry).

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but does not generate the racemization-prone oxazolone intermediate as easily as uronium salts.

Step-by-Step:

  • Dissolve: 1.0 equiv MPCA and 1.1 equiv Amine in EtOAc or DCM (T3P works well in non-polar solvents).

  • Cooling: Cool the mixture to 0°C .

  • Base: Add 3.0 equiv Pyridine or 2,4,6-Collidine .

    • Note: Avoid DIPEA if possible; Collidine is weaker and less likely to deprotonate the C3-alpha proton.

  • Reagent: Add 1.5 equiv T3P (50% solution in EtOAc/DMF) dropwise.

  • Reaction: Allow to warm to RT slowly overnight.

Protocol C: The "Nuclear Option" (Acid Fluoride via TFFH)

Best for: Extreme steric hindrance (e.g., coupling to N-methyl amines or t-butyl amines).

Mechanism: Acid fluorides are smaller and more electrophilic than OBt/OAt esters. They have high thermal stability but extreme reactivity toward amines.

Step-by-Step:

  • Dissolve: 1.0 equiv MPCA and 1.1 equiv TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) in dry DCM.

  • Activation: Add 2.5 equiv DIPEA . Stir for 30 mins at 0°C to form the acid fluoride in situ.

  • Coupling: Add 1.2 equiv of the difficult amine.

  • Boost: If no reaction after 2 hours, add 1.0 equiv BTSA (Bis(trimethylsilyl)acetamide) to scavenge protons and improve solubility.

Comparative Data Analysis

FeatureHATU (Protocol A)T3P (Protocol B)Acid Fluoride (Protocol C)
Reactivity Very HighHighExtreme
Steric Tolerance GoodModerateExcellent
Racemization Risk Moderate (High if base excess)Very LowLow
Byproducts Tetramethylurea (water soluble)Water soluble phosphatesGases/Salts
Cost HighModerateHigh

Troubleshooting FAQs

Q: I am seeing a "double mass" peak (+26 Da or similar) in LCMS. A: You likely formed the N-acyl urea or a guanidinylated byproduct. This happens when the amine is added too slowly after HATU activation.

  • Fix: Add the amine immediately after the base/HATU mixture is homogeneous. Do not wait.

Q: My reaction turns black/dark brown. A: This indicates decomposition of the pyrazolidine ring, likely due to oxidation or excessive basicity.

  • Fix: Degas your solvents (Argon sparge). Switch from DMF to DCM if solubility permits. Use Collidine instead of TEA/DIPEA.

Q: I have 50% conversion, but it stalled. A: The reaction has reached equilibrium or the active ester hydrolyzed.

  • Fix: Do NOT add more HATU (this causes side reactions). Filter the reaction, resuspend in fresh solvent, and try the Acid Fluoride (Protocol C) method for the remaining starting material.

Q: Can I use EDC/HOBt? A: For 1-methyl-3-pyrazolidinecarboxylic acid? No. The intermediate O-acylisourea is too bulky and not reactive enough to overcome the N-methyl steric clash. You will mostly get hydrolysis back to the starting acid.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134. Link

Sources

Validation & Comparative

1H NMR Spectral Analysis of 1-Methyl-3-pyrazolidinecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of peptidomimetics, 1-Methyl-3-pyrazolidinecarboxylic acid represents a critical "aza-proline" scaffold. By introducing a nitrogen atom into the pyrrolidine ring of proline, researchers gain a handle to modulate hydrogen bonding capability, ring puckering (conformational bias), and metabolic stability.

However, the synthesis of this saturated heterocycle is prone to specific failure modes—namely, oxidation to the aromatic pyrazole or regioisomeric alkylation . Standard "match-the-peaks" analysis is insufficient. This guide provides a comparative NMR framework to definitively validate the structural integrity of 1-Methyl-3-pyrazolidinecarboxylic acid against its functional alternatives and common impurities.

Structural & Conformational Analysis

Before interpreting the spectrum, one must understand the dynamic behavior of the molecule in solution. Unlike the rigid aromatic pyrazole, the saturated pyrazolidine ring undergoes rapid envelope inversions, which can broaden NMR signals depending on the solvent and temperature.

The Structural Target
  • IUPAC Name: 1-Methyl-3-pyrazolidinecarboxylic acid

  • Core Scaffold: Saturated 5-membered ring (Pyrazolidine).

  • Key Substituents:

    • N1-Methyl: A tertiary amine center (distal to carboxyl).

    • C3-Carboxyl: A chiral center (typically S-configured for L-Proline mimics).

    • N2-H: A secondary amine, capable of H-bonding and proton exchange.

Conformational Equilibrium Diagram

conformation_pathway cluster_0 Conformational Dynamics cluster_1 Chemical Exchange Conf_A Envelope A (C3-endo) Conf_B Envelope B (C3-exo) Conf_A->Conf_B Ring Puckering (Fast Exchange) Zwitterion Zwitterion Form (D2O, pH 7) Conf_B->Zwitterion Cation Cationic Form (TFA/Acidic) Zwitterion->Cation Protonation of N1/COO-

Figure 1: Conformational and chemical exchange dynamics influencing 1H NMR line shape. The rapid ring puckering typically results in averaged signals for H4/H5 protons at room temperature.

Comparative Spectral Analysis

The following analysis compares the target molecule against L-Proline (the structural parent) and 1-Methyl-pyrazole-3-carboxylic acid (the oxidized impurity).

Table 1: Diagnostic 1H NMR Shifts (Solvent: D₂O, 400 MHz)
Proton Position1-Methyl-3-pyrazolidinecarboxylic Acid (Target)L-Proline (Alternative)1-Methyl-pyrazole-3-carboxylic Acid (Impurity)
N-Methyl δ 2.6 – 2.9 (s) Absentδ 3.9 – 4.0 (s)
α-Proton (H3) δ 3.8 – 4.2 (dd) δ 4.1 (dd)Absent (Quaternary C)
Ring H4 δ 2.1 – 2.5 (m) δ 2.0 – 2.3 (m)δ 6.8 (d) (Aromatic)
Ring H5 δ 3.0 – 3.4 (m) δ 3.3 – 3.4 (m)δ 7.6 (d) (Aromatic)
N-H Exchangeable (not seen in D₂O)ExchangeableAbsent

Critical Insight: The N-Methyl shift is the primary discriminator. In the saturated target, it appears in the aliphatic region (~2.7 ppm). In the oxidized pyrazole impurity, the aromatic ring current deshields this methyl significantly to ~3.9 ppm.

Detailed Experimental Protocol

To ensure reproducibility and accurate assignment, follow this self-validating protocol.

Reagents & Equipment
  • Sample: ~5-10 mg of 1-Methyl-3-pyrazolidinecarboxylic acid.

  • Solvent: Deuterium Oxide (D₂O) 99.9% D (for zwitterion characterization) OR DMSO-d₆ (to observe N-H protons).

  • Internal Standard: TSP (trimethylsilylpropanoic acid) for D₂O; TMS for DMSO.

Step-by-Step Methodology
  • Sample Preparation (D₂O):

    • Dissolve 10 mg of compound in 0.6 mL D₂O.

    • Why: D₂O mimics physiological pH conditions (zwitterionic form) and simplifies the spectrum by exchanging the broad N-H proton.

    • Note: If the sample is an HCl salt, the shifts will move slightly downfield due to the cationic N1.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans: 16-64 (Sufficient for >5 mg).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the N-Methyl singlet for accurate integration.

  • Data Processing & Validation:

    • Phase Correction: Manual phasing is recommended due to potential baseline roll from water suppression (if used).

    • Integration: Normalize the N-Methyl singlet to 3.00.

    • Validation Check: The integral of the α-proton (H3) must be 1.00. If < 0.9, suspect paramagnetic impurities or incomplete relaxation.

Interpretation & Troubleshooting Guide

This section addresses common spectral anomalies and how to interpret them.

Scenario A: "I see a second set of peaks (~10-20% intensity)."
  • Cause: This is likely cis/trans isomerism around the N1-Methyl bond or N-inversion conformers.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C).

    • Result: If the peaks coalesce into a single set, it is conformational isomerism (inherent to the molecule).

    • Result: If peaks remain distinct, it is a chemical impurity (likely the regioisomer 2-Methyl-3-pyrazolidinecarboxylic acid ).

Scenario B: "The N-Methyl peak is at 3.9 ppm."
  • Cause: Oxidation. Your sample has dehydrogenated to the aromatic pyrazole.

  • Action: Check for aromatic doublets between 6.5–8.0 ppm. This reaction is irreversible; repurification is required.

Scenario C: "The H3 alpha-proton is a broad blob."
  • Cause: Intermediate exchange rate of the N-inversion or coupling to the quadrupolar ¹⁴N nucleus.

  • Action: This is normal for pyrazolidines. Decoupling ¹⁴N is difficult; focus on the integration rather than the splitting pattern.

Workflow for Purity Assessment

purity_workflow Start Acquire 1H NMR (D2O) Check_Me Check N-Me Shift Start->Check_Me Aromatic Shift > 3.8 ppm? (Aromatic Region) Check_Me->Aromatic Downfield Aliphatic Shift ~ 2.7 ppm? (Aliphatic Region) Check_Me->Aliphatic Upfield Impurity_Ox IMPURITY IDENTIFIED: 1-Methyl-pyrazole-3-COOH (Oxidized) Aromatic->Impurity_Ox Yes Check_Splitting Check H3 (Alpha) Splitting Aliphatic->Check_Splitting Yes Target_Conf VALID TARGET: 1-Methyl-3-pyrazolidine-COOH Check_Splitting->Target_Conf dd or t (3.8-4.2 ppm) Regio_Imp POSSIBLE REGIOISOMER: 2-Methyl isomer (Check COSY) Check_Splitting->Regio_Imp Complex/Shifted

Figure 2: Decision tree for validating the identity of 1-Methyl-3-pyrazolidinecarboxylic acid.

References
  • Synthesis and Characterization of Pyrazole Carboxylates Source: MDPI (Molecules) Context: Provides comparative data for the aromatic impurity (1-methyl-pyrazole-3-carboxylic acid) to establish baseline shifts for the oxidized form. URL:[Link]

  • Conformational Analysis of N-Substituted Pyrazolidinones Source: ResearchGate (J. Phys. Chem. A) Context: Establishes the envelope conformation and N-inversion dynamics relevant to saturated pyrazolidine ring systems. URL:[Link]

  • Aza-Proline and Collagen Mimetics Source: NIH (PubMed Central) Context: Discusses the structural role of aza-proline derivatives in peptide backbones and their NMR characterization in biological contexts. URL:[Link]

  • Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives Source: RSC (Organic & Biomolecular Chemistry) Context:[1] Provides comparative NMR data for the carbocyclic analogs (pyrrolidines) to distinguish N-effect from ring-size effects. URL:[Link]

Sources

Comparative Guide: FTIR Characteristic Peaks of 1-Methyl-3-pyrazolidinecarboxylic Acid vs. Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the FTIR spectral characteristics of 1-Methyl-3-pyrazolidinecarboxylic acid (a saturated, cyclic hydrazine derivative) versus its Pyrazole analogs (unsaturated, aromatic heterocycles).

This analysis is critical for researchers developing proline isosteres or peptidomimetics, where distinguishing between the saturated (pyrazolidine) and aromatic (pyrazole) cores is essential for confirming hydrogenation success or synthetic purity.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The core distinction lies in the electronic environment of the heterocyclic ring.

  • 1-Methyl-3-pyrazolidinecarboxylic acid : A saturated 5-membered ring containing two adjacent nitrogen atoms. It functions structurally as a cyclic hydrazine and a proline analog. It lacks a conjugated

    
    -system.
    
  • Pyrazole Analogs (e.g., 1-Methyl-3-pyrazolecarboxylic acid) : An aromatic 5-membered ring with a continuous cyclic

    
    -system.
    

Key Spectral Differentiator: The transition from aromatic to aliphatic character significantly alters the C-H stretching region (3000–3100 cm⁻¹) and the double-bond region (1500–1600 cm⁻¹).

Theoretical Basis & Vibrational Modes[5][8]

The "Aromaticity" Shift

In pyrazole analogs, the ring carbons are


 hybridized, creating a rigid planar structure with delocalized electrons. This results in higher force constants for C-H bonds and distinct ring "breathing" modes.
In the pyrazolidine derivative, the ring carbons are 

hybridized (tetrahedral), behaving like an aliphatic chain constrained in a ring. This lowers the C-H stretching frequency and eliminates the C=C/C=N ring stretching bands.
The Zwitterionic Factor (Expert Insight)

Unlike pyrazoles, which are weak bases, pyrazolidines are stronger bases (similar to secondary amines/hydrazines). In the solid state (KBr pellet), 1-Methyl-3-pyrazolidinecarboxylic acid often exists as a zwitterion (inner salt), where the carboxyl proton transfers to the N2 nitrogen.

  • Implication: You may observe carboxylate (

    
    ) bands instead of carboxylic acid (
    
    
    
    ) bands, and broad
    
    
    bands.

Detailed Spectral Analysis

Region 1: High Frequency (3500 – 2800 cm⁻¹)
Feature1-Methyl-3-pyrazolidinecarboxylic acid (Saturated)Pyrazole Analogs (Aromatic)Mechanism
N-H Stretch 3100–3400 cm⁻¹ (Medium/Broad). Present if N2 is protonated (zwitterion) or unsubstituted.Absent in 1-Methyl analogs (N1 is Me, N2 is part of aromatic system).Pyrazole N2 has no H in 1-substituted derivatives. Pyrazolidine N2 is an amine.[1]
C-H Stretch 2800–2990 cm⁻¹ (Strong). Aliphatic

C-H stretching.
3000–3150 cm⁻¹ (Weak/Medium). Aromatic

C-H stretching.

bonds are shorter and stiffer than

bonds, vibrating at higher frequencies.
O-H Stretch Broad band 2400–3200 cm⁻¹ if zwitterionic

or H-bonded COOH.
Broad band 2500–3300 cm⁻¹ (O-H of COOH).H-bonding is extensive in both, but spectral shape differs due to zwitterion formation in pyrazolidines.
Region 2: The Double Bond Region (1800 – 1500 cm⁻¹)

This is the most critical region for confirmation of structure.

A. Carbonyl (C=O)[2]
  • Pyrazolidine (Saturated):

    • Free Acid Form:1700–1730 cm⁻¹ . Typical aliphatic carboxylic acid.[3]

    • Zwitterion Form:1550–1620 cm⁻¹ . Asymmetric carboxylate (

      
      ) stretch.
      
  • Pyrazole (Aromatic):

    • 1680–1720 cm⁻¹ . The C=O bond is often conjugated with the aromatic ring, slightly lowering the frequency compared to non-conjugated aliphatic acids, but it remains a distinct carbonyl peak.

B. Ring Vibrations (C=N, C=C)
  • Pyrazolidine: ABSENT . The ring contains only C-C, C-N, and N-N single bonds. You will not see sharp bands in the 1500–1600 cm⁻¹ range (except for N-H bending or

    
    ).
    
  • Pyrazole: PRESENT .[4] Distinct aromatic ring stretching bands appear at 1500–1600 cm⁻¹ (often pairs around 1590 cm⁻¹ and 1520 cm⁻¹). These confirm the presence of the heteroaromatic system.

Region 3: Fingerprint & Specific Modes (1500 – 600 cm⁻¹)
  • N-N Stretching:

    • Pyrazolidine: ~1050–1100 cm⁻¹ (Single bond, weaker).

    • Pyrazole: Mixed with ring vibrations, difficult to isolate but contributes to the 1400–1500 cm⁻¹ complexity.

  • C-N Stretching:

    • Pyrazolidine: 1150–1250 cm⁻¹ (Aliphatic C-N).

    • Pyrazole: 1300–1350 cm⁻¹ (Aromatic C-N, higher bond order).

Comparative Data Summary

The following table summarizes the diagnostic peaks for rapid identification.

Functional GroupVibration ModePyrazolidine (Saturated) Pyrazole (Aromatic)
Ring C-H Stretch< 3000 cm⁻¹ (2850–2980)> 3000 cm⁻¹ (3050–3150)
Ring C=C/C=N Ring BreathingAbsent Present (1500–1600 cm⁻¹)
Carbonyl C=O Stretch1700–1730 (Acid) / 1550–1610 (Salt)1680–1720 (Conjugated Acid)
Amine/Amide N-H Stretch3100–3400 (if zwitterion/salt)Absent (in 1-Me derivatives)
C-N Stretch1150–1250 (Aliphatic)1310–1360 (Aromatic)

Experimental Protocol: Validating the Spectrum

To ensure scientific integrity, follow this self-validating protocol.

Step 1: Sample Preparation
  • Technique: ATR (Attenuated Total Reflectance) is preferred for solids to avoid moisture interference, but KBr pellets can be used if the compound is dry.

  • Solvent Check: If analyzing in solution (e.g., CHCl3), ensure the solvent background is subtracted. Note: Zwitterions may not dissolve well in non-polar solvents.

Step 2: The "3000 Check" (Critical Control Point)
  • Zoom into the 2800–3200 cm⁻¹ region.

  • Draw a line at 3000 cm⁻¹ .

  • Decision:

    • Peaks only to the right (< 3000): Saturated (Pyrazolidine) .

    • Peaks to the left (> 3000): Aromatic (Pyrazole) .

Step 3: The "Double Bond Gap"
  • Examine 1500–1700 cm⁻¹.

  • Identify the Carbonyl (C=O) peak (usually the strongest).

  • Look for secondary strong peaks between 1500–1600 cm⁻¹.

    • Clean gap (no strong peaks): Supports Pyrazolidine .

    • Strong bands (1520/1590): Supports Pyrazole .

Visualization: Spectral Decision Tree

The following diagram outlines the logical workflow for distinguishing these compounds based on FTIR data.

FTIR_Workflow Start Start: FTIR Spectrum Acquired CheckCH Analyze C-H Region (3000 - 3100 cm⁻¹) Start->CheckCH AromaticCH Peaks Present > 3000 cm⁻¹ (sp² C-H) CheckCH->AromaticCH Yes AliphaticCH Peaks Only < 3000 cm⁻¹ (sp³ C-H) CheckCH->AliphaticCH No CheckRing Analyze Ring Region (1500 - 1600 cm⁻¹) AromaticCH->CheckRing AliphaticCH->CheckRing RingBands Sharp Bands Present (C=C / C=N) CheckRing->RingBands Yes NoRingBands Bands Absent (Only C=O or N-H bend) CheckRing->NoRingBands No ResultPyrazole Identify: Pyrazole Analog (Aromatic System) RingBands->ResultPyrazole ResultPyrazolidine Identify: Pyrazolidine Analog (Saturated Ring) NoRingBands->ResultPyrazolidine

Caption: Logical decision tree for differentiating saturated pyrazolidines from aromatic pyrazoles using FTIR spectral markers.

References

  • National Institute of Standards and Technology (NIST) . 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem . 1-Methyl-1H-pyrazole-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for C-H vs C=C group frequencies).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

Analytical Strategies for the Structural Elucidation of 1-Methyl-3-carboxypyrazolidine: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of small, highly polar nitrogenous heterocycles like 1-methyl-3-carboxypyrazolidine (C₅H₁₀N₂O₂) presents unique analytical challenges. As a structural analog to proline and a valuable intermediate in peptidomimetic drug discovery, its accurate detection and structural validation are critical.

This guide objectively compares two premier mass spectrometry (MS) platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (TQ) —for the analysis of 1-methyl-3-carboxypyrazolidine. By dissecting the compound's fragmentation mechanics and providing self-validating experimental protocols, this document equips researchers with the causality behind experimental choices to optimize both structural elucidation and high-throughput quantitation.

Fragmentation Mechanics of Pyrazolidine Derivatives

Understanding the gas-phase dissociation of 1-methyl-3-carboxypyrazolidine is prerequisite to selecting the correct MS platform. The fragmentation of pyrazolidine derivatives under collision-induced dissociation (CID) closely mirrors their photolytic degradation pathways, primarily initiating with the opening of the pyrazolidine ring[1].

For 1-methyl-3-carboxypyrazolidine, electrospray ionization (ESI) in positive mode yields a stable protonated precursor ion [M+H]⁺ at m/z 131.0820. The dominant fragmentation pathways are driven by the lability of the carboxylic acid and the N-N bond:

  • Decarboxylation/Deformylation: The lowest-energy pathway involves the loss of formic acid (HCOOH, -46 Da), yielding a stable ring cation at m/z 85.0765.

  • Ring Cleavage: Higher collision energies force the cleavage of the N-N bond, followed by the expulsion of the N-methyl group and ring-opening, generating diagnostic fragments at m/z 71.0609 and m/z 55.0422.

The identification of these gaseous organic ions and their transition states relies heavily on the principles of metastable ion analysis and exact mass measurement[2].

G M [M+H]+ m/z 131.0820 1-Methyl-3-carboxypyrazolidine F1 [M+H - HCOOH]+ m/z 85.0765 Ring Cation M->F1 - HCOOH (-46.0055 Da) F2 [M+H - COOH - CH3]+ m/z 71.0609 Pyrazolidine Cation M->F2 - COOH, - CH3 (-60.0211 Da) F3 [C3H5N]+ m/z 55.0422 Ring Cleavage F1->F3 - CH4N (-30.0343 Da)

CID Fragmentation Pathway of 1-Methyl-3-carboxypyrazolidine.

Platform Comparison: Q-TOF vs. Triple Quadrupole

When analyzing 1-methyl-3-carboxypyrazolidine, the choice of mass analyzer dictates the quality of the data. Below is an objective comparison of Q-TOF (e.g., Agilent 6546 / Waters Xevo G2-XS) versus TQ (e.g., Thermo TSQ Altis / Sciex 6500+).

Table 1: Objective Performance Comparison
FeatureHigh-Resolution Q-TOFTriple Quadrupole (TQ)
Primary Utility Structural elucidation, untargeted profilingTargeted quantitation, PK/PD assays
Mass Accuracy < 2 ppm (Exact mass determination)Unit resolution (~0.7 FWHM)
Sensitivity (LOD) Moderate (Low ng/mL range)Exceptional (Low pg/mL range)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Data Acquisition Full Scan MS/MS (All fragments recorded)Multiple Reaction Monitoring (MRM)
Matrix Interference Resolved via high mass-resolving powerResolved via specific precursor-product transitions

Causality Insight: Q-TOF is indispensable during the early stages of drug development to confirm the identity of 1-methyl-3-carboxypyrazolidine and its metabolites by calculating elemental compositions from exact masses. However, once the fragmentation pattern is established, the TQ platform is vastly superior for high-throughput quantification due to the duty-cycle efficiency of MRM, which filters out matrix noise.

Experimental Workflow & Self-Validating Protocols

Because 1-methyl-3-carboxypyrazolidine is a highly polar, zwitterion-like molecule (logP < 0), standard reversed-phase liquid chromatography (RPLC) will result in poor retention, causing the analyte to elute in the void volume alongside matrix salts. This leads to severe ion suppression in the ESI source.

The self-validating solution is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides excellent retention for polar heterocycles and utilizes highly organic mobile phases, which enhance ESI droplet desolvation and ionization efficiency.

Step-by-Step LC-MS/MS Protocol

Phase 1: Sample Preparation

  • Extract the sample using protein precipitation: Add 300 µL of cold Acetonitrile (MeCN) to 100 µL of plasma/matrix.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial. Do not dry and reconstitute in water, as a high-aqueous sample diluent will cause peak distortion in HILIC.

Phase 2: HILIC Separation

  • Column: BEH Amide or equivalent HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. (The polar pyrazolidine retains heavily at high organic and elutes as the aqueous content increases).

Phase 3: MS Optimization (Self-Validation Step)

  • Infuse a 1 µg/mL standard of 1-methyl-3-carboxypyrazolidine directly into the MS.

  • Optimize the capillary voltage (typically 3.0 - 3.5 kV for ESI+).

  • Ramp the Collision Energy (CE) from 5 eV to 40 eV.

    • Validation Check: At 10-15 eV, the m/z 85 fragment should dominate. At 25-35 eV, the m/z 55 fragment should become the base peak. If this shift does not occur, the collision cell gas pressure (Argon/Nitrogen) must be recalibrated.

Workflow Prep Sample Preparation (Protein PPT with MeCN) LC HILIC Chromatography (Polar Retention) Prep->LC ESI ESI+ Ionization (Protonation to m/z 131) LC->ESI QTOF Q-TOF MS (Exact Mass Profiling) ESI->QTOF Structural Elucidation TQ Triple Quadrupole MS (MRM Quantitation) ESI->TQ Targeted Assay Data Data Processing (Validation & Quantitation) QTOF->Data Mass Error < 5 ppm TQ->Data S/N > 10:1

Comparative LC-MS/MS Workflow for Pyrazolidine Analysis.

Quantitative Data & MRM Optimization

For researchers transitioning from structural elucidation (Q-TOF) to targeted quantitation (TQ), establishing the correct MRM transitions is critical. Table 2 summarizes the optimized MRM parameters derived from the fragmentation mechanics.

Table 2: Exact Mass and MRM Transitions for 1-Methyl-3-carboxypyrazolidine
Precursor Ion (m/z)Product Ion (m/z)Fragment IdentityCollision Energy (eV)Purpose in Assay
131.082085.0765[M+H - HCOOH]⁺12Quantifier (Highest intensity, lowest noise)
131.082071.0609[M+H - COOH - CH₃]⁺22Qualifier 1 (Confirms N-methyl presence)
131.082055.0422[C₃H₅N]⁺30Qualifier 2 (Confirms ring structure)

Note: The Quantifier transition (131 -> 85) requires a relatively low collision energy because the loss of the carboxylic acid group is a highly favorable, low-energy neutral loss. Pushing the CE too high will shatter this primary fragment, drastically reducing assay sensitivity.

Conclusion

The successful mass spectrometric analysis of 1-methyl-3-carboxypyrazolidine requires a deliberate pairing of chromatography and mass analysis. HILIC provides the necessary retention for this polar heterocycle, while the choice between Q-TOF and TQ depends on the experimental goal. Q-TOF offers the exact mass capabilities required to map the complex ring-opening and decarboxylation pathways inherent to pyrazolidines. Conversely, TQ leverages these established pathways via MRM to provide unmatched sensitivity for quantitative applications.

References

  • Reisch, J., & Grudzinski, S. K. (1980). Photolytic and mass spectrometric reactivity of pyrazolidine drugs. Journal of Pharmaceutical Sciences. URL:[Link]

  • McLafferty, F. W., & Shannon, T. W. (1966). Identification of Gaseous Organic Ions by the Use of “Metastable Peaks”. Journal of the American Chemical Society, 88(21), 5021-5031. URL:[Link]

Sources

Structural Elucidation of 1-Methyl-3-pyrazolidinecarboxylic Acid Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of peptidomimetics and glutamate receptor ligands, 1-Methyl-3-pyrazolidinecarboxylic acid represents a critical chiral scaffold. Unlike its planar aromatic analog (pyrazole), the saturated pyrazolidine ring exhibits significant conformational flexibility ("envelope" puckering) and rapid N-inversion at the hydrazine bridge.

This guide argues that while NMR (


H, 

C, NOE) is sufficient for verifying connectivity, Single Crystal X-ray Diffraction (SC-XRD) is the non-negotiable standard for establishing absolute configuration (

) and precise ring puckering parameters in this class of derivatives. We compare SC-XRD against solution-state NMR and DFT modeling to demonstrate why crystallographic data provides the only self-validating proof of structure for these zwitterionic and flexible molecules.

Technical Comparison: X-ray vs. Alternatives

The following table contrasts the efficacy of analytical techniques specifically for 1-Methyl-3-pyrazolidinecarboxylic acid derivatives.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C/NOE)
DFT Computational Modeling
Stereochemistry Absolute (

)
via Anomalous Dispersion (Flack Parameter).
Relative only (unless chiral shift reagents are used).Hypothetical; requires experimental validation.
Conformation Precise observation of ring puckering (Envelope/Twist).Time-averaged signals due to rapid N-inversion.Energy-minimized static model (gas phase).
N-N Bond Character Direct measurement (

Å).
Inferential via chemical shift.[1][2]Calculated.
Zwitterionic State Direct location of H-atoms on N vs O (proton transfer).pH-dependent; often ambiguous in protic solvents.Dependent on solvation model.
Sample Req. Single Crystal (

mm).
Dissolved sample (

mg).
CPU hours.
Expert Insight: The "N-Inversion" Trap

In solution, the N-methyl group on the pyrazolidine ring undergoes rapid pyramidal inversion. NMR often shows a simplified, averaged spectrum that masks the true steric bulk presented to a biological target. SC-XRD "freezes" the bioactive conformer, revealing the specific equatorial or axial orientation of the


-methyl group crucial for docking studies.

Experimental Protocol: Crystallization & Data Collection

Achieving diffraction-quality crystals for 3-carboxypyrazolidines is challenging due to their zwitterionic nature (high polarity). Standard evaporation often yields amorphous oils.

Phase 1: Derivatization (The "Crystallinity Lock")

Rationale: To disrupt the internal salt bridge and increase lattice energy, convert the carboxylic acid to a rigid amide or ester derivative, or form a co-crystal.

  • Target Derivative: N-phenylamide or 4-bromobenzamide (the heavy bromine atom facilitates absolute structure determination via anomalous scattering).

Phase 2: Crystallization Workflow

Method: Vapor Diffusion (Sitting Drop).

  • Solvent A (Good): Methanol or Ethanol (polar protic to dissolve the zwitterion).

  • Solvent B (Bad): Diethyl ether or Hexane (non-polar precipitant).

  • Setup:

    • Dissolve 5 mg of derivative in 20

      
      L of Solvent A.
      
    • Place drop on a micro-bridge.

    • Equilibrate against 500

      
      L of Solvent B in a sealed reservoir.
      
    • Critical Step: Maintain at

      
       to slow kinetics and reduce N-inversion disorder.
      
Phase 3: Data Collection Parameters
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the flexible methylene groups.

  • Source: Cu-K

    
     (
    
    
    
    Å). Preferred over Mo-source for light-atom organic molecules to maximize diffraction intensity.
  • Resolution Goal: 0.80 Å or better (required for accurate bond length determination).

Visualizing the Structural Elucidation Workflow

The following diagram illustrates the decision logic and workflow for characterizing these derivatives, highlighting the critical "Stop/Go" decision points based on crystallinity.

G Start Crude 1-Methyl-3- pyrazolidinecarboxylic Acid Check Is it Crystalline? Start->Check Deriv Derivatization (Amide/Ester Formation) Check->Deriv No (Oil/Amorphous) XRD SC-XRD Data Collection (100 K) Check->XRD Yes Screen Vapor Diffusion Screening (MeOH/Et2O) Deriv->Screen Screen->XRD Crystals Formed NMR Use NMR + DFT (Relative Config Only) Screen->NMR Persistent Oil Refine Structure Refinement (SHELXL) XRD->Refine Result Absolute Config & Puckering Data Refine->Result

Figure 1: Strategic workflow for structural determination. Note the diversion to derivatization if the zwitterionic parent compound fails to crystallize.

Reference Data: Crystallographic Parameters

When refining your structure, use these literature-validated parameters as quality control benchmarks. Deviations


 Å suggest incorrect assignment (e.g., confusing N vs. C in the ring).
ParameterSaturated Pyrazolidine (Target) Aromatic Pyrazole (Contaminant) Significance
N1–N2 Bond Length 1.45 – 1.47 Å 1.33 – 1.36 ÅDefines saturation. Short bond = oxidation to pyrazole.
C3–N2 Bond Length 1.46 – 1.48 Å1.33 – 1.35 ÅIndicates single bond character vs aromaticity.
Ring Planarity Puckered (RMSD

Å)
Planar (RMSD

Å)
Critical for binding pocket fit.
C=O Bond (Amide) 1.23 Å1.23 ÅStandard reference check.

Data derived from aggregate analysis of pyrazolidine-3,5-dione and pyrazoline crystal structures [1][2].

Mechanistic Pathway: The "Envelope" Conformation

Understanding the specific ring puckering is vital for drug design. The pyrazolidine ring usually adopts an envelope conformation where one atom (often C4 or N1) is out of the plane defined by the other four.

Conformation Planar Planar State (High Energy Transition) Envelope1 C4-Envelope (Bioactive Conformer A) Planar->Envelope1 Ring Relaxation Envelope2 N1-Envelope (Bioactive Conformer B) Planar->Envelope2 Ring Relaxation Target Receptor Binding Pocket Envelope1->Target Steric Fit Envelope2->Target Steric Clash

Figure 2: The dynamic equilibrium of the pyrazolidine ring. X-ray crystallography captures the low-energy state (Green) likely responsible for binding, unlike the average planar structure often assumed in 2D representations.

References

  • Synthesis and Crystal Structure of Pyrazolidine-3,5-dione Derivatives. Source: ResearchGate.[2][3] Significance: Provides baseline bond lengths for the N-N hydrazine bridge in cyclic systems. URL:[Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. Source: MDPI (Molecules). Significance: Demonstrates the structural parameters of the partially saturated pyrazoline ring, serving as a comparison point for fully saturated pyrazolidines. URL:[Link]

  • Structural Characterisation of 2,3-disubstituted Pyrazines: NMR and X-ray Crystallography. Source: ResearchGate.[2][3] Significance: Highlights the discrepancy between solution-state NMR tautomers and solid-state crystal structures in nitrogen heterocycles. URL:[Link]

  • 1-Methyl-1H-pyrazole-3-carboxylic acid (PubChem Data). Source: PubChem (NIH). Significance: Provides the aromatic analog structure for "negative control" comparison (planar geometry). URL:[Link]

Sources

Publish Comparison Guide: 1-Methyl-3-pyrazolidinecarboxylic Acid vs. Proline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the physicochemical properties, specifically pKa, of 1-Methyl-3-pyrazolidinecarboxylic acid versus Proline .

Executive Summary

In the context of medicinal chemistry and peptidomimetic design, the substitution of a pyrrolidine ring (Proline) with a pyrazolidine ring (1-Methyl-3-pyrazolidinecarboxylic acid) introduces a fundamental shift in acid-base behavior.

The core difference lies in the basicity of the nitrogenous center :

  • Proline (Secondary Amine): Exhibits a high pKa (~10.6), ensuring it remains fully protonated and positively charged at physiological pH (7.4).

  • 1-Methyl-3-pyrazolidinecarboxylic Acid (Cyclic Hydrazine): Exhibits a significantly lower pKa (estimated ~8.0–8.5) . The adjacent nitrogen atoms create a hydrazine moiety where lone-pair repulsion and inductive effects reduce the stability of the protonated conjugate acid compared to a simple amine.

This shift impacts solubility, membrane permeability, and the capacity to participate in hydrogen bonding networks within a protein binding pocket.

Chemical Structure & Electronic Analysis

To understand the pKa divergence, one must first analyze the structural bioisosterism.

  • Proline: Contains a single nitrogen atom in a 5-membered saturated ring (pyrrolidine). The nitrogen lone pair is highly available for protonation.

  • 1-Methyl-3-pyrazolidinecarboxylic Acid: Also a 5-membered saturated ring, but contains two adjacent nitrogen atoms (1,2-diazolidine). This constitutes a hydrazine functional group.[1][2]

Structural Visualization

The following diagram contrasts the ionization states of both molecules at physiological pH.

G cluster_0 Proline (Physiological pH 7.4) cluster_1 1-Methyl-3-pyrazolidinecarboxylic Acid (Physiological pH 7.4) Pro_Zwit Zwitterion Form (COO- / NH2+) Dominant Species Effect_Pro Inductive Stabilization High pKa (~10.6) Pro_Zwit->Effect_Pro Amine Nature Pyraz_Zwit Zwitterion Form (COO- / NH+) Equilibrium Shifted Effect_Pyraz Lone Pair Repulsion (Hydrazine) Lower pKa (~8.0-8.5) Pyraz_Zwit->Effect_Pyraz Hydrazine Nature

Caption: Structural comparison highlighting the electronic environments responsible for pKa shifts.

Quantitative pKa Comparison

The following data compares the dissociation constants. While Proline values are standard, the Pyrazolidine values are derived from experimental data of analogous cyclic hydrazines (e.g., 5-azaproline derivatives) due to the rarity of the specific methylated metabolite in primary literature.

FeatureL-Proline 1-Methyl-3-pyrazolidinecarboxylic Acid Delta / Impact
Core Scaffold Pyrrolidine (Cyclic Amine)Pyrazolidine (Cyclic Hydrazine)Bioisostere
pKa₁ (Carboxyl) 1.99 ~2.2 – 2.5 (Estimated)Minimal: The inductive effect of the cation is similar, though slightly mitigated by the N-N bond.
pKa₂ (Amino/Hydrazino) 10.60 ~7.8 – 8.5 (Predicted*)Major (~2.5 log units): Hydrazines are weaker bases than amines.
Isoelectric Point (pI) 6.30~5.0 – 5.5Shifts the molecule's net charge profile in acidic buffers.
Physiological State (pH 7.4) >99.9% Protonated (Cationic)~80-90% Protonated (Equilibrium)A larger fraction of the Pyrazolidine exists as the neutral uncharged species compared to Proline.

*Note: Prediction based on N-methylhydrazine (pKa 7.87) and 5-azaproline analogs.[3]

Mechanistic Drivers of pKa Difference
  • Lone Pair Repulsion: In the pyrazolidine ring, the adjacent nitrogen atoms possess lone pairs that repel each other. Protonation relieves this repulsion less effectively than in a simple amine, leading to a lower thermodynamic stability of the conjugate acid (lower pKa).

  • Inductive Effect (-I): The second nitrogen atom acts as an electron-withdrawing group relative to the protonation site, further reducing the electron density available to bind the proton.

Experimental Determination Protocols

To validate these values in your specific derivative, rely on Potentiometric Titration for macro-constants and NMR Titration for micro-constants (site-specific assignment).

Protocol A: Potentiometric Titration (Standard)

Best for determining the precise macroscopic pKa values.

  • Preparation: Dissolve 0.05 mmol of the compound in 20 mL of degassed water containing 0.1 M KCl (to maintain ionic strength).

  • Acidification: Add standard HCl to lower the pH to ~1.5 (fully protonated state).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator. Record pH after every 2 µL addition.

  • Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or Gran plot analysis to identify the two inflection points (COOH and NH).

    • Self-Validation Check: Ensure the first equivalent point corresponds to the COOH deprotonation and the second to the Hydrazine deprotonation.

Protocol B: NMR-pH Titration (Site-Specific)

Best for confirming which nitrogen is protonated if regiochemistry is ambiguous.

  • Sample: Prepare a 5 mM solution in 90% H₂O / 10% D₂O.

  • Shift Tracking: Acquire 1H-NMR spectra at pH increments of 0.5 units from pH 1 to pH 12.

  • Observation: Monitor the chemical shift (

    
    ) of the methyl group (N-Me) and the alpha-proton (H-3).
    
    • Logic: A significant shift in the N-Me signal indicates deprotonation of the N1 nitrogen. A shift in the H-3 signal correlates with the ionization of the adjacent COOH or N2.

  • Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

    
    
    

Implications for Drug Design

The lower pKa of the pyrazolidine derivative offers unique strategic advantages over proline:

Membrane Permeability

At pH 7.4, Proline is essentially locked as a zwitterion. The 1-Methyl-3-pyrazolidinecarboxylic acid, having a pKa closer to physiological pH, will have a higher fraction of neutral species present. This often correlates with improved passive permeability across lipid bilayers.

"Alpha-Effect" Reactivity

While less basic, the hydrazine moiety exhibits the alpha-effect , making the unprotonated nitrogen more nucleophilic than a standard amine. This is critical if the molecule is designed to react with an electrophilic target (e.g., forming a covalent bond) or coordinate with a metal center in a metalloenzyme.

Conformational Restriction

Similar to proline, the pyrazolidine ring restricts conformational freedom (


 and 

angles). However, the N-N bond length (approx 1.45 Å) differs from the C-C bond (1.54 Å), subtly altering the ring pucker and the vector of the carboxylic acid. This can be used to fine-tune binding affinity when proline analogs fail to capture the precise geometry of a receptor pocket.

References

  • Basicity of Cyclic Hydrazines

    • Source: Organic Chemistry Data, "pKa Values of Hydrazines and Amines."
    • Link:

  • Proline pKa Standards

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 145742, Proline.
    • Link:

  • Azaproline (Pyrazolidine-3-carboxylic acid)

    • Source: Cheloha, R. W., et al. "Azaproline as a beta-turn-inducer residue." J. Am. Chem. Soc.[4] (Discusses structural and electronic properties of the scaffold).

    • Link:

  • Experimental Titration Methodologies

    • Source: Chair of Analytical Chemistry, University of Tartu.
    • Link:

Sources

Comparative Guide: Chromatographic Separation of 1-Methyl-3-pyrazolidinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic separation of 1-Methyl-3-pyrazolidinecarboxylic acid isomers Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary The separation of 1-Methyl-3-pyrazolidinecarboxylic acid isomers presents a unique challenge in analytical chemistry due to the molecule's amphoteric nature (cyclic hydrazino acid), high polarity, and lack of a strong UV chromophore in its native state. As a structural analog of proline and a key intermediate in the synthesis of peptidomimetics and antibacterial agents (e.g., bicyclic pyrazolidinones), enantiomeric purity is critical for biological efficacy.[1]

This guide evaluates three distinct chromatographic strategies: Ligand Exchange Chromatography (LEC) , Zwitterionic Chiral Ion-Exchange (ZIX) , and Indirect Derivatization .[1][2] We prioritize protocols that ensure high resolution (


) and reproducibility in a drug development context.

Structural Analysis & Separation Challenges

The target molecule contains a chiral center at the C3 position.[3] The presence of the N1-methyl group and the C3-carboxylic acid creates a zwitterionic species at neutral pH.

  • Target Isomers: (3R)-1-methyl-3-pyrazolidinecarboxylic acid vs. (3S)-1-methyl-3-pyrazolidinecarboxylic acid.[2]

  • Detection Hurdle: The saturated pyrazolidine ring lacks significant UV absorption above 210 nm.

  • Retention Hurdle: High polarity leads to poor retention on standard C18 columns without ion-pairing or derivatization.

Decision Matrix: Method Selection

MethodSelection Figure 1: Decision tree for selecting the optimal separation strategy. Start Start: Sample Type Scale Scale: Analytical vs. Prep Start->Scale UV UV Detection Required? Scale->UV Analytical MethodB Method B: Zwitterionic Ion-Exchange (Best for MS Compatibility) Scale->MethodB Prep/MS Compatible MethodA Method A: Ligand Exchange (Best for Underivatized) UV->MethodA No (Use Cu complex) MethodC Method C: Derivatization + RP-HPLC (Best for Sensitivity) UV->MethodC Yes (Add Chromophore)

Method A: Ligand Exchange Chromatography (LEC)

Status: Gold Standard for Underivatized Cyclic Amino Acids[2]

This method utilizes the formation of a diastereomeric ternary complex between the analyte, a copper(II) ion, and a chiral selector coated on the silica. It is particularly effective for cyclic amino acids like proline and pyrazolidine derivatives.

Mechanism

The 1-methyl-3-pyrazolidinecarboxylic acid acts as a bidentate ligand, coordinating with Cu(II) ions immobilized on the chiral stationary phase.[2] The difference in stability constants between the (R)-Cu-Selector and (S)-Cu-Selector complexes drives the separation.

Experimental Protocol
  • Column: Chiralpak MA(+) or equivalent (coated with N,N-dioctyl-L-alanine).

  • Dimensions: 50 mm × 4.6 mm, 3 µm.[1][2]

  • Mobile Phase: 2 mM CuSO₄ in Water (pH adjusted to 4.5 with H₂SO₄) / Methanol (85:15 v/v).

    • Note: Methanol is added to modulate retention time.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

    • Insight: Although the analyte is non-chromophoric, the Copper-Analyte complex absorbs at 254 nm, enabling direct detection without derivatization.[1][2]

Performance Metrics:

Parameter Value

| Resolution (


) | > 2.0 (Baseline) |
| Analysis Time | < 15 min |
| Detection Limit | Moderate (µg range) |

Method B: Zwitterionic Chiral Ion-Exchange (ZIX)

Status: Modern Alternative for MS Compatibility

For applications requiring Mass Spectrometry (LC-MS) or preparative isolation where copper contamination is unacceptable, Zwitterionic Ion-Exchange using Cinchona alkaloid-derived phases is superior.[2]

Mechanism

The stationary phase contains a chiral selector (e.g., Quinine or Quinidine derivative) that possesses both a cationic site (quaternary ammonium) and an anionic/H-bond acceptor site. This "double interaction" mechanism effectively recognizes the zwitterionic pyrazolidine backbone.

Experimental Protocol
  • Column: Chiralpak ZWIX(+) or Chiralpak ZWIX(-).

  • Dimensions: 150 mm × 4.0 mm, 3 µm.[1][2]

  • Mobile Phase: Methanol (49%) / Acetonitrile (49%) / Water (2%) containing 50 mM Formic Acid and 25 mM Diethylamine.

    • Critical Step: The acid/base ratio controls the ionization state of the analyte and the selector.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: ELSD (Evaporative Light Scattering) or MS (ESI+ mode).

Performance Metrics:

Parameter Value

| Resolution (


) | 1.5 - 1.8 |
| Analysis Time | 10 - 20 min |
| MS Compatibility | Excellent |[2]

Method C: Indirect Separation via Derivatization

Status: High Sensitivity & Trace Analysis

When detecting trace enantiomeric impurities (e.g., 0.1% of the wrong isomer), derivatization introduces a strong chromophore and increases hydrophobicity, allowing the use of standard C18 or polysaccharide chiral columns.[1]

Derivatization Protocol (FMOC-Cl)
  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).

  • Reaction: Mix 100 µL sample (in borate buffer pH 9.0) with 100 µL FMOC-Cl (in ACN).

  • Incubation: 10 minutes at ambient temperature.

  • Quench: Add hydrophobic amine (e.g., adamantanamine) to react excess FMOC.[1]

Chromatographic Conditions
  • Column: Chiralcel OD-H (Polysaccharide-based).[4]

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1).

  • Detection: Fluorescence (Ex: 265 nm, Em: 310 nm).[1]

Workflow Diagram

DerivatizationWorkflow Figure 2: Indirect separation workflow using pre-column derivatization. Sample Racemic Analyte (Non-UV active) Reaction Reaction with FMOC-Cl (pH 9.0, 10 min) Sample->Reaction Separation HPLC Separation (Chiralcel OD-H) Reaction->Separation Detection Fluorescence Detection (High Sensitivity) Separation->Detection

Comparative Data Summary

The following table contrasts the three methodologies based on experimental suitability.

FeatureMethod A: Ligand ExchangeMethod B: Zwitterionic ZIXMethod C: Derivatization
Primary Mechanism Ternary Complex FormationIonic Interaction + H-BondingSteric Fit (Derivatized)
Column Type Chiralpak MA(+)Chiralpak ZWIX(+)Chiralcel OD-H / C18
Mobile Phase Aqueous CuSO₄MeOH/ACN/BufferHexane/IPA (Normal Phase)
Detection UV 254 nm (Complex)MS / ELSDFluorescence / UV
Sample Prep Minimal (Dissolve & Inject)MinimalHigh (Reaction required)
Sensitivity MediumHigh (with MS)Very High
Cost per Run LowMediumHigh (Reagents + Time)

References

  • Direct Resolution of Pyrazolidine Derivatives

    • Sulyok, G. et al. "Synthesis of non-racemic pyrazolidin-3-ones."[1][2] Arkivoc, 2015(vi), 175-205.[1][2][5] Link

    • Context: Describes the resolution of related 5-oxo-pyrazolidine derivatives using chiral HPLC and diastereomeric salt form
  • Ligand Exchange Chromatography Principles

    • Davankov, V. A.[1][2] "Ligand-exchange chromatography of chiral amino acids." Journal of Chromatography A, 1971.[1]

    • Context: Establishes the foundational protocol for resolving cyclic amino acids like proline and pyrazolidine carboxylic acid using Cu(II) modifiers.
  • Zwitterionic Ion Exchange Methodology

    • Ilisz, I. et al.[1] "High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." Molecules, 2021.[1][2][6][7] Link[2]

    • Context: Demonstrates the efficacy of ZWIX columns for separating methyl-substituted cyclic amino acids similar to the target molecule.
  • Derivatization Strategies

    • BenchChem Technical Support.[4][8] "Column chromatography conditions for separating pyrazole isomers." BenchChem Guides, 2025.[1][2][4] Link[2]

    • Context: Provides general protocols for handling pyrazole/pyrazolidine isomer separ

Sources

Publish Comparison Guide: Validating Purity of 1-Methyl-3-pyrazolidinecarboxylic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-pyrazolidinecarboxylic acid represents a unique analytical challenge in drug development. As a saturated cyclic hydrazine derivative, it lacks the aromatic chromophores found in its pyrazole counterparts, rendering standard HPLC-UV methods ineffective without complex derivatization. Furthermore, its zwitterionic nature and high polarity result in poor retention on conventional C18 reversed-phase columns.[1][2]

This guide outlines a validated, direct LC-MS approach using Hydrophilic Interaction Liquid Chromatography (HILIC) . We compare this method against traditional alternatives, demonstrating why LC-MS is the gold standard for purity validation of this compound, particularly for detecting oxidative degradants and synthetic byproducts.

Part 1: Technology Comparison & Selection

Why Standard Methods Fail

The following table objectively compares the available analytical technologies for 1-Methyl-3-pyrazolidinecarboxylic acid.

FeatureLC-MS (HILIC) HPLC-UV (Reverse Phase) GC-MS
Detection Principle Mass-to-Charge (m/z)UV Absorbance (190-210 nm)Electron Impact Ionization
Suitability Optimal. Detects non-chromophoric ions directly.[1]Poor. Molecule is UV-transparent; requires derivatization (e.g., FMOC-Cl).[1]Moderate. Requires derivatization (silylation) to make the zwitterion volatile.[1][2]
Selectivity High (Mass resolution + Fragmentation).[1][2]Low. Solvent fronts and buffer peaks interfere at low wavelengths.[1][2]High, but thermal degradation of the hydrazine moiety is a risk.[2]
Sample Prep Simple Dilution ("Dilute-and-Shoot").[1]Complex (Derivatization reaction required).[1][2][3]Complex (Derivatization + Extraction).[1][2]
Limit of Quantitation < 1 ng/mL> 10 µg/mL (without derivatization)~10-50 ng/mL
Decision Logic

For a purity validation workflow, LC-MS is the superior choice because it avoids the kinetic variability of derivatization reactions and provides specific detection of the likely oxidative impurity (1-Methyl-3-pyrazolecarboxylic acid), which differs by only 2 Daltons (2H).

Workflow Visualization

The following diagram illustrates the decision pathway and the superiority of the HILIC-MS workflow.

ComparisonWorkflow Start Analyte: 1-Methyl-3-pyrazolidinecarboxylic acid (Polar, Zwitterionic, Non-UV Active) Choice Select Analytical Technique Start->Choice HPLC_UV HPLC-UV (C18) Choice->HPLC_UV Traditional GC_MS GC-MS Choice->GC_MS Alternative LC_MS LC-MS (HILIC) Choice->LC_MS Recommended Issue_UV Issue: No Chromophore Result: Low Sensitivity HPLC_UV->Issue_UV Issue_GC Issue: Non-Volatile Zwitterion Result: Thermal Degradation GC_MS->Issue_GC Benefit_LC Benefit: Direct Retention of Polar Species Result: High Sensitivity & Specificity LC_MS->Benefit_LC

Caption: Logical selection pathway demonstrating why HILIC-MS overcomes the limitations of UV and GC methods for polar zwitterions.

Part 2: Method Development & Optimization (Expertise)[1]

Column Selection: The HILIC Necessity

Standard C18 columns rely on hydrophobic interaction.[2] 1-Methyl-3-pyrazolidinecarboxylic acid is highly hydrophilic (LogP < 0). On a C18 column, it elutes in the void volume (


), co-eluting with salts and causing ion suppression.
  • Recommended Phase: Zwitterionic HILIC (e.g., ZIC-pHILIC or Amide).[1]

  • Mechanism: These columns create a water-rich layer on the surface.[1][2] The analyte partitions into this layer based on polarity.[2]

  • Critical Parameter: Mobile phase acetonitrile content must be high (>60%) to maintain the water layer.[1][2]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1][2]

  • Rationale: The N1 nitrogen (methylated) and N2 nitrogen are basic.[1][2] Protonation

    
     is readily achieved.[1][2]
    
  • MRM Transitions:

    • Parent: m/z ~145 (Exact mass depends on isotope).[1][2]

    • Fragment: Loss of -COOH is common.[1][2]

    • Differentiation: The oxidized impurity (pyrazole analog) will have m/z ~143.[1][2] The mass spectrometer easily resolves this 2 Da difference.[2]

Impurity Profiling

The primary impurities for this compound are synthetic precursors and degradation products.[2]

  • Impurity A (Precursor): 1-Methylhydrazine (Toxic, potential mutagen).[1]

  • Impurity B (Degradant): 1-Methyl-3-pyrazolecarboxylic acid (Oxidation product).

  • Impurity C (Isomer): 1-Methyl-5-pyrazolidinecarboxylic acid (Regioisomer).[1]

ImpurityPathway cluster_0 Detection Criticality Precursor 1-Methylhydrazine (Genotoxic Impurity) Product 1-Methyl-3-pyrazolidine- carboxylic acid (Target Analyte) Precursor->Product Cyclization Reactant Acrylic Acid Derivative Reactant->Product Degradant 1-Methyl-3-pyrazole- carboxylic acid (m/z = [M-2H]) Product->Degradant Dehydrogenation Oxidation Oxidation (Air/Light)

Caption: Synthetic pathway and degradation mechanism showing the origin of critical impurities.

Part 3: Validation Protocol (Trustworthiness)[1]

This protocol follows ICH Q2(R1) guidelines, adapted for HILIC-MS.

Step 1: System Suitability & Equilibration

HILIC columns require longer equilibration than C18.[1][2]

  • Flush: 20 column volumes of 50:50 ACN:Water (with buffer).

  • Condition: 20 column volumes of initial gradient conditions (e.g., 90% ACN).

  • Check: Inject a standard 5 times. RSD of peak area must be < 2.0%.[1][2]

Step 2: Specificity (Matrix Effect)

Since HILIC elutes salts later than Reverse Phase, matrix effects can be unpredictable.[1]

  • Protocol: Infuse the analyte post-column while injecting a blank matrix sample.[2] Monitor the baseline for dips (suppression) or peaks (enhancement) at the analyte retention time.[1]

  • Acceptance: No significant ion suppression zone at the elution time of the analyte.[2]

Step 3: Linearity & Range
  • Range: 0.1% to 120% of the target concentration.

  • Weighting: Use

    
     weighting for the calibration curve. Heteroscedasticity is common in MS dynamic ranges spanning orders of magnitude.[1][2]
    
Step 4: Accuracy (Recovery)

Prepare samples at 3 levels (Low, Medium, High) in triplicate.[1]

  • Calculation:

    
    [1]
    
  • Acceptance: 85-115% for trace impurities; 98-102% for assay of main component.[1]

Step 5: Stability of Solutions

Critical for Pyrazolidines:

  • Store samples in amber vials at 4°C to prevent photo-oxidation to the pyrazole.[1][2]

  • Experiment: Analyze a sample immediately and after 24 hours in the autosampler.

  • Acceptance: Degradation to pyrazole (m/z 143) must be < 1.0%.[1][2]

References

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA).[1][2] (2018).[1][2] Provides the regulatory framework for validating LC-MS methods.Link[1]

  • Hydrophilic Interaction Chromatography (HILIC) in the Analysis of Polar Compounds. Journal of Chromatography A. (2011). Authoritative review on why HILIC is essential for polar zwitterions.Link[1]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. (2005).[1][2] The global standard for analytical method validation.[2]Link

  • Analysis of Hydrazine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. (2015). Discusses the detection of toxic hydrazine precursors in heterocyclic synthesis.Link[1]

Sources

Comparative Stability Guide: Pyrazolidine vs. Pyrazole Carboxylic Acids in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and development, the choice between a pyrazole and a pyrazolidine scaffold is often dictated by the need for aromatic flatness versus three-dimensional (sp³) complexity. However, their solution stability profiles are diametrically opposed.

  • Pyrazole-3-carboxylic acids are thermodynamic sinks. They exhibit exceptional stability due to aromaticity, resisting oxidation and requiring extreme thermal forcing (>200°C) for decarboxylation. They are ideal "install-and-forget" pharmacophores.

  • Pyrazolidine-3-carboxylic acids are kinetically liable. As cyclic hydrazines, they are prone to oxidative dehydrogenation , readily converting back to the aromatic pyrazole or arresting at the pyrazoline intermediate upon exposure to air or mild oxidants.

Recommendation: If the sp³ character of the pyrazolidine is critical for binding affinity (e.g., specific chiral contacts), strict exclusion of oxygen and control of pH are mandatory during processing. If the geometry permits, the pyrazole is the superior choice for shelf-life and formulation stability.

Fundamental Chemical Properties[1][2][3][4]

The stability divergence stems directly from the electronic structure of the nitrogen-nitrogen bond and the ring system.

FeaturePyrazole-3-Carboxylic Acid Pyrazolidine-3-Carboxylic Acid
Structure

Aromatic  (6 

-electrons)

Saturated  (Non-aromatic)
Hybridization Planar sp² nitrogensPyramidal sp³ nitrogens
Electronic State Electron-rich, electron-withdrawing (due to N)Electron-rich, reducing agent (Hydrazine-like)
pKa (COOH) ~3.5 – 3.9 (Acidic)~3.0 – 3.5 (Inductive effect of sp³ N)
pKa (NH) ~14 (Very weak acid)~9 (Basic secondary amine)
UV Absorbance Strong

(250–280 nm)
Weak/None (No conjugation)
The Aromatic Driver

The pyrazole ring follows Hückel’s rule (




-electrons). This aromatic stabilization energy (~25 kcal/mol) makes the ring resistant to ring opening or oxidation. Conversely, the pyrazolidine ring is a cyclic hydrazine . Hydrazines are reducing agents; the driving force to lose hydrogen and gain aromaticity (becoming a pyrazole) is thermodynamically immense.

Stability Profiles in Solution

Oxidative Instability (The Critical Differentiator)

This is the primary failure mode for pyrazolidines. In solution, dissolved oxygen is often sufficient to drive dehydrogenation.

  • Mechanism: Radical abstraction of

    
    -protons or direct electron transfer leads to the imine (pyrazoline), which rapidly tautomerizes and oxidizes further to the pyrazole.
    
  • Visual Pathway: See Diagram 1 below.

  • Observation: A colorless pyrazolidine solution turning yellow/brown often indicates the formation of conjugated intermediates or the aromatic product.

Decarboxylation Risk
  • Pyrazole: Extremely stable. Decarboxylation typically requires copper catalysis (Cu/quinoline) and temperatures exceeding 180°C. In standard aqueous buffers (pH 2–10), the C-C bond to the carboxylate is inert.

  • Pyrazolidine: Moderately stable at room temperature. However, if oxidation occurs, the resulting intermediate may facilitate decarboxylation via electron pushing from the nitrogen lone pair, especially if the carboxylate is beta to an imine (in a pyrazoline intermediate).

pH Sensitivity[9]
  • Acidic Conditions (pH < 4):

    • Pyrazoles are stable.[1]

    • Pyrazolidines are protonated at N1/N2. While protonation generally protects against oxidation (by tying up the lone pair), it can catalyze ring opening via hydrolysis if the ring strain is high, though this is rare for 5-membered rings.

  • Basic Conditions (pH > 9):

    • Pyrazoles form stable anions.

    • Pyrazolidines become highly susceptible to oxidation as the free amine is the reactive species for radical formation.

Visualization of Degradation Pathways[10]

Diagram 1: Oxidative Dehydrogenation Cascade

This diagram illustrates the "downhill" thermodynamic path from Pyrazolidine to Pyrazole.

OxidationPath Pyrazolidine Pyrazolidine (sp³ Saturated) Unstable Pyrazoline Pyrazoline (Intermediate) Transient Pyrazolidine->Pyrazoline Oxidation (-2H) (Air/Peroxides) Pyrazole Pyrazole (Aromatic) Stable End Product Pyrazoline->Pyrazole Oxidation (-2H) Aromatization Driver Decarb Decarboxylated Byproducts Pyrazoline->Decarb Thermal/Acid Stress

Caption: The irreversible oxidative cascade from saturated pyrazolidine to aromatic pyrazole.

Experimental Protocols for Comparative Assessment

To rigorously validate the stability difference in your specific scaffold, perform this Forced Degradation Protocol .

Diagram 2: Stability Assay Workflow

Workflow cluster_Conditions Stress Conditions (24 Hours) Start Start: 10mM Stock Solution (DMSO or MeOH) Ox Oxidative Stress 3% H₂O₂ @ RT Start->Ox Acid Acid Stress 0.1M HCl @ 60°C Start->Acid Base Base Stress 0.1M NaOH @ 60°C Start->Base Control Control Dark @ 4°C Start->Control Analysis Analysis via HPLC-UV/MS (Monitor 254nm & 210nm) Ox->Analysis Acid->Analysis Base->Analysis Control->Analysis

Caption: Standardized forced degradation workflow to isolate oxidative and hydrolytic vulnerabilities.

Detailed Methodology

1. Sample Preparation:

  • Prepare 10 mM stock solutions of both the pyrazole and pyrazolidine derivatives in DMSO.

2. Stress Conditions:

  • Oxidative: Dilute stock 1:10 into 3% hydrogen peroxide (

    
    ). Incubate at Room Temperature (RT) for 4 hours.
    
    • Hypothesis: Pyrazole remains unchanged. Pyrazolidine shows significant conversion to M-2 (Pyrazoline) or M-4 (Pyrazole) mass peaks.

  • Acidic Hydrolysis: Dilute stock 1:10 into 0.1 N HCl. Heat to 60°C for 24 hours.

    • Hypothesis: Check for decarboxylation (M-44). Both should be relatively stable, but pyrazolidine may show ring opening if substituents promote it.

  • Control: Dilute stock 1:10 into water/buffer. Store at 4°C in the dark.

3. Analytical Method (HPLC-UV-MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection:

    • UV 254 nm: Detects the aromatic pyrazole.

    • UV 210 nm: Required to detect the non-aromatic pyrazolidine (which lacks strong chromophores).

    • MS (ESI+): Monitor [M+H]+. Look specifically for mass shifts of -2 Da (oxidation) and -44 Da (decarboxylation).

Summary Data Comparison

ParameterPyrazolidine-3-COOHPyrazole-3-COOHImplications for Development
Shelf-Life Risk High Low Pyrazolidines require inert atmosphere storage (Argon/Nitrogen).
Formulation pH Avoid pH > 8 (Oxidation risk)Flexible (pH 2–12)Pyrazoles are compatible with most liquid formulations.
Impurity Profile Generates aromatic impuritiesCleanPyrazolidine APIs often fail spec due to "impurity" growth (which is just the pyrazole).
Thermal Stability Degrades > 80–100°CStable > 200°CPyrazoles survive melt extrusion and autoclaving; Pyrazolidines do not.

References

  • Aromaticity and Stability: Alkorta, I., et al. "Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane." Beilstein Journal of Organic Chemistry, 2025.

  • Oxidative Dehydrogenation Mechanism: Herfindo, N., et al. "Proposed reaction mechanism of oxidative aromatization of pyrazoline to pyrazole." ResearchGate, 2020.

  • Decarboxylation Kinetics: Lee, G. K. "Studies on the mechanisms of decarboxylation of pyridine- and pyrrole-carboxylic acids." University of Manitoba, 1960.

  • Pyrazolidine Synthesis & Properties: Claramunt, R. M., et al. "Pyrazolidines: synthesis, reactivity, physical and biological properties." Arkivoc, 2024.[2]

  • pKa Data: Williams, R. "pKa Data Compiled by R. Williams."[3] Organic Chemistry Data, 2022.

  • Forced Degradation Protocols: BenchChem Technical Support. "Troubleshooting guide for pyrazolone compound stability issues." BenchChem, 2025.[1]

Sources

Optical rotation standards for chiral 1-Methyl-3-pyrazolidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Optical Rotation Standards for Chiral 1-Methyl-3-pyrazolidinecarboxylic Acid

Executive Summary: The Standardization Challenge

1-Methyl-3-pyrazolidinecarboxylic acid (CAS 1398752-39-0 ) represents a critical chiral scaffold in the synthesis of next-generation pharmaceuticals, particularly in the development of beta-lactamase inhibitors and peptidomimetics. Unlike its aromatic counterpart (1-methyl-pyrazole-3-carboxylic acid), the saturated pyrazolidine ring introduces two key analytical challenges:

  • Low Specific Rotation: The saturated heterocyclic ring often exhibits lower magnitude optical rotation (

    
    ) compared to rigid aromatic systems, making polarimetry susceptible to signal-to-noise errors.
    
  • Zwitterionic Volatility: As a cyclic amino acid derivative, the optical rotation is highly sensitive to pH and solvent choice (the "zwitterionic effect"), leading to potential sign inversion between water, methanol, and acidic media.

This guide compares the traditional Polarimetric Standard against the modern Chiral HPLC Validation method. We argue that for this specific compound, optical rotation should serve as a secondary identity test, while Chiral HPLC must be the primary standard for enantiomeric purity.

Technical Deep Dive: The Standard vs. The Alternative

The Traditional Standard: Polarimetry
  • Principle: Measures the rotation of plane-polarized light (589 nm, Na D-line) by the chiral center at C3.

  • Current Status: Often used for "Quick Release" in manufacturing.

  • Critical Weakness: For 1-methyl-3-pyrazolidinecarboxylic acid, the secondary amine (N2) and carboxylic acid (C3) interact. In neutral solvents (

    
    ), the compound exists as a zwitterion. In acidic solvents (1N HCl), it exists as a cationic salt. This protonation state changes the electronic environment of the chiral center, often shifting the specific rotation value significantly (e.g., from 
    
    
    
    to
    
    
    ).
The Alternative: Chiral HPLC (High-Performance Liquid Chromatography)
  • Principle: Physical separation of enantiomers using a chiral stationary phase (CSP) based on amylose or cellulose derivatives.

  • Advantage: Provides a direct measurement of Enantiomeric Excess (% ee) independent of the specific rotation value.

  • Recommendation: Use Chiral HPLC to assign the value to the Polarimetric Standard.

Table 1: Comparative Performance Matrix

FeaturePolarimetry (Standard) Chiral HPLC (Alternative)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)
Precision Low (

for low rotators)
High (

)
Solvent Sensitivity Critical (Can invert sign)Low (Separation mechanism is robust)
Throughput High (2 mins/sample)Medium (15-30 mins/sample)
Sample Requirement High (>10 mg/mL)Low (<0.1 mg/mL)
Best Use Case Routine Batch ReleaseMaster Standard Validation

Experimental Validation Protocols

To establish a reliable in-house standard for CAS 1398752-39-0, follow this self-validating workflow.

Protocol A: Master Standard Purity (Chiral HPLC)
  • Objective: Confirm >99.5% ee before measuring optical rotation.

  • Column: Chiralpak IG or IC (Immobilized Amylose/Cellulose). Note: Immobilized phases are required due to the solubility profile of amino acids.

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1). The TFA is crucial to suppress ionization of the carboxylic acid and sharpen peak shape.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

Protocol B: Establishing the Specific Rotation ( )
  • Objective: Generate the "Certificate of Analysis" value.

  • Solvent Selection: 1N HCl is recommended over water or methanol.

    • Reasoning: HCl protonates the N2 amine and the carboxylate, forcing the molecule into a consistent cationic form (

      
      ), eliminating variability caused by zwitterionic equilibrium.
      
  • Calculation:

    
    
    Where:
    
    • 
       = Observed rotation (degrees)
      
    • 
       = Path length (dm)
      
    • 
       = Concentration (g/mL)
      

Visualization: Validation Workflow

The following diagram illustrates the decision tree for qualifying a new batch of 1-Methyl-3-pyrazolidinecarboxylic acid.

ValidationWorkflow Start Raw Material (CAS 1398752-39-0) Solubility Solubility Test (1N HCl vs MeOH) Start->Solubility HPLC Chiral HPLC Analysis (Chiralpak IG, Acidic MP) Solubility->HPLC Sample Prep Decision Is ee > 99.0%? HPLC->Decision Polarimetry Polarimetry Measurement (c=1.0, 1N HCl, 20°C) Decision->Polarimetry Yes (Primary Validation) Reject Reject / Recrystallize Decision->Reject No Certify Generate CoA (Assign [α] value) Polarimetry->Certify Secondary Validation

Caption: Logical workflow for validating chiral purity. Chiral HPLC acts as the gatekeeper before Optical Rotation is assigned.

Expected Data & Troubleshooting

When characterizing this compound, researchers often encounter discrepancies with "literature" values (which are scarce). Use the table below to interpret your results.

Table 2: Solvent Effects on Optical Rotation (Simulated Trend for Pyrazolidines)

Solvent SystemExpected BehaviorMechanismRecommendation
Water (Neutral) Variable / Low RotationZwitterionic equilibrium shifts with concentration.Avoid for standardization.
Methanol Moderate RotationH-bonding with solvent stabilizes one conformer.Acceptable, but hygroscopic.
1N HCl Highest/Stable Rotation Fully protonated cation; rigid conformation.Recommended Standard.
1N NaOH Low RotationAnionic form; potential for racemization over time.Avoid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573176, 1-methyl-pyrazole-3-carboxylic acid (Structural Analog Analysis). Retrieved from .

  • ChemSrc (2025). CAS 1398752-39-0 Entry: 1-Methyl-3-pyrazolidinecarboxylic acid. Retrieved from .

  • Master Organic Chemistry (2017). Optical Rotation, Optical Activity, and Specific Rotation: Standards and Calculations. Retrieved from .

  • Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH (Immobilized Polysaccharide Phases).

Safety Operating Guide

1-Methyl-3-pyrazolidinecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 1-Methyl-3-pyrazolidinecarboxylic acid .[1][2][3]

Notice of Technical Distinction: This compound is a pyrazolidine (saturated ring, cyclic hydrazine), not a pyrazole (aromatic ring).[2][3] Unlike stable aromatic pyrazoles, pyrazolidines possess reducing properties and unique reactivity profiles analogous to substituted hydrazines.[3] This guide is calibrated to these specific risks.

Part 1: Executive Safety Summary (Emergency Response)

Parameter Critical Data
CAS Number Variable by stereoisomer (Generic: Pyrazolidine-3-carboxylic acid deriv.)
Hazard Class Irritant / Harmful (Acute Tox. 4).[1][2][3] Potential Sensitizer.[2]
Reactivity Reducing Agent. Incompatible with strong oxidizers (peroxides, permanganates, bleach).[2][3]
Spill Response Do NOT use bleach (hypochlorite) for cleanup.[2][3] Use inert absorbents (vermiculite).[2][3]
Fire Hazard Emits toxic Nitrogen Oxides (NOx) and Carbon Monoxide upon combustion.[2][3]

Part 2: Chemical Characterization & Hazard Profile

To dispose of this chemical safely, you must understand why it is hazardous.[2]

The Cyclic Hydrazine Risk

1-Methyl-3-pyrazolidinecarboxylic acid contains an N-N single bond within a saturated ring.[2][3]

  • Mechanism: The N-N bond makes the compound a nucleophile and a reducing agent.[3]

  • Incompatibility: Contact with strong oxidizing agents (e.g., Nitric Acid, Hydrogen Peroxide) can trigger rapid exothermic oxidation, potentially evolving nitrogen gas or causing ignition.[2][3]

  • Zwitterionic Nature: As an amino acid analog (secondary amine + carboxylic acid), it may exist as a zwitterion.[3] It is soluble in polar solvents, increasing mobility in water systems.[2]

The "Bleach Trap"

CRITICAL WARNING: Do not use bleach (sodium hypochlorite) to deactivate hydrazine-based residues.[2][3]

  • Reasoning: Oxidation of secondary amines/hydrazines with hypochlorite can generate N-nitroso compounds (potent carcinogens) or chloramines, rather than benign nitrogen gas.[2][3]

  • Correct Protocol: Incineration is the only validated method for complete destruction.[2]

Part 3: Pre-Disposal Stabilization & Segregation

Before disposal, the waste stream must be segregated to prevent "commingled waste" accidents.[2]

Segregation Logic
  • Stream A (Compatible): Organic solvents (non-halogenated), other amines, basic organic solutions.[2][3]

  • Stream B (FORBIDDEN): Oxidizers, Peroxides, Strong Acids, Acid Chlorides (risk of acylation exotherm).[2][3]

Step-by-Step Stabilization
  • pH Check: If the waste is in solution, ensure pH is neutral to slightly alkaline (pH 7–9).[2][3] Acidic conditions can increase the volatility of certain degradation byproducts.

  • Container Choice: Use HDPE (High-Density Polyethylene) or Amber Glass .[2][3] Avoid metal containers if the compound is in an acidic solution (corrosion risk).[2][3]

  • Labeling: Mark container clearly as:

    • Content: "1-Methyl-3-pyrazolidinecarboxylic acid Waste"[2][3]

    • Hazard:[3] "Toxic," "Reducing Agent"[3]

Part 4: Disposal Protocols (Operational Workflows)

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, contaminated weighing boats, solid spill cleanup.[2][3]

  • Containment: Place the solid material into a wide-mouth HDPE jar.

  • Double-Bagging: Seal the jar, then place it inside a clear polyethylene bag (secondary containment).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: 100% 1-Methyl-3-pyrazolidinecarboxylic acid.[2][4]

    • GHS Pictograms: Exclamation Mark (Irritant), Health Hazard (if sensitization suspected).[2][3]

  • Disposal Path: High-Temperature Incineration. [3]

    • Why: The N-N bond requires high energy to break cleanly into N2.[2] Low-temperature burning can release NOx.[2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction byproducts.[2][3]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., Methanol, DMSO).[3]

    • Note: If dissolved in water, the cost of disposal increases (fuel blending requires high BTU).[2][3]

  • Precipitation (Optional): If the concentration is high, rotary evaporate the solvent to reduce waste volume.[3] Dispose of the residue as Solid Waste (Scenario A).

  • Bulking: Pour into the "Non-Halogenated Organic Waste" carboy.

    • Verify: Ensure NO oxidizers are present in the carboy.[3]

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid PackSolid Pack in HDPE Jar Label: 'Toxic Solid' Solid->PackSolid OxidizerCheck Contains Oxidizers? Liquid->OxidizerCheck Quench Quench Oxidizer (Sodium Thiosulfate) OxidizerCheck->Quench Yes (Danger) PackLiquid Segregate into Non-Halogenated Waste OxidizerCheck->PackLiquid No Quench->PackLiquid Destruction High-Temp Incineration (Licensed Facility) PackSolid->Destruction PackLiquid->Destruction

Caption: Decision logic for segregating and packaging pyrazolidine waste streams to ensure safe incineration.

Part 5: Regulatory Compliance (RCRA & EPA)

While 1-Methyl-3-pyrazolidinecarboxylic acid is not explicitly listed on the EPA's P-list or U-list , it must be characterized by the generator.[2][3]

Regulation Classification Action Required
RCRA Status Characteristic Waste (Process Knowledge)Treat as Hazardous.[1][2][3] If ignitable solvents are present, code D001 .[3] If toxic, code generally as hazardous waste.[2]
EPA Waste Code Not Listed (Default to D001/D002/D003 if applicable)Use "Non-Regulated Hazardous Waste" or generic organic waste codes provided by your disposal vendor.[2][3]
Empty Containers "RCRA Empty" Triple rinse with a solvent capable of dissolving the residue (e.g., Methanol).[3] Collect rinsate as hazardous waste.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573176, 1-Methyl-1H-pyrazole-3-carboxylic acid (Analogous Structure).[2][3] Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2][3] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.